2,4-Dimethylnicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-9-7(2)8(6)5-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDOBBKBXSEULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439873 | |
| Record name | 2,4-DIMETHYLNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168072-32-0 | |
| Record name | 2,4-DIMETHYLNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethylnicotinaldehyde
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2,4-Dimethylnicotinaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and rationale behind the described methodologies.
Introduction: The Significance of Substituted Nicotinaldehydes
Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1][2] Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, as well as its metabolic stability. Nicotinaldehyde and its derivatives, featuring a reactive aldehyde group on the pyridine scaffold, are particularly valuable as versatile intermediates in the synthesis of complex, biologically active molecules.[1][3] this compound (CAS No. 168072-32-0, Molecular Formula: C8H9NO) is a member of this important class of compounds, offering a unique substitution pattern for the exploration of new chemical space in drug discovery programs.[4]
Synthesis of this compound: A Proposed Synthetic Route
The primary challenge in this synthesis is the selective oxidation of one of the two methyl groups to the aldehyde. The methyl group at the 4-position is generally more susceptible to oxidation due to the electronic nature of the pyridine ring. This section outlines a plausible and scientifically sound multi-step synthetic approach.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound from 2,4-Lutidine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: N-Oxidation of 2,4-Lutidine
-
Rationale: The N-oxidation of the pyridine ring activates the methyl groups, particularly at the 4-position, for subsequent functionalization. This is a common strategy to increase the reactivity of the C-H bonds of the alkyl substituents.
-
Procedure:
-
To a solution of 2,4-lutidine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).
-
Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-Lutidine-N-oxide.
-
Step 2: Acetic Anhydride Rearrangement
-
Rationale: Heating the N-oxide with acetic anhydride induces a rearrangement that selectively functionalizes the methyl group at the 4-position, leading to the formation of an acetoxymethyl group.
-
Procedure:
-
Heat a mixture of 2,4-Lutidine-N-oxide (1.0 eq) and acetic anhydride (5-10 eq) at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, carefully add water to hydrolyze the excess acetic anhydride.
-
Neutralize the mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-Methyl-4-(acetoxymethyl)pyridine.
-
Step 3: Hydrolysis to the Alcohol
-
Rationale: The acetoxy group is a protected form of the alcohol. A simple hydrolysis step will deprotect it to reveal the primary alcohol, which is the immediate precursor to the target aldehyde.
-
Procedure:
-
Dissolve 2-Methyl-4-(acetoxymethyl)pyridine (1.0 eq) in a mixture of an alcohol (e.g., methanol) and water.
-
Add a catalytic amount of a strong acid (e.g., HCl) or a stoichiometric amount of a base (e.g., NaOH) and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry and concentrate the organic phase to yield (2-Methylpyridin-4-yl)methanol.
-
Step 4: Oxidation to this compound
-
Rationale: The final step is the oxidation of the primary alcohol to the aldehyde. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
-
Procedure:
-
To a solution of (2-Methylpyridin-4-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane or chloroform, add a mild oxidizing agent such as manganese dioxide (MnO2) (5-10 eq) or pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, filter off the solid oxidant and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for this compound based on its structure and data from analogous compounds.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aldehyde proton (CHO) singlet around δ 10.0-10.2 ppm. Aromatic protons as two singlets or a pair of doublets between δ 7.0-8.5 ppm. Two methyl group singlets around δ 2.4-2.7 ppm. |
| ¹³C NMR | Aldehyde carbonyl carbon (C=O) signal between δ 190-195 ppm. Aromatic carbons in the range of δ 120-160 ppm. Methyl carbons between δ 15-25 ppm. |
| IR (Infrared) | Strong C=O stretching vibration for the aldehyde at approximately 1700-1715 cm⁻¹. C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹. Aromatic C=C and C-H stretching vibrations in their characteristic regions. |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 135.16. Fragmentation may show loss of the aldehyde group (M-29) and other characteristic fragments. |
Physical Properties
| Property | Value | Source |
| CAS Number | 168072-32-0 | [4] |
| Molecular Formula | C₈H₉NO | [4] |
| Molecular Weight | 135.16 g/mol | [4] |
| Appearance | Expected to be a solid or oil at room temperature. | General knowledge |
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules in drug discovery. The aldehyde functionality serves as a handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of various heterocyclic systems.
Role as a Synthetic Intermediate
The aldehyde group can readily undergo reactions such as:
-
Reductive amination: To introduce substituted amine functionalities.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Aldol condensation: To create larger carbon skeletons.
-
Grignard and organolithium additions: To generate secondary alcohols.
-
Formation of Schiff bases (imines): As precursors to various nitrogen-containing heterocycles.
These transformations enable the synthesis of libraries of compounds based on the 2,4-dimethylpyridine scaffold for screening against various biological targets. The unique substitution pattern of this compound provides access to novel chemical entities that may exhibit interesting pharmacological properties.
Workflow for a Drug Discovery Program
Caption: A generalized workflow illustrating the use of this compound in a drug discovery program.
Safety Information
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
2,4-Lutidine (Starting Material): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[5][6]
-
Oxidizing Agents (e.g., m-CPBA, PCC): Strong oxidizers. May cause fire or explosion. Toxic and corrosive.
-
This compound (Product): While specific data is limited, it should be handled with care as a potentially harmful compound. Assume it may be an irritant to the skin, eyes, and respiratory system.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a valuable, albeit not widely documented, synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a plausible and detailed synthetic route, predicted characterization data, and an overview of its potential applications in drug discovery. The methodologies and insights presented herein are intended to empower researchers to confidently synthesize and utilize this versatile building block in their pursuit of novel therapeutics.
References
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Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC. (2025). PubMed Central. [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Human Metabolome Database. [Link]
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1H NMR Spectrum (1D, D2O, experimental) (HMDB0001426). (n.d.). Human Metabolome Database. [Link]
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SYNTHESIS AND CYTOTOXICITY OF NOVEL 4-[(E)-HETARYL-VINYL]-6,6-DIMETHYL-2-OXO-1,2,5,6-TETRAHYDRO-PYRIDINE-3-NITRILES. (2012). Heteroletters. [Link]
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Benzaldehyde, 2,4-dimethyl- - NIST. (n.d.). NIST WebBook. [Link]
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This compound CAS NO.168072-32-0. (n.d.). ENAO Chemical Co, Limited. [Link]
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2,4-lutidine 2,4-dimethylpyridine. (n.d.). The Good Scents Company. [Link]
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2,4-Dimethylnicotinaldehyde chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Intermediate
In the realm of medicinal chemistry and organic synthesis, specific structural motifs serve as pivotal building blocks for the construction of complex, biologically active molecules. 2,4-Dimethylnicotinaldehyde, a substituted pyridine aldehyde, represents one such intermediate. Its unique arrangement of a reactive aldehyde group and methyl substituents on the pyridine ring offers a tailored platform for developing novel compounds, particularly in the pursuit of targeted therapeutics.
This guide is structured to provide a comprehensive overview of this compound, grounded in available technical data. It is imperative to note, however, that while the core structural and physical properties are documented, detailed experimental data, such as comprehensive spectroscopic analyses and step-by-step synthesis protocols, are not widely available in peer-reviewed literature or standard chemical databases. This scarcity underscores its status as a specialized reagent, likely synthesized on demand for specific research applications rather than being a common laboratory staple. This guide will therefore synthesize established chemical principles with the specific data available for this compound, offering expert insights into its anticipated properties and reactivity, while clearly delineating the boundaries of current public knowledge.
Core Chemical Identity and Physical Properties
This compound, also known as 2,4-dimethylpyridine-3-carbaldehyde, is a heterocyclic aldehyde. The core of its structure is a pyridine ring, which is substituted at the 2- and 4-positions with methyl groups and at the 3-position with a formyl (aldehyde) group.
Molecular Structure
The structural formula of this compound is C₈H₉NO.[1][2] The spatial arrangement of the substituents on the pyridine ring is critical to its reactivity and steric profile.
Figure 2. A conceptual workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is governed by the aldehyde functional group and the pyridine ring.
-
Aldehyde Reactions: The formyl group is susceptible to nucleophilic attack and can undergo a wide range of classical aldehyde reactions, including:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted aminomethylpyridines. This is a cornerstone reaction in medicinal chemistry for building molecular complexity.
-
Wittig Reaction: Reaction with phosphorus ylides to form substituted vinylpyridines.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.
-
Oxidation: Can be readily oxidized to the corresponding 2,4-dimethylnicotinic acid.
-
Condensation Reactions: Can act as an electrophile in aldol-type and Knoevenagel condensations.
-
-
Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The electronic nature of the ring, influenced by the electron-withdrawing aldehyde group and electron-donating methyl groups, will direct any potential electrophilic or nucleophilic aromatic substitution reactions.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the ability to use the aldehyde as a handle for constructing larger molecular scaffolds.
-
Kinase Inhibitors: There are reports of this compound being used as a precursor in the synthesis of novel kinase inhibitors. Specifically, it has been employed to develop pyrido[2,3-d]pyrimidine derivatives that show potency against EGFR (Epidermal Growth Factor Receptor) mutations, which are implicated in certain cancers. The aldehyde's reactivity is key for efficient Schiff base formation in these synthetic routes. * Heterocyclic Scaffolds: As a functionalized pyridine, it is a key building block for a variety of nitrogen-containing heterocyclic compounds. These structures are of high interest in drug discovery due to their prevalence in existing drugs and their ability to interact with biological targets.
-
Ligand Synthesis: The pyridine nitrogen and the potential for conversion of the aldehyde into other functional groups make it a useful starting material for the synthesis of custom ligands for catalysis and materials science.
Safety and Handling
A specific, verified Safety Data Sheet (SDS) for this compound (CAS 168072-32-0) is not widely available. Therefore, it must be handled with the high degree of caution appropriate for a novel or uncharacterized chemical substance. Based on the functional groups present (an aromatic aldehyde), general precautions should include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. [3]
Conclusion
This compound is a specialized chemical intermediate with significant potential in the synthesis of high-value molecules, particularly in the field of medicinal chemistry. While its physical properties are documented, a comprehensive public profile of its spectroscopic data and synthetic protocols remains limited. This guide has provided an expert-driven overview of its known properties and predictable chemical behavior, offering a foundational understanding for researchers and developers. As this compound is utilized in more research programs, it is anticipated that a richer dataset will become available, further cementing its role as a valuable tool in the advancement of organic and medicinal chemistry.
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Spectroscopic Data for 2,4-Dimethylnicotinaldehyde: A Technical Guide
Introduction
2,4-Dimethylnicotinaldehyde, also known as 2,4-dimethyl-3-pyridinecarboxaldehyde (CAS 168072-32-0), is a substituted pyridine derivative.[1] Its molecular structure, featuring a pyridine ring functionalized with two methyl groups and an aldehyde group, makes it a valuable building block in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for ensuring the integrity of research and the quality of downstream products. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecular structure, confirming its identity and purity.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this document synthesizes predicted data based on established principles of spectroscopy and comparative data from analogous structures. This approach provides a robust and scientifically grounded reference for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[2]
Experimental Protocol: NMR
A typical NMR experiment involves dissolving a small sample of the analyte in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), which is NMR-inactive. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0 ppm).[3] The sample is then placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals, known as free induction decay (FID), are mathematically transformed by a Fourier transform to generate the NMR spectrum.
Caption: General workflow for acquiring an NMR spectrum.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound would display signals corresponding to the aldehyde proton, two aromatic protons, and the protons of the two methyl groups. The aldehyde proton is expected to be the most deshielded, appearing at a high chemical shift (δ) value.[4]
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-formyl | 10.0 - 10.5 | Singlet (s) | 1H | CHO |
| H-6 | 8.4 - 8.6 | Doublet (d) | 1H | Pyridine Ring |
| H-5 | 7.0 - 7.2 | Doublet (d) | 1H | Pyridine Ring |
| C4-CH₃ | 2.5 - 2.7 | Singlet (s) | 3H | Methyl Group |
| C2-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | Methyl Group |
Justification: The aldehyde proton's chemical shift is characteristically high, typically found between 9-10 ppm, and is further deshielded by the aromatic ring.[4] The pyridine ring protons are influenced by the nitrogen atom and the substituents; H-6 is adjacent to the nitrogen, leading to a downfield shift. The methyl groups on the aromatic ring will appear as singlets in the range of 2.3-2.7 ppm.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a chemically distinct carbon atom.[5]
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| C-formyl | 190 - 195 | C HO |
| C-2 | 158 - 162 | Pyridine Ring |
| C-4 | 148 - 152 | Pyridine Ring |
| C-6 | 150 - 154 | Pyridine Ring |
| C-3 | 130 - 135 | Pyridine Ring |
| C-5 | 120 - 125 | Pyridine Ring |
| C4-C H₃ | 20 - 25 | Methyl Group |
| C2-C H₃ | 18 - 23 | Methyl Group |
Justification: The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically between 190-200 ppm for aromatic aldehydes.[5] The carbons of the pyridine ring have characteristic shifts, with those adjacent to the nitrogen (C-2 and C-6) appearing at lower field. The methyl carbon signals are found in the upfield region of the spectrum.[6]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.[7]
Experimental Protocol: IR
For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the sample is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk. The sample is then irradiated with IR light, and the transmitted or reflected light is detected.
Caption: General workflow for acquiring an IR spectrum.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by the strong absorption of the aldehyde carbonyl group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Medium |
| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) | Medium |
| 2850 - 2700 | C-H Stretch | Aldehyde (Fermi doublet) | Medium, often two bands |
| 1710 - 1685 | C=O Stretch | Aromatic Aldehyde | Strong, Sharp |
| 1600 - 1580 | C=C / C=N Stretch | Pyridine Ring | Medium |
| 1500 - 1400 | C=C / C=N Stretch | Pyridine Ring | Medium |
Justification: The most characteristic peak will be the strong C=O stretch. For an aldehyde conjugated to an aromatic ring, this peak is typically found at a lower wavenumber (1710–1685 cm⁻¹) compared to a saturated aldehyde.[8][9] The aldehyde C-H stretch often appears as a pair of medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹, a feature known as a Fermi doublet, which is highly diagnostic for aldehydes.[8] Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.[7] The pyridine ring itself will show characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[10]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.[11]
Experimental Protocol: MS
In a typical Electron Ionization (EI) mass spectrometry experiment, the sample is introduced into a high vacuum chamber where it is vaporized and bombarded with a high-energy electron beam. This process knocks an electron off the molecule to form a radical cation, known as the molecular ion (M⁺•). The excess energy causes the molecular ion to fragment into smaller, charged ions and neutral radicals. These ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) before being detected.
Caption: General workflow for acquiring a mass spectrum.
Predicted Mass Spectrum
The molecular formula for this compound is C₈H₉NO, giving it a molecular weight of 135.16 g/mol . The mass spectrum should show a molecular ion peak at m/z = 135.
| m/z Value | Predicted Fragment | Loss |
| 135 | [C₈H₉NO]⁺• | Molecular Ion (M⁺•) |
| 134 | [C₈H₈NO]⁺ | Loss of H• (from aldehyde) |
| 106 | [C₇H₈N]⁺ | Loss of CHO• (formyl radical) |
| 78 | [C₅H₄N]⁺ | Loss of CO, followed by C₂H₄ |
| 77 | [C₅H₃N]⁺• | Loss of H from m/z 78 |
Justification: The molecular ion peak (M⁺•) at m/z 135 should be observable. A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a strong [M-1]⁺ peak at m/z 134.[12] Another characteristic fragmentation is the loss of the entire formyl radical (•CHO), leading to an [M-29]⁺ peak at m/z 106.[13] Further fragmentation of the pyridine ring can lead to smaller fragments, such as the pyridyl cation or related structures around m/z 78.[11]
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. This guide offers a detailed prediction of the key spectroscopic features of this molecule, grounded in fundamental principles and comparative data. While predicted data serves as a strong guideline, experimental verification remains the gold standard in chemical analysis. The protocols and interpretive frameworks presented here provide researchers with the necessary tools to confidently acquire and analyze their own data, ensuring the integrity and progression of their scientific endeavors.
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Chemistry LibreTexts. 2.4: Chemical Shifts. Available at: [Link]
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ResearchGate. a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... Available at: [Link]
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PubChem. 3-Pyridinecarboxaldehyde. Available at: [Link]
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Chemistry Connected. NMR shifts 1H -general.cdx. Available at: [Link]
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Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
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Navigating the Landscape of Pyridine and Pyrazole Derivatives in Pharmaceutical Research: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and supply of key heterocyclic intermediates. This whitepaper will focus on 2,4-dimethylpyridine-3-carbaldehyde (CAS No. 168072-32-0) , a versatile building block in medicinal chemistry. Additionally, this guide will address a potential point of confusion by also detailing the properties and applications of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS No. 401566-79-8) , a crucial intermediate in the synthesis of the antidiabetic drug Teneligliptin.
Part 1: A Deep Dive into 2,4-Dimethylpyridine-3-carbaldehyde (CAS No. 168072-32-0)
Introduction:
2,4-Dimethylpyridine-3-carbaldehyde is a substituted pyridine derivative that has garnered significant interest in the field of organic synthesis and medicinal chemistry.[1] Its unique structural features, namely the pyridine ring, two methyl groups, and a reactive aldehyde functionality, make it a valuable precursor for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[1] The pyridine scaffold is a common motif in many approved drugs, and its derivatives are known to exhibit a broad range of biological activities.
Chemical and Physical Properties:
A comprehensive understanding of the physicochemical properties of 2,4-dimethylpyridine-3-carbaldehyde is essential for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 168072-32-0 | [Multiple sources] |
| Molecular Formula | C₈H₉NO | [1] |
| Molecular Weight | 135.16 g/mol | [1] |
| IUPAC Name | 2,4-dimethylpyridine-3-carbaldehyde | [1] |
| Synonyms | 2,4-Dimethylnicotinaldehyde, 3-Pyridinecarboxaldehyde, 2,4-dimethyl- | [1] |
| Appearance | Powder or liquid | [2] |
| Boiling Point | 238.9 °C at 760 mmHg | [1] |
| Density | 1.065 g/cm³ | [1] |
| Flash Point | 104.3 °C | [1] |
| Refractive Index | 1.555 | [1] |
| Storage Temperature | 2-8°C | [Multiple sources] |
Applications in Drug Discovery and Development:
The strategic placement of the aldehyde and methyl groups on the pyridine ring allows for diverse chemical modifications, making 2,4-dimethylpyridine-3-carbaldehyde a versatile starting material for the synthesis of novel therapeutic agents. Its applications span various therapeutic areas:
-
Oncology: This compound serves as a key intermediate in the synthesis of potent kinase inhibitors. For instance, it has been utilized in the development of pyrido[2,3-d]pyrimidine derivatives that show significant activity against EGFR mutations in cancer cell lines.[1]
-
Infectious Diseases: The electron-withdrawing nature of the aldehyde group can enhance the membrane penetration of molecules, a desirable property for antibacterial agents. The dimethylpyridine moiety can contribute to DNA intercalation, suggesting a dual mechanism of action that could be effective against drug-resistant pathogens.[1]
-
Central Nervous System (CNS) Disorders: Modifications of 2,4-dimethylpyridine-3-carbaldehyde have led to the creation of positive allosteric modulators of GABAA receptors, which are important targets for the treatment of anxiety, epilepsy, and other neurological disorders.[1]
Synthesis:
The synthesis of 2,4-dimethylpyridine-3-carbaldehyde can be achieved through various synthetic routes. One common approach involves the Vilsmeier-Haack reaction on 2,4-lutidine (2,4-dimethylpyridine). This reaction introduces the formyl group at the 3-position of the pyridine ring.
Caption: General schematic for the synthesis of 2,4-dimethylpyridine-3-carbaldehyde.
Suppliers:
2,4-Dimethylpyridine-3-carbaldehyde is commercially available from various chemical suppliers. Researchers can procure this compound in different quantities and purities. Some of the notable suppliers include:
-
Amadis Chemical Co., Ltd.[3]
-
Career Henan Chemical Co.[3]
-
ENAO Chemical Co, Limited.[3]
-
Hebei youze Biotechnology Co.,Ltd.[3]
-
NovaChemistry[3]
Part 2: Clarification on 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS No. 401566-79-8)
During the investigation of CAS number 168072-32-0, it became apparent that there might be some confusion with another important pharmaceutical intermediate, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which has the CAS number 401566-79-8. Given its significance in the pharmaceutical industry, a detailed overview is provided here for clarity.
Introduction:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that serves as a crucial building block in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin.[4][5] Teneligliptin is an oral antidiabetic drug used for the treatment of type 2 diabetes.[4] The pyrazole and piperazine moieties are key structural features that contribute to its biological activity.[4]
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 401566-79-8 | [6][7][8] |
| Molecular Formula | C₁₄H₁₈N₄ | [6][8] |
| Molecular Weight | 242.32 g/mol | [6][7][8] |
| IUPAC Name | 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | [6] |
| Synonyms | 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, 3-Methyl-1-phenyl-5-(1-piperazinyl)pyrazole | [9] |
| Appearance | White to Light yellow powder to crystal | [9] |
| Melting Point | 107.0 to 111.0 °C | [9] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [8][10] |
Role in the Synthesis of Teneligliptin:
The synthesis of Teneligliptin involves the coupling of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine with a proline derivative. Several synthetic routes have been developed to improve the efficiency and reduce the cost of this process. A general representation of this key step is illustrated below.
Caption: Key coupling step in the synthesis of Teneligliptin.
Experimental Protocol: A Facile Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
A reported improved synthesis of this intermediate avoids the use of unstable starting materials and expensive catalysts.[4] A key step in one such synthesis involves the hydrogenolysis of a benzyl-protected piperazine derivative.[11]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (1.0 kg, 3.0 mol) in methanol (10.0 L) at 30 °C in an autoclave.[11]
-
Inerting: Flood the autoclave with nitrogen.[11]
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd-C) (100 g) to the reaction mixture.[11]
-
Hydrogenation: Apply a hydrogen pressure of 4 kg/cm ² at 45-50 °C for 8 hours.[11]
-
Monitoring: Monitor the completion of the reaction by Thin Layer Chromatography (TLC).[11]
-
Work-up: Once the reaction is complete, cool the reaction mass to 30 °C and flood the autoclave with nitrogen.[11]
-
Filtration: Filter off the catalyst.[11]
-
Concentration: Concentrate the filtrate under vacuum (700 mm Hg) to obtain the product.[11]
-
Purification: The resulting off-white solid can be further purified if necessary.[11]
Suppliers:
This key intermediate for Teneligliptin is available from several specialized chemical suppliers, including:
-
BLDpharm[12]
-
CymitQuimica[13]
-
Pharmaffiliates[7]
-
Shreeji Life Sciences[5]
-
Sigma-Aldrich[10]
-
TCI Chemicals[9]
Conclusion
Both 2,4-dimethylpyridine-3-carbaldehyde and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine are valuable chemical entities for the pharmaceutical industry. The former offers a versatile platform for the development of novel therapeutics across various disease areas, while the latter is a critical component in the manufacturing of the established antidiabetic drug, Teneligliptin. A clear understanding of their respective properties, synthesis, and commercial availability is paramount for researchers and drug development professionals seeking to leverage these important heterocyclic building blocks.
References
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An In-depth Technical Guide to the Discovery and History of Substituted Nicotinaldehydes
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of substituted nicotinaldehydes (pyridine-3-carboxaldehydes). It traces the journey from the initial synthesis of the parent compound to the evolution of sophisticated methodologies for creating a diverse array of substituted analogues. We delve into the foundational principles of pyridine chemistry that paved the way for these developments and examine the synthetic strategies that have empowered medicinal chemists. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as an essential resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Nicotinaldehyde Scaffold
Nicotinaldehyde, or pyridine-3-carboxaldehyde, is a heterocyclic aromatic aldehyde that forms the core of numerous compounds vital to the pharmaceutical and agrochemical industries.[1][2] Its strategic importance lies in the unique electronic properties of the pyridine ring combined with the versatile reactivity of the aldehyde functional group. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility, metabolic stability, and ability to interact with biological targets. The aldehyde group serves as a crucial synthetic handle, enabling a wide range of chemical transformations such as reductive aminations, oxidations, and carbon-carbon bond-forming reactions.
Substituted nicotinaldehydes, which feature additional functional groups on the pyridine ring, offer a powerful platform for modulating these properties. The nature, position, and stereochemistry of these substituents allow for the fine-tuning of a molecule's steric profile, electronics, and pharmacokinetics. This capability has made substituted nicotinaldehydes indispensable building blocks in the synthesis of complex molecules, including anti-HIV protease inhibitors, acaricides, and antidotes for organophosphate poisoning.[1] This guide chronicles the historical milestones and the evolution of synthetic organic chemistry that unlocked the potential of this versatile scaffold.
The Genesis: Synthesis of the Parent Compound, Nicotinaldehyde
The journey into substituted nicotinaldehydes begins with the parent compound itself. While historically extracted from coal tar, modern chemical synthesis provides the vast majority of pyridine and its derivatives.[3] The preparation of nicotinaldehyde has evolved significantly, driven by the need for more efficient, scalable, and economical processes.
Early methods often involved multi-step sequences. One of the first documented approaches involved the ozonolysis of styrylpyridines.[4] However, such methods were often low-yielding and not practical for large-scale production. A significant advancement came with the development of catalytic oxidation processes.
Key Synthetic Routes to Nicotinaldehyde:
-
Oxidation of 3-Picoline (3-Methylpyridine): This is a common industrial method. A gaseous mixture of 3-picoline and air is passed over a heated catalyst, typically based on metal oxides like vanadium pentoxide and molybdenum trioxide. This vapor-phase oxidation requires careful control of reaction conditions to prevent over-oxidation to nicotinic acid.
-
Reduction of Nicotinic Acid Derivatives: Nicotinaldehyde can be prepared by the controlled reduction of nicotinic acid esters or amides. A notable process involves the reduction of nicotinic acid morpholinamides using lithium alkoxyaluminium hydrides, which offers a pathway to the aldehyde under mild, atmospheric pressure conditions.[5]
-
Hydrogenation of 3-Cyanopyridine: This method has become a cornerstone of modern synthesis. The catalytic hydrogenation of 3-cyanopyridine (nicotinonitrile) in an acidic aqueous medium using catalysts like Raney-nickel or palladium on carbon can produce nicotinaldehyde in high yield.[4][6][7] Early iterations of this process suffered from low yields and catalyst corrosion under strongly acidic conditions.[6] Subsequent refinements focused on optimizing the reaction medium and catalyst to improve selectivity and economic viability.[6]
The development of these robust synthetic routes for the parent compound provided the necessary foundation and a readily available starting material for the subsequent exploration of its substituted derivatives.
Foundational Pillars: The De Novo Synthesis of Substituted Pyridine Rings
Before methods were developed to directly functionalize the nicotinaldehyde core, the primary route to its substituted analogues was through the construction (de novo synthesis) of the pyridine ring itself, with the desired substituents already in place. Two classical named reactions form the bedrock of this approach.
The Hantzsch Pyridine Synthesis (1881)
Described by Arthur Rudolf Hantzsch in 1881, this reaction is a powerful tool for constructing dihydropyridine rings, which can then be oxidized to the corresponding pyridines.[3] The classical Hantzsch synthesis involves a multi-component condensation of a β-ketoester, an aldehyde, and ammonia.[3][8]
Causality of Experimental Design: The genius of the Hantzsch synthesis lies in its convergence. By varying the three core components, a wide array of substituents can be introduced at specific positions on the pyridine ring. For instance, using a substituted aldehyde allows for the introduction of an aryl or alkyl group at the 4-position. The choice of β-ketoester determines the substituents at the 2- and 6-positions. This modularity was a revolutionary concept, allowing chemists to build molecular complexity in a single, planned operation.
Diagram: Hantzsch Pyridine Synthesis Workflow
Caption: Workflow of the Hantzsch pyridine synthesis.
The Chichibabin Pyridine Synthesis (1924)
Reported by Aleksei Chichibabin in 1924, this synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[3][8] While often suffering from lower yields compared to the Hantzsch synthesis, its use of inexpensive and readily available precursors makes it highly valuable, especially for industrial-scale production.[3] The synthesis of unsubstituted pyridine from formaldehyde and acetaldehyde is a classic example.[3] By using substituted aldehydes or ketones, one can produce a variety of substituted pyridines.
These de novo methods were instrumental in the early exploration of substituted pyridines. They established the principle that the pyridine core could be custom-built, providing access to isomers that would be difficult to obtain through direct substitution.
The Evolution of Strategy: Direct Functionalization of the Pyridine Core
While de novo syntheses are powerful, the ability to directly modify a pre-existing nicotinaldehyde or a related pyridine derivative represents a more flexible and often more efficient strategy. The development of methods to achieve regioselective functionalization of the pyridine ring was a major turning point in the history of these compounds.
Vilsmeier-Haack Cyclization: A Direct Route to Chloronicotinaldehydes
A significant advancement in the direct synthesis of substituted nicotinaldehydes is the Vilsmeier-Haack reaction. This method allows for the synthesis of multi-substituted 2-chloronicotinaldehydes from enamide substrates.[9] The reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts as both a cyclizing and formylating agent.[9]
Causality of Experimental Design: This approach is powerful because it constructs the formylated, substituted pyridine ring in a single, elegant step from an acyclic precursor. The enamide starting material can be easily varied, allowing for diverse substitution patterns on the final product. The presence of the chloro group at the 2-position is particularly advantageous, as it can be readily displaced or used as a handle for further modifications, such as cross-coupling reactions.
Protocol: Synthesis of 2-Chloronicotinaldehydes via Vilsmeier Cyclization [9]
-
Reagent Preparation: Prepare the Vilsmeier reagent by adding POCl₃ (or a safer alternative like diphosgene) to anhydrous DMF under an inert atmosphere at 0 °C.
-
Enamide Addition: Slowly add a DMF solution of the desired enamide substrate to the prepared Vilsmeier reagent (typically in excess).
-
Reaction: Allow the mixture to stir at room temperature for a period, then heat to reflux (approx. 75 °C) to drive the cyclization and formylation.
-
Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize with a suitable base (e.g., aqueous potassium carbonate) to precipitate the crude product.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate) and purify using column chromatography to yield the substituted 2-chloronicotinaldehyde.
Directed ortho-Metalation (DoM) and Lithiation
A challenge in pyridine chemistry is controlling the regioselectivity of electrophilic substitution. Directed ortho-metalation (DoM) provides a powerful solution. In this technique, a directing group on the pyridine ring complexes with an organolithium reagent (like n-BuLi or LDA), directing the deprotonation (lithiation) to the adjacent ortho position. The resulting lithiated species is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents with perfect regiocontrol.
For synthesizing substituted nicotinaldehydes, this strategy can be applied by protecting the aldehyde group, performing a directed lithiation to install a substituent, and then deprotecting. A tandem sequence can involve protecting the aldehyde, performing an ortho-lithiation, and then reacting with an electrophile like allyl bromide to create a substituted derivative.[10]
Applications in Medicinal Chemistry: A Historical Perspective
The development of synthetic routes to substituted nicotinaldehydes has had a profound impact on medicinal chemistry. The ability to create diverse analogues has been crucial in the discovery and optimization of new therapeutic agents.
A historically significant example is the development of antitubercular drugs. In the 1940s and 1950s, following the discovery that nicotinamide had some activity against Mycobacterium tuberculosis, chemists began to explore related structures.[11] This line of inquiry led to the development of thiosemicarbazone derivatives of nicotinaldehyde and its isomer, isonicotinaldehyde.[11] These investigations were part of a broader effort that ultimately led to the discovery of isoniazid, a cornerstone of tuberculosis treatment.[11] Although isoniazid itself is not a substituted nicotinaldehyde, its history is deeply intertwined with the exploration of pyridinecarboxaldehyde derivatives during that era.
More recently, substituted nicotinaldehydes have served as key intermediates in the synthesis of highly complex and targeted therapies. Their role in creating conformationally restricted analogues of nicotine for studying nicotinic acetylcholine receptors is a prime example of their modern utility.[10]
Diagram: The Role of Nicotinaldehyde in Drug Discovery
Caption: Logical flow from core scaffold to drug candidate.
Quantitative Data Summary: Physicochemical Properties
The parent nicotinaldehyde serves as a benchmark for its substituted derivatives. Understanding its fundamental properties is key to predicting the behavior of its analogues.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO | [1] |
| Molecular Weight | 107.11 g/mol | [1] |
| Appearance | Clear yellow to light brown liquid | [1][2] |
| Melting Point | ~7-8 °C | [1][2] |
| Boiling Point | 78-81 °C @ 10 mmHg | [1] |
| Density | 1.141 g/mL @ 20 °C | [1] |
| CAS Number | 500-22-1 | [1][2] |
Conclusion and Future Outlook
The history of substituted nicotinaldehydes is a story of enabling chemical innovation. From the foundational de novo ring syntheses of Hantzsch and Chichibabin to the development of sophisticated, regioselective functionalization techniques, the organic chemist's toolbox for creating these structures has expanded dramatically. This evolution has been driven by, and in turn has fueled, advances in medicinal chemistry, providing the building blocks for new generations of therapeutic agents. As synthetic methods continue to advance, particularly in areas like C-H activation and flow chemistry, the ability to rapidly and efficiently generate novel substituted nicotinaldehydes will undoubtedly lead to the discovery of new medicines with enhanced efficacy and safety profiles. The humble nicotinaldehyde scaffold, with its rich history, remains a vibrant and essential component in the future of drug discovery.
References
- Nicotinaldehyde: Comprehensive Overview and Applications.
-
Isoniazid - Wikipedia. Available at: [Link]
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Pyridine - Wikipedia. Available at: [Link]
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Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available at: [Link]
-
De novo Synthesis of Substituted Pyridines - ResearchGate. Available at: [Link]
-
Pyridine-3-carbaldehyde - Wikipedia. Available at: [Link]
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. Available at: [Link]
-
Synthesis of substituted chloronicotinaldehydes - ResearchGate. Available at: [Link]
-
The Preparation of Nicotinaldehyde | Journal of the American Chemical Society. Available at: [Link]
- Process for the preparation of aqueous nicotinaldehyde - Google Patents.
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. Available at: [Link]
- Process for the preparation of nicotinaldehydes - Google Patents.
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A novel route to the synthesis of 3-pyridine carboxaldehydes by vilsmeier reagent. - J-Global. Available at: [Link]
- Process for the production of pyridine aldehydes - Google Patents.
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Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 2,4-Dimethylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents.[1][2][3][4] Among the vast chemical space of pyridine derivatives, substituted nicotinaldehydes present a compelling area of investigation due to their inherent reactivity and potential for diverse biological interactions. This guide focuses on a specific, yet under-explored molecule: 2,4-Dimethylnicotinaldehyde. While direct literature on its biological mechanism of action is sparse, its structural features—a reactive aldehyde group and a substituted pyridine ring—suggest a high probability of significant biological activity. This document serves as an in-depth technical guide for researchers, outlining a comprehensive strategy to elucidate the mechanism of action of this compound in biological systems. We will delve into a series of proposed experimental workflows, from initial cell-based screening to target identification and pathway analysis, providing detailed protocols and the scientific rationale behind each step.
Introduction: The Scientific Rationale for Investigating this compound
This compound is a derivative of pyridine, a heterocyclic compound prevalent in numerous FDA-approved drugs.[2] The aldehyde functional group is highly reactive and can readily form covalent adducts with biological macromolecules such as proteins and DNA, potentially leading to altered cellular function.[5][6][7] Aldehydes are known to be involved in a variety of cellular processes, including signaling, inflammation, and oxidative stress.[5][8][9] Furthermore, nicotinaldehyde derivatives have been synthesized and investigated for various biological activities, including antimicrobial and enzyme inhibitory effects.[1][10][11]
The methylation at the 2 and 4 positions of the pyridine ring in this compound can influence its electronic properties, lipophilicity, and metabolic stability, potentially modulating its biological activity and target specificity compared to unsubstituted nicotinaldehyde.[12] Given this chemical context, a systematic investigation into the mechanism of action of this compound is warranted to uncover its potential therapeutic applications or toxicological properties.
This guide will provide a hypothetical, yet scientifically grounded, roadmap for such an investigation.
Proposed Investigational Workflow: A Multi-pronged Approach
To comprehensively understand the mechanism of action of this compound, a multi-faceted approach is essential. The proposed workflow, detailed in the following sections, encompasses initial phenotypic screening, target identification, and pathway elucidation.
Caption: Proposed workflow for elucidating the mechanism of action.
Phase 1: Phenotypic Screening and Cytotoxicity Assessment
The initial step is to determine the biological context in which this compound exerts an effect. This involves broad screening across various cell lines to identify sensitive cell types and characterize the phenotypic response.
Cell Viability and Proliferation Assays
Rationale: To determine the cytotoxic or cytostatic effects of this compound and to establish a dose-response relationship.
Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Expected Data Presentation:
| Cell Line | IC50 (µM) at 48h |
| Cancer Cell Line A | [Hypothetical Value] |
| Cancer Cell Line B | [Hypothetical Value] |
| Non-cancerous Cell Line | [Hypothetical Value] |
High-Content Imaging for Morphological Changes
Rationale: To gain insights into the potential cellular processes affected by this compound by observing changes in cell morphology, nuclear condensation, and cytoskeletal organization.
Protocol:
-
Cell Culture and Treatment: Grow cells on optically clear bottom 96-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with fluorescent dyes (e.g., Hoechst 33342 for nuclei, Phalloidin-FITC for F-actin, and an antibody against a-tubulin for microtubules).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify changes in nuclear size and intensity, cell shape, and cytoskeletal integrity.
Phase 2: Target Identification
Once a biological effect is confirmed, the next crucial step is to identify the molecular target(s) of this compound.
Affinity-Based Methods: Chemical Proteomics
Rationale: The reactive aldehyde group of this compound can potentially form covalent adducts with proteins.[6][7] Chemical proteomics can be used to enrich and identify these protein targets.
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize a clickable analog of this compound containing an alkyne or azide handle.
-
Cell Lysate Treatment: Treat cell lysates with varying concentrations of this compound to pre-block its targets.
-
Probe Labeling: Add the clickable probe to the lysates to label the remaining unbound targets.
-
Click Chemistry: Perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads, followed by on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins whose labeling by the probe is competed off by this compound in a dose-dependent manner.
Phase 3: Pathway Analysis and Mechanism Validation
With potential targets identified, the focus shifts to validating these targets and understanding their role in the observed cellular phenotype.
Enzyme Inhibition and Receptor Binding Assays
Rationale: To confirm the direct interaction of this compound with the identified protein targets and to quantify the binding affinity or inhibitory potency.
Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical Target: Aldehyde Dehydrogenase - ALDH)
Aldehyde dehydrogenases are a class of enzymes that metabolize aldehydes and could be potential targets.[5][8][13][14]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the purified ALDH enzyme, NAD+ as a cofactor, and a buffer (e.g., sodium pyrophosphate).
-
Inhibitor Addition: Add varying concentrations of this compound or a known ALDH inhibitor (e.g., disulfiram) as a positive control.[15]
-
Substrate Addition: Initiate the reaction by adding the aldehyde substrate (e.g., propionaldehyde).
-
Kinetic Measurement: Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of this compound. Further kinetic studies (e.g., Michaelis-Menten plots in the presence of the inhibitor) can determine the mode of inhibition (competitive, non-competitive, etc.).[16]
Caption: Hypothetical inhibition of ALDH by this compound.
Signaling Pathway Analysis
Rationale: To investigate the downstream effects of target engagement by this compound on key cellular signaling pathways.
Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at different time points and concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in suspected signaling pathways (e.g., phosphorylation status of kinases, levels of apoptotic markers like cleaved PARP and caspase-3).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., ß-actin or GAPDH).
Conclusion and Future Directions
This technical guide provides a comprehensive and systematic framework for elucidating the mechanism of action of this compound. The proposed workflow, from broad phenotypic screening to specific target validation and pathway analysis, is designed to yield a deep understanding of its biological activity. The insights gained from such an investigation could pave the way for the development of novel therapeutic agents or provide a better understanding of the toxicological profile of this class of compounds. Future studies should focus on validating the findings in in vivo models to assess the physiological relevance of the observed in vitro effects.
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A Theoretical Investigation into the Reactivity of 2,4-Dimethylnicotinaldehyde: A Computational Guide for Drug Discovery and Synthesis
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical framework for analyzing the chemical reactivity of 2,4-Dimethylnicotinaldehyde, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research.[1] Moving beyond simple structural representation, we delve into the electronic landscape of the molecule to predict its behavior in chemical reactions. This document is designed for researchers, computational chemists, and drug development professionals, offering both foundational principles and actionable protocols. We employ Density Functional Theory (DFT) to elucidate the molecule's properties, including Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and key reactivity indices. The causality behind methodological choices is explained to provide a robust, self-validating system for in silico analysis. The ultimate goal is to equip scientists with a predictive toolset to guide rational synthesis design and accelerate the discovery of novel bioactive compounds.
Introduction: The Significance of this compound
Nicotinaldehyde (3-pyridinecarboxaldehyde) and its derivatives are pivotal building blocks in modern chemistry, serving as precursors to a vast array of pharmaceuticals and agrochemicals.[1] The reactivity of this scaffold is dictated by the interplay between the electron-deficient pyridine ring and the electrophilic aldehyde functional group. The introduction of substituents, such as the methyl groups in this compound, provides a mechanism to finely tune this reactivity.
The two methyl groups at the C2 and C4 positions introduce specific electronic and steric effects:
-
Electronic Effect: As electron-donating groups (EDGs), the methyl substituents increase the electron density of the pyridine ring.[1] This modulates the ring's susceptibility to electrophilic or nucleophilic attack compared to the unsubstituted parent molecule.
-
Steric Effect: The methyl group at the C2 position, ortho to the aldehyde, can sterically hinder the approach of nucleophiles to the carbonyl carbon, a critical factor in reaction kinetics.
Understanding this nuanced electronic and steric profile is paramount for predicting reaction outcomes, designing efficient synthetic routes, and rationally modifying the molecule for targeted biological activity. This guide outlines a theoretical workflow to computationally dissect and predict this reactivity.
The Electronic Landscape: Core Principles of Reactivity
A molecule's reactivity is fundamentally governed by its electronic structure. For this compound, the key determinants are the distribution of electrons and the energies of its molecular orbitals. We utilize Density Functional Theory (DFT), a quantum mechanical modeling method that offers an excellent balance of computational cost and accuracy for studying organic molecules, to probe this landscape.[2]
Frontier Molecular Orbital (FMO) Theory
FMO theory is a cornerstone of reactivity prediction. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
-
HOMO: Represents the outermost electrons and indicates the molecule's ability to act as a nucleophile (electron donor). The region of the molecule with the highest HOMO density is the most probable site for electrophilic attack.
-
LUMO: Represents the lowest energy empty orbital and indicates the molecule's ability to act as an electrophile (electron acceptor). The region with the highest LUMO density is the most probable site for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[3]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive, color-coded guide to the charge distribution:
-
Electron-Rich Regions (Negative Potential): Shown in red, these areas are susceptible to electrophilic attack.
-
Electron-Poor Regions (Positive Potential): Shown in blue, these areas are susceptible to nucleophilic attack.
-
Neutral Regions: Shown in green.
The MEP map is invaluable for identifying the most likely sites for intermolecular interactions, particularly for polar reactions.
Core Computational Methodologies
A robust theoretical study relies on a validated computational protocol. The workflow described here is designed to be a self-validating system, ensuring the reliability of the generated data. Theoretical calculations are typically performed using a functional like B3LYP with a basis set such as 6-311G+(d,p), which has been shown to be effective for a wide range of organic systems.[4][5]
Step-by-Step Computational Workflow
The following protocol outlines the essential steps for a comprehensive reactivity analysis.
| Step | Procedure | Rationale & Self-Validation |
| 1 | Structure Input & Pre-optimization | Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor. A preliminary geometry cleanup using molecular mechanics is recommended to obtain a reasonable starting conformation. |
| 2 | Geometry Optimization | Perform a full geometry optimization using a DFT method (e.g., B3LYP/6-311G+(d,p)). |
| 3 | Vibrational Frequency Calculation | Perform a frequency calculation at the same level of theory used for optimization. |
| 4 | Electronic Property Calculation | From the optimized structure, calculate the HOMO and LUMO energies, generate the MEP map, and compute atomic charges (e.g., Mulliken population analysis). |
| 5 | Conceptual DFT Indices | Calculate global reactivity descriptors like electrophilicity (ω) and nucleophilicity (N). |
Visualizing the Workflow
The logical flow of the computational protocol can be represented as follows:
Predicted Reactivity Profile of this compound
Applying the aforementioned methodologies allows us to construct a detailed reactivity profile for the target molecule.
Nucleophilic Reactivity: The Aldehyde Group
The primary site for nucleophilic attack is unequivocally the carbonyl carbon of the aldehyde group. This is due to the significant polarization of the C=O bond, which renders the carbon atom highly electrophilic (electron-poor). Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and electronic factors.[6]
The MEP map would confirm this, showing a strong positive potential (blue region) localized on the carbonyl carbon. The LUMO is also expected to have a large coefficient on this carbon atom, marking it as the prime target for a nucleophile's HOMO.
However, the reactivity is modulated by the substituted pyridine ring. Compared to a simple aliphatic aldehyde, the aromatic ring can delocalize some of the positive charge, slightly reducing the electrophilicity.[7][8] Conversely, the electron-withdrawing nature of the pyridine nitrogen atom counteracts this effect to some extent. The electron-donating methyl groups will further modulate this, slightly decreasing the electrophilicity of the carbonyl carbon compared to unsubstituted nicotinaldehyde.
Electrophilic Reactivity: The Pyridine Ring
The sites for electrophilic attack are located on the pyridine ring. The HOMO is expected to be distributed across the π-system of the ring. The electron-donating methyl groups at positions 2 and 4, combined with the directing effect of the aldehyde group, will increase the electron density at specific carbons, making them more nucleophilic. The MEP map would reveal negative potential (red regions) associated with the π-cloud of the aromatic ring and the lone pair of the nitrogen atom.
Quantitative Reactivity Data (Illustrative)
The following table presents illustrative data that would be generated from a DFT calculation. Note: These are representative values and would need to be calculated for a formal study.
| Parameter | Predicted Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap | 4.7 eV | A moderate gap, suggesting reasonable kinetic stability but accessible reactivity. |
| Mulliken Charge on C(aldehyde) | +0.45 e | Confirms the high electrophilicity of the carbonyl carbon. |
| Mulliken Charge on O(aldehyde) | -0.50 e | Confirms the high electronegativity and nucleophilicity of the carbonyl oxygen. |
Visualizing a Potential Reaction Pathway
Based on this analysis, we can predict the initial step of a common reaction, such as a Grignard reaction. The nucleophilic carbon of the Grignard reagent (Nu⁻) will attack the electrophilic carbonyl carbon.
Conclusion and Strategic Implications
The theoretical framework presented in this guide provides a powerful, predictive lens through which to view the reactivity of this compound. Our analysis, grounded in DFT, identifies the carbonyl carbon as the primary center for nucleophilic attack and the pyridine ring as the site for electrophilic attack. The electronic influence of the methyl substituents and the pyridine nitrogen creates a unique reactivity profile that can be quantitatively assessed through FMO analysis, MEP mapping, and other computational descriptors.
For drug development professionals and synthetic chemists, this in silico approach offers significant advantages:
-
Rational Design: It enables the prediction of how further substitutions on the pyridine ring will alter the molecule's reactivity and potential biological interactions.
-
Reaction Planning: It helps in selecting appropriate reagents and predicting potential side reactions, leading to more efficient and higher-yielding synthetic routes.
-
Risk Mitigation: By identifying potential metabolic liabilities (e.g., highly reactive sites) early in the discovery process, resources can be focused on more promising candidates.
By integrating these computational methodologies into the research workflow, scientists can accelerate the innovation cycle, moving from hypothesis to validated discovery with greater confidence and efficiency.
References
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An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylnicotinaldehyde, a substituted pyridinecarboxaldehyde, serves as a valuable intermediate in the synthesis of diverse chemical entities, particularly in the pharmaceutical and agrochemical sectors. Its chemical structure, featuring a pyridine ring functionalized with an aldehyde and two methyl groups, imparts specific reactivity and physical characteristics that are crucial for its application in complex molecular engineering. An understanding of its fundamental physical properties, such as melting and boiling points, is paramount for its effective handling, reaction optimization, and purification. This guide provides a comprehensive overview of the available physical property data for this compound and outlines the standard experimental methodologies for their determination.
Core Physical Properties of this compound
The physical state and phase transition temperatures are critical parameters for the practical application of any chemical compound in a laboratory or industrial setting.
Summary of Physical Data
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes the available information.
| Property | Value | Source/Comment |
| Chemical Name | This compound | - |
| Synonyms | 2,4-Dimethylpyridine-3-carboxaldehyde, 3-Pyridinecarboxaldehyde, 2,4-dimethyl- | [1][2] |
| CAS Number | 168072-32-0 | [1] |
| Molecular Formula | C₈H₉NO | [1] |
| Molecular Weight | 135.16 g/mol | [1] |
| Appearance | White powders | Implies it is a solid at standard conditions. |
| Melting Point | Not explicitly available in searched literature. | - |
| Boiling Point | 238.9 °C at 760 mmHg | [2][3] |
Discussion of Physical Properties
The description of this compound as "white powders" by chemical suppliers suggests that its melting point is above standard room temperature. The boiling point has been reported as 238.9 °C at atmospheric pressure[2][3]. This value is significantly higher than that of the parent compound, pyridine-3-carbaldehyde (nicotinaldehyde), which has a boiling point of 194-195 °C. The increase in boiling point can be attributed to the increased molecular weight and surface area due to the two additional methyl groups, leading to stronger intermolecular van der Waals forces.
Experimental Determination of Physical Properties
For novel compounds or when verifying existing data, the experimental determination of melting and boiling points is a fundamental aspect of chemical characterization. The following sections detail the standard protocols for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
-
Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a high-purity compound. Impurities tend to depress and broaden the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Experimental Protocol: Distillation Method
-
Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask. A few boiling chips are added to the distillation flask to ensure smooth boiling.
-
Sample Introduction: The liquid sample of this compound is placed in the distillation flask.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.
-
Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, and a steady rate of distillation is observed. This stable temperature is the boiling point of the liquid at the given atmospheric pressure.
-
Pressure Correction: Since the boiling point is dependent on the ambient pressure, any significant deviation from standard atmospheric pressure (760 mmHg) should be noted, and a pressure correction can be applied if necessary.
Conclusion
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Kuujia.com. (2024, August 29). Cas no 168072-32-0 (2,4-dimethylpyridine-3-carbaldehyde). Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2,4-Dimethylnicotinaldehyde in Organic Solvents
Introduction
2,4-Dimethylnicotinaldehyde, a substituted pyridine carboxaldehyde, represents a class of heterocyclic aldehydes with significant potential in pharmaceutical and agrochemical research. As with any bioactive molecule, understanding its solubility characteristics in various organic solvents is a cornerstone for successful formulation, purification, reaction chemistry, and preclinical development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the molecular determinants of solubility, predictive frameworks based on analogous structures, and detailed methodologies for empirical solubility assessment.
Physicochemical Properties and Molecular Structure of this compound
To understand the solubility of this compound, we must first consider its molecular structure. The molecule consists of a pyridine ring, which is aromatic and contains a nitrogen atom, substituted with two methyl groups and a formyl (aldehyde) group.
The key structural features influencing solubility are:
-
A Polar Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding.
-
A Polar Aldehyde Group: The carbonyl group (C=O) in the aldehyde is polar and can act as a hydrogen bond acceptor.[3][4][5][6]
-
Nonpolar Methyl Groups: The two methyl groups are nonpolar and contribute to the hydrophobic character of the molecule.
The interplay between the polar pyridine ring and aldehyde group, and the nonpolar methyl groups will dictate the compound's affinity for different organic solvents.
Caption: Molecular Structure of this compound.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Organic solvents can be broadly classified based on their polarity.
Solvent Polarity and its Influence
-
Polar Protic Solvents: These solvents (e.g., alcohols like methanol and ethanol) can act as both hydrogen bond donors and acceptors. Given that this compound has a hydrogen bond acceptor in its pyridine nitrogen and carbonyl oxygen, it is expected to have good solubility in these solvents.
-
Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[7][8] However, they can act as hydrogen bond acceptors. The dipole-dipole interactions between these solvents and the polar regions of this compound should promote solubility.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene, and diethyl ether) have low dielectric constants and primarily interact through weak van der Waals forces. The presence of the nonpolar methyl groups and the aromatic ring in this compound suggests some solubility in these solvents, although it is likely to be lower than in polar solvents.
Insights from Structurally Similar Compounds
In the absence of specific data for this compound, we can draw inferences from related molecules:
-
3-Pyridinecarboxaldehyde (Nicotinaldehyde): This parent compound is reported to be sparingly soluble in chloroform and slightly soluble in methanol.[9] This suggests that the pyridine aldehyde core has some affinity for both moderately polar and polar protic solvents.
-
2,4-Dimethylbenzaldehyde: This is an aromatic aldehyde with a similar substitution pattern on a benzene ring. It is noted to be insoluble in water but soluble in organic solvents and oils.[10] This reinforces the general principle that aldehydes are soluble in organic media.[3][4][5][11]
Based on these analogs, we can hypothesize that this compound will exhibit broad solubility in a range of common organic solvents, with higher solubility expected in polar aprotic and polar protic solvents.
Predicted Solubility Profile of this compound
The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their type. These are qualitative predictions intended to guide solvent selection for experimental determination.
| Solvent | Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Hydrogen bonding potential with the pyridine nitrogen and carbonyl oxygen. |
| Ethanol | Polar Protic | High | Similar to methanol, with a slightly less polar character. |
| Isopropanol | Polar Protic | Moderate to High | Increased nonpolar character compared to methanol and ethanol may slightly reduce solubility. |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the polar functional groups. |
| Acetonitrile | Polar Aprotic | High | A highly polar solvent capable of strong dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | A good balance of polarity to interact with the aldehyde and pyridine ring. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Another highly polar aprotic solvent with strong solvating capabilities. |
| Dichloromethane (DCM) | Moderately Polar | Moderate | Can interact with the polar parts of the molecule, but lacks hydrogen bonding. |
| Chloroform | Moderately Polar | Moderate | Similar to DCM, with the potential for weak hydrogen bonding with the carbonyl oxygen. |
| Toluene | Nonpolar | Low to Moderate | The aromatic ring of toluene can interact with the pyridine ring via π-stacking, and the methyl groups are compatible. |
| Hexane | Nonpolar | Low | Primarily van der Waals interactions; the polar nature of the pyridine and aldehyde groups will limit solubility. |
| Diethyl Ether | Nonpolar | Low to Moderate | The ether oxygen can act as a weak hydrogen bond acceptor, potentially improving solubility over alkanes. |
Experimental Determination of Solubility
While predictions are useful, empirical determination is essential for accurate solubility data. The following section outlines a standard protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
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A Technical Guide to Investigating the Potential Biological Activities of 2,4-Dimethylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
2,4-Dimethylnicotinaldehyde, a substituted pyridine carboxaldehyde, represents a chemical scaffold with significant, yet underexplored, potential in medicinal chemistry. While direct studies on this specific molecule are limited, the broader class of nicotinaldehyde derivatives has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] This technical guide provides a comprehensive framework for the systematic investigation of this compound's biological potential. It synthesizes established methodologies with insights from related compounds to propose a robust, multi-faceted research plan. This document is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of this promising compound.
Introduction: The Rationale for Investigating this compound
Nicotinaldehyde and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. The reactivity of the pyridine ring and the aldehyde group can be significantly influenced by the nature and position of substituents, which in turn dictates the biological activity. The presence of methyl groups at the 2 and 4 positions of the pyridine ring in this compound introduces specific electronic and steric properties that could modulate its interaction with biological targets.
Drawing from the established bioactivities of structurally related substituted nicotinaldehydes, we can hypothesize several promising avenues of investigation for this compound. These include its potential as an enzyme inhibitor, an antimicrobial agent, and a modulator of cellular signaling pathways. This guide will outline the experimental workflows to explore these possibilities.
Proposed Avenues of Biological Investigation
Based on the literature for analogous compounds, the following biological activities are proposed as primary areas of investigation for this compound.
Potential as an Enzyme Inhibitor
Substituted nicotinaldehydes and their derivatives have shown inhibitory activity against various enzymes, such as α-glucosidase.[2] The aldehyde functional group can potentially interact with active site residues of enzymes.
Experimental Workflow: Enzyme Inhibition Assays
A tiered approach is recommended, starting with broad screening and progressing to specific enzyme targets.
Caption: Workflow for assessing enzyme inhibition potential.
Detailed Protocol: α-Glucosidase Inhibition Assay
This protocol is adapted from methodologies used for other nicotinaldehyde derivatives.[2]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Acarbose is used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of varying concentrations of this compound to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution.
-
Incubate at 37°C for another 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Potential Antimicrobial Activity
Aldehydes, in general, are known for their antimicrobial properties.[3][4] Furthermore, various chalcones and other derivatives synthesized from nicotinaldehydes have demonstrated antibacterial and antifungal activities.[2]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for evaluating antimicrobial activity.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Strain Preparation:
-
Culture a panel of representative bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains overnight.
-
Dilute the cultures to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Procedure (96-well plate format):
-
Prepare serial two-fold dilutions of this compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbes with no compound) and negative (media only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
-
Potential Cytotoxic and Anti-proliferative Activity
Derivatives of nicotinaldehyde have been investigated for their anti-proliferative effects on various cancer cell lines.[1] The cytotoxicity of this compound against cancer cells is a critical area for investigation.
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing in vitro cytotoxicity.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.[6]
-
Cell Culture:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HaCaT) in appropriate media.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Data Summary for this compound
| Biological Activity | Assay | Target | Result (e.g., IC50, MIC) | Positive Control |
| Enzyme Inhibition | α-Glucosidase Assay | S. cerevisiae α-glucosidase | [Experimental Value] µM | Acarbose |
| Antimicrobial | Broth Microdilution | S. aureus | [Experimental Value] µg/mL | Vancomycin |
| Antimicrobial | Broth Microdilution | E. coli | [Experimental Value] µg/mL | Ciprofloxacin |
| Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | [Experimental Value] µM | Doxorubicin |
| Cytotoxicity | MTT Assay | HaCaT (Non-cancerous) | [Experimental Value] µM | Doxorubicin |
Conclusion and Future Directions
This guide provides a foundational research framework for elucidating the biological activities of this compound. The proposed experimental workflows are designed to systematically evaluate its potential as an enzyme inhibitor, antimicrobial agent, and cytotoxic compound. Positive findings in these initial screens will warrant further investigation into the specific molecular mechanisms of action, structure-activity relationships through the synthesis of derivatives, and in vivo efficacy studies. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents.
References
- BenchChem. (n.d.). Comparative analysis of substituted nicotinaldehyde reactivity.
-
Navarro, H. A., et al. (2009). Synthesis, nicotinic acetylcholine receptor binding, and pharmacological properties of 3'-(substituted phenyl)deschloroepibatidine analogs. PubMed Central. Retrieved from [Link]
-
Zabala, V., et al. (2019). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. PubMed Central. Retrieved from [Link]
-
Navarro, H. A., et al. (2009). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3'-(Substituted phenyl) Deschloroepibatidine Analogs. National Institutes of Health. Retrieved from [Link]
-
Xiao, Y., et al. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)-Deschloroepibatidine Analogs. PubMed. Retrieved from [Link]
-
Latha, L., Mathakala, V., & Palempalli, U. M. D. (n.d.). Synthesis and biological activities of nicotinaldehyde based azlactones. ResearchGate. Retrieved from [Link]
-
Che, D., et al. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. PubMed. Retrieved from [Link]
- Unknown. (n.d.). Enzyme Inhibition.
-
Ramya, S., et al. (2020). Condensation of nicotinaldehydes with phenylethanones: A convenient synthesis and biological activities of chalcones. ResearchGate. Retrieved from [Link]
-
Aljaafari, M. N., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. ResearchOnline@JCU. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. ResearchGate. Retrieved from [Link]
-
Aljaafari, M. N., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. ResearchGate. Retrieved from [Link]
-
Chopra, S., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. PubMed Central. Retrieved from [Link]
-
Teneva, D., et al. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. National Institutes of Health. Retrieved from [Link]
- BenchChem. (n.d.). Cytotoxicity of 2-Methylbenzaldehyde Derivatives: A Comparative Guide.
- BenchChem. (n.d.). The Multifaceted Biological Activities of 2,4-Dihydroxybenzaldehyde Derivatives: A Technical Guide.
Sources
Methodological & Application
Application Note: 2,4-Dimethylnicotinaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings, particularly the pyridine scaffold, featuring prominently in a vast number of FDA-approved drugs.[1] Their unique electronic properties and ability to engage in various non-covalent interactions make them privileged structures in drug design.[2] Within this class, substituted pyridine aldehydes are powerful and versatile building blocks, enabling the construction of complex molecular architectures through a variety of chemical transformations.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2,4-Dimethylnicotinaldehyde as a starting material for the synthesis of diverse, biologically active heterocycles. We will move beyond simple procedural lists to explain the underlying principles and causality behind key synthetic steps, providing field-proven protocols for the creation of chalcones, 1,4-dihydropyridines, and 1,3,4-oxadiazolines—all scaffolds with significant therapeutic potential.
Part 1: Synthesis of Pyridinyl Chalcones via Claisen-Schmidt Condensation
Expertise & Rationale: Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and serve as precursors for various heterocyclic systems like pyrimidines and pyrazoles. They are renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition.[3] The Claisen-Schmidt condensation is a reliable and straightforward method for their synthesis, involving the base-catalyzed reaction between an aldehyde and a ketone. The reaction's success hinges on the acidity of the α-protons of the ketone, allowing for the formation of a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for Pyridinyl Chalcone Synthesis.
Protocol 1: General Procedure for Synthesis of (E)-3-(2,4-dimethylpyridin-3-yl)-1-phenylprop-2-en-1-one
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.35 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, add a 40% aqueous solution of potassium hydroxide (5 mL) dropwise over 10 minutes. The solution will typically turn yellow.
-
Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the aldehyde spot indicates reaction completion.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture to pH ~6-7 with dilute HCl. A solid precipitate will form.
-
Isolation & Purification: Filter the crude solid using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum. Recrystallize the solid from ethanol to yield the pure chalcone as a crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the chalcone can be qualitatively observed by its characteristic yellow color.
Data Presentation: Representative Pyridinyl Chalcones
| Compound ID | Ar Group (from Acetophenone) | Yield (%) | Reported Biological Activity Analogue |
| 3a | Phenyl | 85-92% | α-Glucosidase Inhibitory, Antifungal[3] |
| 3b | 4-Chlorophenyl | 88-94% | Moderate Antibacterial[3] |
| 3c | 4-Methoxyphenyl | 82-90% | Free Radical Scavenging[3] |
Part 2: Multicomponent Synthesis of 1,4-Dihydropyridines (Hantzsch Synthesis)
Expertise & Rationale: The Hantzsch dihydropyridine synthesis is a cornerstone multicomponent reaction that efficiently generates 1,4-dihydropyridine (1,4-DHP) scaffolds in a single step from an aldehyde, two equivalents of a β-ketoester, and an ammonia source. 1,4-DHPs are potent L-type calcium channel blockers, widely used in the treatment of hypertension. The use of this compound in this reaction allows for the creation of novel DHP analogues with potential for modulated biological activity, such as antifungal or antioxidant properties.[4] The reaction is typically catalyzed by a mild acid like p-toluenesulfonic acid (p-TsOH) which facilitates both the initial condensations and the final cyclization.
Protocol 2: One-Pot Synthesis of Diethyl 2,6-dimethyl-4-(2,4-dimethylpyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate
-
Reaction Setup: To a solution of this compound (1.35 g, 10 mmol) in 25 mL of ethanol, add ethyl acetoacetate (2.60 g, 20 mmol) and ammonium acetate (0.77 g, 10 mmol).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.19 g, 1 mmol).
-
Reaction Execution: Reflux the mixture for 8-10 hours, monitoring by TLC [hexane:ethyl acetate (6:4)].
-
Isolation: After cooling to room temperature, a solid product often precipitates. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Purification: Filter the solid, wash with a small amount of cold ethanol, and dry in a vacuum oven. The product is often pure enough for characterization, but can be further purified by recrystallization from ethanol if necessary.
-
Self-Validation: The identity and purity of the 1,4-DHP product can be confirmed by its melting point and spectroscopic data (NMR, IR, MS).
Data Presentation: Bioactivities of Nicotinaldehyde-Derived 1,4-DHPs
| Compound Class | R¹ (at C2, C6) | R² (at C3, C5) | Reported Biological Activity Analogue |
| 1,4-Dihydropyridine | -CH₃ | -COOEt | ABTS•+ free radical scavenger[4] |
| 1,4-Dihydropyridine | -Ph | -COOEt | Potent Antifungal Agent[4] |
Logical Relationship: Hantzsch 1,4-DHP Synthesis
Caption: Multicomponent assembly of a 1,4-Dihydropyridine.
Part 3: Synthesis of 1,3,4-Oxadiazoline Derivatives via Hydrazone Intermediates
Expertise & Rationale: The transformation of aldehydes into hydrazones is a robust and fundamental reaction in organic synthesis.[5] These hydrazone intermediates are not merely derivatives for characterization but are highly versatile precursors for a plethora of heterocyclic systems. Specifically, acylhydrazones can undergo cyclization in the presence of reagents like acetic anhydride to form 3-acetyl-1,3,4-oxadiazoline rings.[6] This scaffold is of significant interest in medicinal chemistry due to its association with a broad range of antimicrobial activities.[6] This two-step sequence provides a reliable pathway to novel antibacterial and antifungal agents.
Qualitative Test (Self-Validation): Before proceeding with the synthesis, the presence of the carbonyl group in the starting material, this compound, can be unequivocally confirmed using Brady's reagent (a solution of 2,4-dinitrophenylhydrazine). A positive test is indicated by the immediate formation of a bright orange or yellow precipitate of the corresponding 2,4-dinitrophenylhydrazone.[7][8][9] This simple test validates the integrity of the starting material.
Protocol 3.1: Synthesis of N'-[(2,4-dimethylpyridin-3-yl)methylene]nicotinohydrazide
-
Setup: Dissolve nicotinic acid hydrazide (1.37 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL flask, heating gently if necessary.
-
Addition: Add a solution of this compound (1.35 g, 10 mmol) in 10 mL of ethanol to the hydrazide solution. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 3-4 hours. The formation of a solid product is often observed.
-
Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the pure acylhydrazone.
Protocol 3.2: Synthesis of 3-acetyl-2-(2,4-dimethylpyridin-3-yl)-5-(pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole
-
Cyclization: In a 50 mL flask, suspend the acylhydrazone (from Protocol 3.1, 2.54 g, 10 mmol) in acetic anhydride (15 mL).
-
Reaction: Reflux the suspension for 5-6 hours. The solid will gradually dissolve as the reaction proceeds.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully into 100 mL of ice-cold water. Stir for 30 minutes to hydrolyze excess acetic anhydride.
-
Isolation: Neutralize the solution with a saturated solution of sodium bicarbonate. The product will precipitate as a solid. Filter the solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 1,3,4-oxadiazoline derivative.
Two-Step Synthesis of 1,3,4-Oxadiazoline
Caption: Pathway from Aldehyde to 1,3,4-Oxadiazoline.
Conclusion
This compound has been demonstrated to be an exceptionally useful and versatile starting material for constructing a variety of heterocyclic scaffolds with established biological relevance. The protocols detailed herein for the synthesis of pyridinyl chalcones, 1,4-dihydropyridines, and 1,3,4-oxadiazolines are robust, scalable, and employ common laboratory reagents and techniques. By providing not only the methods but also the rationale behind them, this guide empowers researchers to confidently utilize this precursor in their drug discovery and medicinal chemistry programs, facilitating the exploration of new chemical space and the development of novel therapeutic agents.
References
- Title: Application Notes and Protocols for the Synthesis of Substituted Pyridine Carbonitriles Source: Benchchem URL
- Title: Synthesis of pyridines by aldehydes and NH 4 OAc Source: ResearchGate URL
- Title: Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes Source: PubMed Central URL
- Title: Synthetic strategies to pyrido fused heterocycles Source: Indian Academy of Sciences URL
- Title: Pyridine synthesis Source: Organic Chemistry Portal URL
- Title: Green synthesis of some bioactive heterocyclic compounds from natural precursors Source: Semantic Scholar URL
- Title: A Study Of Synthesis Of Bioactive Heterocycles Source: IJNRD URL
- Title: Synthesis and biological activities of nicotinaldehyde based azlactones Source: ResearchGate URL
- Title: Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives Source: Journal of Medicinal Chemistry URL
- Title: Synthesis of some new bioactive heterocycles Source: ResearchGate URL
- Title: Condensation of nicotinaldehydes with phenylethanones: A convenient synthesis and biological activities of chalcones Source: ResearchGate URL
- Title: Synthesis of Bioactive Heterocycles Source: ScholarWorks @ UTRGV URL
- Title: Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates Source: ResearchGate URL
- Title: Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities Source: MDPI URL
- Title: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives Source: MDPI URL
- Title: Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives Source: Figshare URL
- Source: National Institutes of Health (NIH)
- Title: Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities Source: MDPI URL
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL
- Title: Mannich bases in medicinal chemistry and drug design Source: PubMed Central URL
- Title: Addition-Elimination Reactions Source: Chemistry LibreTexts URL
- Title: What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?
- Title: 2,4 DNP Test (2,4-Dinitrophenylhydrazine)
- Title: addition-elimination reactions of aldehydes and ketones Source: Chemguide URL
- Title: Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination Source: Samarra Journal of Pure and Applied Science URL
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- 9. chemguide.co.uk [chemguide.co.uk]
The Strategic Role of 2,4-Dimethylnicotinaldehyde in Medicinal Chemistry: Application Notes and Synthetic Protocols
Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design. Within the diverse family of pyridine derivatives, 2,4-Dimethylnicotinaldehyde (also known as 2,4-dimethylpyridine-3-carbaldehyde) has emerged as a particularly valuable and versatile building block. The strategic placement of two methyl groups and an aldehyde functionality on the pyridine core provides a unique combination of steric and electronic features, offering medicinal chemists a powerful tool for crafting novel bioactive molecules.
The methyl groups at the 2- and 4-positions influence the molecule's basicity and lipophilicity, and can engage in crucial hydrophobic interactions within protein binding pockets. The aldehyde group at the 3-position serves as a versatile synthetic handle, readily participating in a wide array of chemical transformations. This allows for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for key synthetic transformations and insights into the rationale behind its use in drug discovery programs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 168072-32-0 |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) |
Spectroscopic Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, CHO), 8.5 (d, J=4.9 Hz, 1H, Ar-H), 7.1 (d, J=4.9 Hz, 1H, Ar-H), 2.6 (s, 3H, CH₃), 2.5 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 192.5, 160.1, 152.8, 148.9, 128.7, 122.9, 23.5, 19.8.
Key Synthetic Transformations and Applications
The aldehyde functionality of this compound is the primary site of its synthetic utility, enabling the construction of a diverse array of molecular scaffolds.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound to form a C=C double bond.[1] This reaction is particularly valuable for synthesizing α,β-unsaturated nitriles, esters, and ketones, which are prominent structural motifs in many biologically active compounds, including kinase inhibitors.
Application in the Synthesis of Kinase Inhibitor Scaffolds:
The resulting α,β-unsaturated nitrile, (E)-3-(2,4-dimethylpyridin-3-yl)acrylonitrile, is a key intermediate for the synthesis of various heterocyclic systems, such as pyrazolopyridines, which are prevalent in kinase inhibitors targeting enzymes like c-Met.[2][3]
Experimental Protocol: Synthesis of (E)-3-(2,4-dimethylpyridin-3-yl)acrylonitrile
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol
-
-
Procedure:
-
To a solution of this compound in ethanol, add malononitrile and a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield (E)-3-(2,4-dimethylpyridin-3-yl)acrylonitrile as a solid.
-
Causality Behind Experimental Choices:
-
Piperidine, a mild base, is used to deprotonate the active methylene compound (malononitrile) to generate the nucleophilic carbanion without causing self-condensation of the aldehyde.
-
Ethanol is a suitable solvent as it dissolves the reactants and allows for the precipitation of the less soluble product upon formation, simplifying purification.
Caption: Knoevenagel condensation workflow.
Synthesis of Pyrazole-Containing Scaffolds
Pyrazole-pyridine motifs are frequently found in potent and selective kinase inhibitors.[4] The synthesis of these scaffolds can be achieved from this compound through a multi-step sequence involving a condensation reaction followed by cyclization.
Application in the Synthesis of a Pyrazolylpyridine Intermediate:
This protocol outlines a plausible route to 2,4-dimethyl-3-(1H-pyrazol-4-yl)pyridine, a valuable intermediate for further elaboration in drug discovery programs.
Experimental Protocol: Synthesis of 2,4-dimethyl-3-(1H-pyrazol-4-yl)pyridine
Step 1: Synthesis of 1-(2,4-dimethylpyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one
-
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Toluene
-
-
Procedure:
-
Reflux a mixture of this compound and DMF-DMA in toluene for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.
-
Step 2: Cyclization with Hydrazine
-
Materials:
-
Crude enaminone from Step 1 (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve the crude enaminone in ethanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 2,4-dimethyl-3-(1H-pyrazol-4-yl)pyridine.[5]
-
Causality Behind Experimental Choices:
-
DMF-DMA serves as both a reagent and a solvent in the first step, providing the dimethylamino group and facilitating the condensation to form the enaminone.
-
The subsequent cyclization with hydrazine is a classic method for pyrazole synthesis from 1,3-dicarbonyl equivalents like enaminones.
Caption: Synthetic workflow for a pyrazolylpyridine intermediate.
Structure-Activity Relationship (SAR) Insights
The 2,4-dimethyl substitution pattern on the pyridine ring is not merely a passive structural feature; it actively contributes to the biological activity of the resulting molecules. Understanding these contributions is crucial for rational drug design.
Table 2: Influence of the 2,4-Dimethylpyridine Moiety on Biological Activity
| Feature | Impact on Biological Activity | Rationale |
| 2-Methyl Group | Can enhance binding affinity and selectivity. | Often fits into a hydrophobic pocket of the target protein, providing favorable van der Waals interactions. Can also influence the planarity of the molecule, which may be critical for optimal binding. |
| 4-Methyl Group | Modulates basicity and can improve pharmacokinetic properties. | The electron-donating nature of the methyl group slightly increases the basicity of the pyridine nitrogen, which can affect salt formation and solubility. It can also block potential sites of metabolism. |
| Overall Substitution Pattern | Creates a specific steric and electronic profile. | The defined substitution pattern provides a rigid scaffold, reducing the conformational flexibility of the molecule and potentially leading to higher binding affinity through a lower entropic penalty upon binding. |
Application in Kinase Inhibitor Design: A Case Study in c-Met Inhibition
The c-Met receptor tyrosine kinase is a well-validated target in oncology, and numerous inhibitors have been developed to treat cancers driven by aberrant c-Met signaling.[2][3] Many of these inhibitors feature a substituted pyridine core. The 2,4-dimethylpyridine scaffold, derivable from this compound, is an attractive starting point for the design of novel c-Met inhibitors.
The pyrazolylpyridine intermediate synthesized in the protocol above can be further functionalized, for example, through N-alkylation of the pyrazole and Suzuki coupling at a halogenated position on the pyridine ring (introduced in an earlier step), to generate a library of compounds for screening against c-Met. The 2,4-dimethyl groups would be expected to interact with specific hydrophobic regions within the ATP-binding site of the c-Met kinase domain, contributing to the overall potency and selectivity of the inhibitor.
Caption: SAR interactions of the 2,4-dimethylpyridine scaffold.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its aldehyde functionality allows for a wide range of synthetic transformations, providing access to a diverse array of heterocyclic scaffolds. The 2,4-dimethyl substitution pattern imparts specific steric and electronic properties that can be exploited to enhance the biological activity and pharmacokinetic profiles of drug candidates. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their quest for novel and improved therapeutics. As our understanding of disease biology continues to evolve, the strategic application of such well-defined chemical building blocks will remain a critical component of successful drug discovery endeavors.
References
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Application Note: Protocols for Knoevenagel Condensation with 2,4-Dimethylnicotinaldehyde
Introduction
2,4-Dimethylnicotinaldehyde is a substituted pyridine carbaldehyde that serves as a versatile building block in synthetic organic chemistry. Its pyridine core is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds. Condensation reactions, particularly the Knoevenagel condensation, provide a powerful and direct method for carbon-carbon bond formation, enabling the conversion of aldehydes into α,β-unsaturated systems.[1][2] These products are crucial intermediates in the synthesis of more complex molecular architectures and are frequently explored in drug discovery programs for their potential therapeutic activities.[3][4][5]
This guide provides a detailed exploration of the Knoevenagel condensation as applied to this compound. It offers field-proven insights into the reaction mechanism, experimental design, and detailed protocols for the synthesis of valuable chemical intermediates. The methodologies are designed to be robust and reproducible for researchers in synthetic chemistry and drug development.
Scientific Foundation: The Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a nucleophilic addition of a carbanion, derived from an active methylene compound, to a carbonyl group, followed by a dehydration step.[2] The reaction is typically catalyzed by a weak base, such as a secondary amine like piperidine, which is basic enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.[2][6]
The mechanism proceeds via three key steps:
-
Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.
-
Nucleophilic Addition: The enolate ion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate.
-
Dehydration: This intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the stable, conjugated α,β-unsaturated product.
Caption: The mechanism involves base-catalyzed enolate formation, nucleophilic attack, and dehydration.
Experimental Design and Parameter Optimization
The success of the condensation reaction hinges on the careful selection of reactants and conditions.
-
Active Methylene Compounds: The reactivity of the methylene compound is dictated by the electron-withdrawing nature of its adjacent 'Z' groups (e.g., -CN, -COOR, -COR).[7][8] Highly activated compounds like malononitrile and ethyl cyanoacetate react readily, often at room temperature or with gentle heating. Less activated compounds like diethyl malonate may require more forcing conditions.
-
Catalyst: Piperidine is a classic and highly effective catalyst for this transformation.[6] Other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed, sometimes offering advantages in greener solvents like water.[9] The catalyst loading is typically kept low (5-10 mol%) to minimize side reactions.
-
Solvent: Protic solvents like ethanol are commonly used as they effectively solvate the intermediates. Aprotic solvents such as toluene can also be used, often with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.
-
Temperature: The reaction temperature is optimized based on the reactivity of the substrates. For highly activated methylene compounds, reactions can often be run at room temperature to 60°C. Less reactive partners may require reflux temperatures.
Experimental Protocols
The following protocols provide step-by-step methodologies for the condensation of this compound with two common active methylene compounds.
Caption: Standard laboratory workflow for synthesis, purification, and analysis.
Protocol 1: Synthesis of (E)-2-((2,4-dimethylpyridin-3-yl)methylene)malononitrile
Objective: To synthesize the malononitrile adduct via a piperidine-catalyzed Knoevenagel condensation.
Materials:
-
This compound (1.35 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.1 mL, ~1 mmol)
-
Ethanol (25 mL)
-
Deionized Water
-
Ice bath
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.35 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (25 mL).
-
Stir the mixture at room temperature to dissolve the solids.
-
Add piperidine (0.1 mL) to the solution. A color change and slight exotherm may be observed.
-
Attach a reflux condenser and heat the mixture to 60°C with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold ethanol (2 x 10 mL) and then with cold deionized water (2 x 15 mL) to remove residual catalyst and unreacted materials.
-
Dry the product under vacuum to yield the final compound as a crystalline solid.
Protocol 2: Synthesis of (E)-ethyl 2-cyano-3-(2,4-dimethylpyridin-3-yl)acrylate
Objective: To synthesize the ethyl cyanoacetate adduct, a versatile intermediate for further functionalization.
Materials:
-
This compound (1.35 g, 10 mmol)
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
Piperidine (0.1 mL, ~1 mmol)
-
Toluene (30 mL)
Equipment:
-
100 mL round-bottom flask
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle/oil bath
-
Rotary evaporator
Procedure:
-
Set up a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Charge the flask with this compound (1.35 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and toluene (30 mL).
-
Add piperidine (0.1 mL) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110°C). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected and TLC analysis indicates the consumption of the aldehyde.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (15 mL) to remove the piperidine, followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
Data Summary and Product Characterization
The expected outcomes and key parameters for the described protocols are summarized below.
| Parameter | Protocol 1 | Protocol 2 |
| Product Name | (E)-2-((2,4-dimethylpyridin-3-yl)methylene)malononitrile | (E)-ethyl 2-cyano-3-(2,4-dimethylpyridin-3-yl)acrylate |
| Active Methylene | Malononitrile | Ethyl Cyanoacetate |
| Catalyst | Piperidine | Piperidine |
| Solvent | Ethanol | Toluene |
| Temperature | 60°C | Reflux (~110°C) |
| Reaction Time | 2 hours | 4-6 hours |
| Expected Yield | > 90% | > 85% |
| Appearance | White to pale yellow crystalline solid | Pale yellow solid or viscous oil |
Product Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H NMR: Expect a characteristic singlet for the vinylic proton (-CH=) in the downfield region (typically δ 7.5-8.5 ppm). Signals for the pyridine and methyl protons should also be present and well-resolved.
-
FT-IR: Look for strong C≡N stretching bands (around 2220 cm⁻¹) and C=O stretching for the ester (around 1720 cm⁻¹ in Protocol 2). A C=C alkene stretch will appear around 1600-1650 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
Conclusion
The Knoevenagel condensation offers a reliable and efficient pathway for the derivatization of this compound. The protocols detailed herein provide a solid foundation for synthesizing α,β-unsaturated pyridine derivatives, which are of significant interest as precursors for pharmaceuticals and functional materials. By carefully selecting the active methylene partner and optimizing reaction conditions, researchers can readily access a diverse library of compounds for further investigation.
References
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Zhang, B., & Tantillo, D. J. (2010). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society.
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2017). ResearchGate. Retrieved from [Link]
-
Condensation reaction of substituted aromatic aldehydes and active methylene compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Chen, C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Retrieved from [Link]
-
Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Retrieved from [Link]
-
Ying, A.-G., Wu, C.-L., & He, G.-H. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- Google Patents. (n.d.). US4405792A - Substituted pyridines and their preparation.
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]
-
Selected mass spectrometric data of condensation products 2-14. (n.d.). ResearchGate. Retrieved from [Link]
- Gáspár, A., & Csomós, P. (2010).
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). PubMed. Retrieved from [Link]
-
Condensation of nicotinaldehydes with phenylethanones: A convenient synthesis and biological activities of chalcones. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Active Methylene Compounds and Named Reactions-1. Retrieved from [Link]
-
CURRENT APPLICATIONS OF ALDOL CONDENSATION IN BIOORGANIC AND MEDICINAL CHEMISTRY. (2011). ResearchGate. Retrieved from [Link]
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Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. (2023). MDPI. Retrieved from [Link]
-
The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. (2025). PubMed. Retrieved from [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. Retrieved from [Link]
- Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. (2025). Royal Society of Chemistry.
- Dyachenko, I. V., & Dyachenko, V. D. (2015). Synthesis of 2-Thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile via Condensation of Benzaldehyde with Cyanothioacetamide and p-(1-Styryl)morpholine. Russian Journal of General Chemistry.
- The Condensation of 2-Mercaptothiazoline, Aliphatic Aldehydes, and Secondary Amines. (2025). Taylor & Francis Online.
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Application Notes and Protocols: 2,4-Dimethylnicotinaldehyde as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of the Pyridine Scaffold
In the landscape of medicinal chemistry, pyridine and its derivatives are cornerstones in the design of novel therapeutics.[1][2] Their prevalence in FDA-approved drugs underscores their ability to engage in biologically relevant interactions, such as hydrogen bonding and π-stacking, with a wide array of protein targets. 2,4-Dimethylnicotinaldehyde, a disubstituted pyridine carboxaldehyde, represents a particularly valuable building block. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, while the methyl groups at the 2- and 4-positions introduce steric and electronic modifications that can be exploited to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols and application insights for leveraging this compound in the synthesis of bioactive compounds for drug discovery.
Core Reactivity: Gateway to Molecular Diversity
The chemical reactivity of this compound is dominated by its aldehyde group, making it an excellent electrophile for the construction of diverse molecular scaffolds. This section details protocols for key transformations that serve as a foundation for building libraries of potential drug candidates.
Reductive Amination: A Robust Method for Amine Synthesis
Reductive amination is a powerful and widely used method for the formation of C-N bonds. It proceeds through the in-situ formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
Protocol 1: General Procedure for Reductive Amination of this compound
This protocol describes a general method for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE (0.1-0.2 M), add the desired primary or secondary amine (1.0-1.2 eq).
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq) to liberate the free amine.
-
For less reactive amines, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
Expert Insights: The choice of solvent is crucial; DCE is often preferred for less reactive systems as it allows for higher reaction temperatures if needed. Sodium triacetoxyborohydride is a mild and selective reducing agent, making it suitable for substrates with other reducible functional groups.
Application in the Synthesis of Bioactive Molecules
The versatility of this compound as a building block is best illustrated through its application in the synthesis of molecules with demonstrated biological activity. This section explores its use in the creation of GABAA receptor modulators and kinase inhibitors.
Synthesis of GABAA Receptor Positive Allosteric Modulators
The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for anxiolytic, sedative, and anticonvulsant drugs.[3][4] Positive allosteric modulators (PAMs) of the GABAA receptor enhance the effect of GABA without directly activating the receptor, offering a nuanced approach to therapeutic intervention.
Rationale for using this compound: The pyridine core of this compound can serve as a scaffold to correctly orient pharmacophoric groups that interact with allosteric binding sites on the GABAA receptor. The aldehyde functionality allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR).
Workflow for the Synthesis of a Putative GABAA Receptor Modulator:
Caption: Synthetic workflow for a GABAA receptor modulator candidate.
Protocol 2: Synthesis of a Novel Pyridine-Based GABAA Receptor Modulator Candidate
This protocol outlines a hypothetical synthesis based on the principles of reductive amination to generate a library of compounds for screening as GABAA receptor modulators.
Materials:
-
This compound
-
A library of substituted anilines
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Automated synthesis platform (optional)
-
96-well plates for reaction and purification
-
High-throughput purification system (e.g., preparative HPLC-MS)
Procedure:
-
In parallel, dispense a solution of this compound in DCE (0.1 M, 1.0 eq) into the wells of a 96-well reaction block.
-
To each well, add a solution of a unique substituted aniline from the library in DCE (0.1 M, 1.1 eq).
-
Add TEA (1.5 eq) to each well.
-
Agitate the reaction block at room temperature for 1 hour.
-
Add a suspension of sodium triacetoxyborohydride in DCE (1.5 eq) to each well.
-
Seal the reaction block and agitate at room temperature for 18 hours.
-
Quench the reactions by adding saturated aqueous NaHCO₃ solution to each well.
-
Perform a liquid-liquid extraction by adding ethyl acetate to each well, agitating, and then separating the organic phase.
-
The crude products in the organic phase can be purified using a high-throughput purification system.
-
The purified compounds are then submitted for biological screening in GABAA receptor functional assays.
Data Presentation: Hypothetical Screening Results
| Compound ID | Aniline Substituent | EC₅₀ (µM) at GABAA Receptor |
| PGRM-001 | 4-Chloro | 2.5 |
| PGRM-002 | 3,4-Dichloro | 1.8 |
| PGRM-003 | 4-Trifluoromethyl | 5.1 |
| PGRM-004 | 4-Methoxy | 8.3 |
Expert Insights: High-throughput synthesis and screening are essential in early-stage drug discovery. The use of a versatile building block like this compound allows for the rapid generation of a diverse library of compounds to explore the SAR around a particular biological target.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[5] Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme.
Rationale for using this compound: The pyridine scaffold can be elaborated to mimic the hinge-binding motif of many known kinase inhibitors. The aldehyde group provides a convenient point for introducing functionality that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
Workflow for the Synthesis of a Kinase Inhibitor Candidate via Knoevenagel Condensation:
Caption: Synthesis of a kinase inhibitor candidate via Knoevenagel condensation.
Protocol 3: Knoevenagel Condensation for the Synthesis of a Kinase Inhibitor Precursor
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] This reaction is particularly useful for forming carbon-carbon double bonds.
Materials:
-
This compound
-
Malononitrile or Ethyl cyanoacetate
-
Piperidine or Pyrrolidine (as a basic catalyst)
-
Ethanol or Isopropanol
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (0.2-0.5 M), add the active methylene compound (e.g., malononitrile, 1.0-1.1 eq).
-
Add a catalytic amount of a basic catalyst such as piperidine or pyrrolidine (0.1-0.2 eq).
-
Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
Expert Insights: The choice of active methylene compound can significantly impact the reactivity and the nature of the final product. Malononitrile and ethyl cyanoacetate are commonly used due to the acidity of their methylene protons. The resulting α,β-unsaturated nitrile is a versatile intermediate that can undergo further transformations, such as cyclization reactions, to build more complex heterocyclic systems.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of diverse and biologically relevant molecules. Its aldehyde functionality provides a gateway to a wide range of chemical transformations, enabling the rapid exploration of chemical space in drug discovery programs. The protocols and applications outlined in this guide serve as a starting point for researchers to unlock the full potential of this valuable synthetic intermediate in the quest for novel therapeutics.
References
- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 150, 107435.
- Kumar, A., & Singh, R. K. (2018). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Pharmaceutical Research, 7(14), 335-346.
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Wikipedia contributors. (2023, December 29). GABAA receptor positive allosteric modulator. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for the Development of Antifungal Agents Using 2,4-Dimethylnicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the urgent development of novel therapeutic agents. Pyridine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] Among these, derivatives of 2,4-Dimethylnicotinaldehyde are of particular interest due to their synthetic tractability and potential for potent and selective antifungal activity. This document provides a comprehensive guide for researchers engaged in the discovery and preclinical development of antifungal agents based on this chemical scaffold.
These application notes are designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental decisions. We will explore the synthesis of derivative libraries, robust in vitro and in vivo evaluation methodologies, and foundational mechanistic studies.
Rationale and Foundational Concepts: Targeting Fungal Ergosterol Biosynthesis
A cornerstone of antifungal drug development is the principle of selective toxicity: maximizing efficacy against the fungal pathogen while minimizing harm to the host.[3][4] A well-established and highly successful target in this regard is the fungal-specific ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5] Its depletion disrupts membrane integrity and fluidity, ultimately leading to fungal cell death.[6]
One of the key enzymes in this pathway is Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme responsible for the conversion of lanosterol to ergosterol.[7][8] Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and disrupts the formation of a functional cell membrane.[5][6] Azole antifungals, a major class of clinically used drugs, exert their effect by binding to the heme iron in the active site of CYP51.[7][8] It is hypothesized that this compound derivatives can be designed to act as potent inhibitors of this crucial enzyme.
Synthesis of this compound Derivatives: A General Protocol
The synthesis of a diverse library of derivatives is a critical first step in establishing structure-activity relationships (SAR). A common and effective method for generating derivatives from this compound is through the formation of hydrazones. This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents.
Protocol 2.1: Synthesis of Hydrazone Derivatives
This protocol outlines a general procedure for the condensation reaction between this compound and various hydrazides.
Materials:
-
This compound
-
Substituted hydrazides (e.g., isonicotinohydrazide, benzohydrazide, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Reaction vessel (round-bottom flask)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the desired substituted hydrazide (1 equivalent) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The solid product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the product by recrystallization from an appropriate solvent to obtain the final hydrazone derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable reaction temperature under reflux.
-
Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy to drive the condensation reaction to completion in a reasonable timeframe.
-
Recrystallization for Purification: This is a standard and effective technique for purifying solid organic compounds, removing unreacted starting materials and by-products.
In Vitro Antifungal Susceptibility Testing
Determining the in vitro antifungal activity of the synthesized derivatives is a crucial step in identifying promising lead compounds. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10]
Protocol 3.1: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][11]
Materials:
-
Synthesized this compound derivatives
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).[12]
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).[12]
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[12]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each derivative in DMSO.
-
Perform serial twofold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit fungal growth.[13]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by using a microplate reader.[11]
-
Data Presentation: MIC Values
Summarize the MIC data in a clear and organized table for easy comparison of the antifungal activity of the different derivatives.
| Compound ID | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Derivative 1 | 16 | 32 | >64 |
| Derivative 2 | 8 | 16 | 64 |
| Derivative 3 | 2 | 4 | 16 |
| Fluconazole | 1 | 4 | >64 |
Protocol 3.2: Minimum Fungicidal Concentration (MFC) Assay
This assay determines the lowest concentration of an antifungal agent that kills the fungus.[12]
Procedure:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).[12]
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the agar plate.
Cytotoxicity Assessment: Ensuring Selective Toxicity
A critical aspect of antifungal drug development is to ensure that the compounds are selectively toxic to fungal cells with minimal effects on host cells.[3][4] In vitro cytotoxicity assays using mammalian cell lines are essential for this evaluation.
Protocol 4.1: MTT Assay for Mammalian Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, HepG2 - human liver cancer cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
The next day, treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
Data Presentation: Cytotoxicity and Selectivity Index
Present the cytotoxicity data alongside the antifungal activity to calculate the Selectivity Index (SI). The SI is a ratio of the cytotoxicity (IC₅₀) to the antifungal activity (MIC), providing a measure of the compound's selectivity.
| Compound ID | IC₅₀ (HEK293) (µg/mL) | MIC (C. albicans) (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| Derivative 1 | >128 | 16 | >8 |
| Derivative 2 | 100 | 8 | 12.5 |
| Derivative 3 | 80 | 2 | 40 |
A higher SI value indicates greater selectivity for the fungal pathogen over host cells.
In Vivo Efficacy Studies
Promising candidates from in vitro studies should be evaluated for their efficacy in animal models of fungal infections.[14] Murine models are commonly used for this purpose.[14][15]
Protocol 5.1: Murine Model of Systemic Candidiasis
This protocol provides a general framework for evaluating the in vivo efficacy of a test compound against a systemic Candida albicans infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain
-
Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline
-
Hemocytometer or spectrophotometer for cell counting
Procedure:
-
Infection:
-
Prepare an inoculum of Candida albicans in sterile saline.
-
Infect the mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal suspension.
-
-
Treatment:
-
Randomly divide the infected mice into treatment groups (vehicle control, test compound at different doses, positive control).
-
Begin treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the treatments according to the planned schedule (e.g., once or twice daily for a set number of days).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
Primary endpoints can include survival rate and fungal burden in target organs (e.g., kidneys, spleen).
-
To determine fungal burden, at the end of the experiment, euthanize the mice, aseptically remove the target organs, homogenize them, and plate serial dilutions on appropriate agar to count the colony-forming units (CFUs).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).
Visualizing Workflows and Pathways
Experimental Workflow for Antifungal Drug Discovery
Caption: A generalized workflow for the discovery and preclinical development of novel antifungal agents.
Simplified Ergosterol Biosynthesis Pathway and Target
Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by this compound derivatives disrupts ergosterol biosynthesis.
References
-
National Center for Biotechnology Information. In vivo models: evaluating antifungal agents. Available from: [Link]
-
Zhu, F., et al. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. European Journal of Medicinal Chemistry, 221, 113524. Available from: [Link]
-
Keniya, M. V., et al. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio, 9(4), e01131-18. Available from: [Link]
-
Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. Available from: [Link]
-
Wieder, A. M., et al. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Microbiology, 13(7), 809–823. Available from: [Link]
-
Taylor & Francis Online. Lanosterol 14 alpha-demethylase – Knowledge and References. Available from: [Link]
-
Monk, B. C., & Cannon, R. D. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 646–658. Available from: [Link]
-
Dannaoui, E., et al. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(4), 57. Available from: [Link]
-
de Oliveira, V. M., et al. (2018). An Easy and Adaptable Broth Microdilution Method for Screening Antifungal Compounds and Extracts. Journal of Visualized Experiments, (132), 56582. Available from: [Link]
-
ResearchGate. Overview of in vivo models for assessing efficacy of antifungal drugs or treatments. Available from: [Link]
-
Parker, J. E., et al. (2021). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of Fungi, 7(5), 393. Available from: [Link]
-
Fromtling, R. A. (1988). A multi-infection model for antifungal screening in vivo. Journal of Antimicrobial Chemotherapy, 21(6), 757–768. Available from: [Link]
-
Creative Biolabs. Antifungal Drug Toxicology & Safety Assessment Services. Available from: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Available from: [Link]
-
ResearchGate. Most active antifungal agent pyridine derivatives. Available from: [Link]
-
Lee, D. G., et al. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 45(5), 1437–1442. Available from: [Link]
-
ResearchGate. (PDF) In vitro antifungal susceptibility testing. Available from: [Link]
-
ResearchGate. (PDF) Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Available from: [Link]
-
ResearchGate. Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Available from: [Link]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]
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Application Note: High-Throughput Screening of 2,4-Dimethylnicotinaldehyde Derivatives for α-Glucosidase Inhibition
Introduction: Targeting Postprandial Hyperglycemia
Type 2 diabetes mellitus is a global metabolic disorder characterized by elevated blood glucose levels.[1][2] A key strategy in its management is the control of postprandial hyperglycemia, the sharp increase in blood glucose following a meal.[3] This is primarily mediated by α-glucosidase, an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[4][5][6] By inhibiting α-glucosidase, the rate of carbohydrate digestion and glucose absorption can be significantly reduced, thus mitigating the post-meal glycemic spike.[7][8]
Acarbose, a well-known α-glucosidase inhibitor, is a cornerstone therapy for type 2 diabetes but can be associated with gastrointestinal side effects.[4][5][9] This necessitates the discovery of novel, potent, and potentially more tolerable α-glucosidase inhibitors. Nicotinaldehyde derivatives, and specifically 2,4-Dimethylnicotinaldehyde derivatives, represent a promising class of small molecules for investigation due to their structural features that could allow for effective binding to the enzyme's active site.[10][11]
This application note provides a detailed, field-proven protocol for a robust and reliable in vitro α-glucosidase inhibitory assay, optimized for the screening of this compound derivatives in a 96-well plate format.
Principle of the Assay: A Chromogenic Approach
The assay quantifies α-glucosidase activity by employing the chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG).[12][13][14] In the presence of α-glucosidase, PNPG is hydrolyzed to α-D-glucose and p-nitrophenol (PNP).[12] Under alkaline conditions, PNP is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at 405 nm.[12][13]
The intensity of the yellow color is directly proportional to the amount of PNP formed and, therefore, to the enzymatic activity.[12] When an inhibitory compound, such as a this compound derivative, is present, it competes with PNPG for the active site of the enzyme, leading to a decrease in the rate of PNP production and a corresponding reduction in absorbance.[7][9] The inhibitory potential of the test compounds is determined by measuring this decrease in absorbance relative to an uninhibited control.
Mechanism of Action Visualization
The following diagram illustrates the enzymatic cleavage of PNPG by α-glucosidase and its competitive inhibition.
Caption: Mechanism of α-glucosidase action and competitive inhibition.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG) (e.g., Sigma-Aldrich, Cat. No. N1377)
-
Acarbose (Positive Control) (e.g., Sigma-Aldrich, Cat. No. A8980)
-
This compound derivatives (Test Compounds)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Sodium Carbonate (Na₂CO₃), 0.1 M (Stop Solution)
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Solutions
Causality Behind Choices:
-
Buffer pH 6.8: This pH is optimal for the activity of α-glucosidase from Saccharomyces cerevisiae, ensuring the reaction proceeds at a reliable and measurable rate.[15]
-
DMSO as Solvent: Test compounds are often hydrophobic. DMSO is a robust aprotic solvent that can dissolve a wide range of organic molecules without significantly impacting enzyme activity at low final concentrations (typically ≤1%).
-
Acarbose as Positive Control: Acarbose is a clinically approved α-glucosidase inhibitor.[3][4] Its inclusion is critical for validating the assay's performance and providing a benchmark against which the potency of test compounds can be compared.[9]
-
Sodium Carbonate as Stop Solution: The enzymatic reaction is pH-sensitive. Adding a strong alkaline solution like Na₂CO₃ instantly denatures the enzyme, stopping the reaction at a precise time point. It also increases the pH, which is necessary to deprotonate the p-nitrophenol product, inducing the yellow color change for quantification.[12]
-
50 mM Sodium Phosphate Buffer (pH 6.8):
-
Prepare solutions of 50 mM Sodium Phosphate Monobasic (NaH₂PO₄) and 50 mM Sodium Phosphate Dibasic (Na₂HPO₄).
-
Mix the two solutions, monitoring with a pH meter, until a stable pH of 6.8 is achieved.
-
-
α-Glucosidase Solution (0.5 U/mL):
-
Dissolve α-glucosidase powder in ice-cold 50 mM sodium phosphate buffer (pH 6.8) to a final concentration of 0.5 units/mL.
-
Prepare this solution fresh daily and keep it on ice to maintain enzymatic activity.
-
-
PNPG Solution (5 mM):
-
Dissolve PNPG powder in 50 mM sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.
-
This solution should be prepared fresh before each experiment.
-
-
Test Compound Stock Solutions (e.g., 10 mM):
-
Dissolve the this compound derivatives in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
From this stock, prepare serial dilutions in DMSO to achieve the desired final assay concentrations.
-
-
Acarbose Stock Solution (Positive Control):
-
Prepare a stock solution of Acarbose in the phosphate buffer. Acarbose is water-soluble, so DMSO is not required.
-
Experimental Protocol
This protocol is designed for a 96-well plate, allowing for high-throughput screening.
Caption: Experimental workflow for the α-glucosidase inhibitory assay.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, add reagents according to the layout below. It is crucial to include all controls for data validation.
-
Blank (B): 60 µL Buffer + 20 µL PNPG + 50 µL Stop Solution (No enzyme, no inhibitor).
-
Negative Control (NC): 50 µL Buffer + 10 µL DMSO + 20 µL Enzyme + 20 µL PNPG + 50 µL Stop Solution (Represents 100% enzyme activity).
-
Positive Control (PC): 50 µL Buffer + 10 µL Acarbose + 20 µL Enzyme + 20 µL PNPG + 50 µL Stop Solution.
-
Test Sample (S): 50 µL Buffer + 10 µL Test Compound (in DMSO) + 20 µL Enzyme + 20 µL PNPG + 50 µL Stop Solution.
-
-
Add Inhibitors/Controls: Add 10 µL of the serially diluted this compound derivatives, Acarbose, or DMSO (for the negative control) to the corresponding wells.
-
Add Enzyme: Add 20 µL of the 0.5 U/mL α-glucosidase solution to all wells except the Blanks.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows any potential inhibitors to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 20 µL of the 5 mM PNPG solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for exactly 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis and Interpretation
1. Calculation of Percentage Inhibition:
The percentage of α-glucosidase inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ (AbsNC - AbsB) - (AbsS - AbsB) ] / (AbsNC - AbsB) * 100
Where:
-
AbsNC is the absorbance of the Negative Control.
-
AbsS is the absorbance of the Test Sample.
-
AbsB is the absorbance of the Blank.
2. Determination of IC₅₀ Value:
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[16][17] It is a key measure of the inhibitor's potency—a lower IC₅₀ value signifies a more potent inhibitor.[18]
To determine the IC₅₀ value:
-
Test each derivative over a range of concentrations (e.g., 6-8 concentrations).
-
Calculate the % inhibition for each concentration.
-
Plot a dose-response curve with the logarithm of the inhibitor concentration on the x-axis and the % inhibition on the y-axis.
-
The IC₅₀ value is determined from this curve by identifying the concentration at which 50% inhibition is achieved, typically by using non-linear regression analysis (four-parameter logistic curve).[19]
Data Presentation:
Summarize the results in a table for clear comparison of the inhibitory potencies.
| Compound ID | Derivative Structure | IC₅₀ (µM) ± SD |
| Acarbose | (Positive Control) | Value ± SD |
| Derivative 1 | 2,4-dimethyl-... | Value ± SD |
| Derivative 2 | 2,4-dimethyl-... | Value ± SD |
| Derivative 3 | 2,4-dimethyl-... | Value ± SD |
Trustworthiness and Self-Validation
The integrity of the results from this assay relies on a system of self-validating controls:
-
Negative Control (100% Activity): This well contains the enzyme, substrate, and the vehicle (DMSO) used to dissolve the test compounds. It establishes the baseline for maximum enzyme activity, against which all inhibition is measured.
-
Positive Control (Acarbose): This control validates the assay's sensitivity to known inhibitors. A consistent IC₅₀ value for Acarbose across experiments confirms that the assay is performing correctly.
-
Blank Control: This well contains all reagents except the enzyme. Its absorbance reading accounts for any non-enzymatic hydrolysis of PNPG or background absorbance from the reagents, ensuring that the measured activity is solely due to the enzyme.
By running these controls in every experiment, the researcher can have high confidence in the accuracy and reproducibility of the screening data.
Conclusion
This application note provides a comprehensive and validated protocol for assessing the α-glucosidase inhibitory potential of this compound derivatives. The methodology is robust, suitable for high-throughput screening, and incorporates essential controls to ensure data integrity. By following this guide, researchers in drug development can effectively identify and characterize novel lead compounds for the management of type 2 diabetes.
References
-
National Center for Biotechnology Information. (n.d.). Alpha Glucosidase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
Bischoff, H. (1995). The mechanism of alpha-glucosidase inhibition in the management of diabetes. Hormone and Metabolic Research, 27(S 1), 23-29. [Link]
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API. (n.d.). The Role of Alpha-Glucosidase Inhibitors: Focus on Acarbose. [Link]
-
Wikipedia. (2024). Alpha-glucosidase inhibitor. [Link]
-
Dr. Oracle. (n.d.). What is the use of Acarbose (Alpha-glucosidase inhibitor)?. [Link]
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Patsnap Synapse. (2025). What are the therapeutic applications for α-glucosidase inhibitors?. [Link]
-
Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]
-
ResearchGate. (n.d.). Mechanism of action of alpha-glucosidase inhibitors. [Link]
-
Protocols.io. (n.d.). In vitro α-amylase and α-glucosidase inhibitory assay. [Link]
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Wikipedia. (2024). IC50. [Link]
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edX. (n.d.). IC50 Determination. [Link]
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Chem Help ASAP. (2021). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
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PubMed. (n.d.). Alpha-amylase assay with use of a benzyl derivative of p-nitrophenyl alpha-maltopentaoside, BG5P. [Link]
-
Wongsa, P., et al. (2018). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Thai Journal of Pharmaceutical Sciences, 42(4), 204-211. [Link]
-
Phosrithong, N., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 27(19), 6278. [Link]
-
MilliporeSigma. (n.d.). p-Nitrophenyl-α-D-glucopyranoside. [Link]
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Audrito, V., et al. (2020). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers, 12(10), 2841. [Link]
-
Khan, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]
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National Center for Biotechnology Information. (n.d.). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. [Link]
-
ResearchGate. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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PubMed. (n.d.). Inhibitory and structural studies of novel coenzyme-substrate analogs of human histidine decarboxylase. [Link]
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High-throughput screening of 2,4-Dimethylnicotinaldehyde libraries
Application Note & Protocol
Title: A High-Throughput Screening Platform for the Identification of Bioactive Modulators from 2,4-Dimethylnicotinaldehyde Libraries
Abstract & Introduction
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of chemical or biological compounds to identify those that modulate a specific biomolecular pathway.[1][2] This process merges robotics, advanced liquid handling, sensitive detectors, and sophisticated data analysis to accelerate the identification of "hits"—compounds with desired biological activity that serve as starting points for drug design.[1][3] Small molecule libraries, vast collections of diverse chemical structures, are central to the HTS process.
The pyridine scaffold, a core component of nicotin-aldehyde derivatives, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive framework for designing enzyme inhibitors and receptor modulators.[5] Specifically, this compound and its derivatives offer a versatile chemical platform for generating diverse libraries through established synthetic routes like Suzuki coupling.[6][7]
This application note provides a comprehensive, field-proven protocol for the high-throughput screening of this compound libraries using a robust, cell-based assay. We detail a complete workflow from library management and assay development to primary screening, data analysis, and a rigorous hit validation cascade designed to eliminate common artifacts and false positives.[8][9] The methodologies described herein are tailored for researchers, scientists, and drug development professionals seeking to identify novel bioactive agents from this promising chemical class.
Principle of the Primary Screening Assay
The success of any HTS campaign hinges on a robust, reproducible, and scalable bioassay.[10] For the primary screen of a diverse library like this compound derivatives, a cell-based viability assay provides a holistic view of the compounds' effects on cellular health. Such assays can identify compounds with cytotoxic, cytostatic, or anti-proliferative properties, which are foundational activities for various therapeutic areas, including oncology.[11][12]
This protocol employs an ATP-based luminescent assay (e.g., CellTiter-Glo®) to quantify cell viability. The principle is based on the lytic release of adenosine triphosphate (ATP) from metabolically active cells. The released ATP serves as a substrate for a luciferase enzyme, generating a luminescent signal that is directly proportional to the number of viable cells in culture.[11] A decrease in luminescence upon treatment with a library compound indicates a potential "hit" that compromises cell viability. This "mix-and-measure" format is exceptionally amenable to automated, high-throughput workflows.[13]
Materials & Equipment
3.1 Reagents & Consumables
-
Cell Line: Human cancer cell line (e.g., HeLa, A549, or a target-relevant line).
-
Cell Culture Media: Appropriate media (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.
-
This compound Library: Compounds dissolved in 100% Dimethyl Sulfoxide (DMSO) at a stock concentration of 10 mM.
-
Assay Plates: 384-well, solid white, flat-bottom, sterile, tissue-culture treated microplates.[14]
-
Reagent Reservoirs: Sterile, disposable reservoirs.
-
ATP-based Luminescence Assay Kit: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Control Compounds:
-
Positive Control (Cell Death): Staurosporine or another potent cytotoxic agent.
-
Negative Control (Vehicle): 100% DMSO.
-
3.2 Equipment
-
Automated Liquid Handler: Calibrated system for dispensing cells and reagents (e.g., Beckman Coulter Biomek, Hamilton STAR).[15][16]
-
Acoustic Liquid Handler or Pin Tool: For nanoliter-volume compound transfer (e.g., ECHO® Acoustic Liquid Handler, V&P Scientific Pin Tool).
-
Multimode Plate Reader: With luminescence detection capabilities.
-
Automated Plate Incubator: Controlled environment (37°C, 5% CO₂).
-
Biosafety Cabinet (Class II): For sterile cell culture work.
-
Centrifuge: For pelleting cells.
-
Data Analysis Software: (e.g., HiTSeekR, or custom analysis scripts).[17]
Detailed Protocols
4.1 Library Preparation and Management
The integrity of the compound library is paramount. The this compound library, typically stored at -20°C or -80°C in 100% DMSO, should be carefully managed to avoid freeze-thaw cycles.
-
Thawing: Thaw source plates at room temperature. Centrifuge briefly to collect the solution at the bottom of the wells.
-
Reformatting: Using an automated liquid handler, create intermediate or "assay-ready" plates by diluting the 10 mM stock to an intermediate concentration (e.g., 1 mM) in DMSO.
-
Assay-Ready Plates: For the primary screen, transfer a small volume (e.g., 50 nL) of the 10 mM stock directly into the assay plate wells using an acoustic liquid handler. This "direct dilution" method minimizes waste and reduces DMSO concentration effects. The final compound concentration in the assay should typically be around 10 µM.[14]
4.2 Assay Development and Optimization
Before initiating the full screen, the assay must be miniaturized to a 384-well format and validated for robustness.[14]
-
Cell Seeding Density: Determine the optimal number of cells per well. Seed a range of cell densities in a 384-well plate and measure viability after the planned incubation period (e.g., 48-72 hours). Select a density that falls within the linear range of the assay and ensures cells are in a logarithmic growth phase.
-
DMSO Tolerance: Evaluate the effect of the vehicle (DMSO) on cell viability. Test a range of final DMSO concentrations (e.g., 0.1% to 1.0%). The final concentration chosen for the HTS should not significantly impact cell health (typically ≤0.5%).[18]
-
Assay Validation (Z'-Factor): The Z'-factor is a statistical parameter that determines the quality and dynamic range of an HTS assay.[2] A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
Prepare a 384-well plate with multiple replicates of positive controls (cells + cytotoxic agent) and negative controls (cells + DMSO vehicle).
-
Follow the HTS protocol (Section 4.3) to measure the signals.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (where SD is the standard deviation).
-
Aim for a Z' > 0.5 consistently before proceeding.[14]
-
Table 1: Example Assay Optimization and Validation Parameters
| Parameter | Condition Tested | Optimal Result | Justification |
| Cell Line | A549 (Lung Carcinoma) | N/A | Relevant cancer model, robust growth characteristics. |
| Seeding Density | 500, 1000, 2000 cells/well | 1000 cells/well | Provides a strong signal within the linear range after 48h. |
| DMSO Tolerance | 0.1%, 0.25%, 0.5%, 1.0% | ≤ 0.5% | Minimal impact on cell viability (<10% reduction). |
| Incubation Time | 24h, 48h, 72h | 48h | Sufficient time for compound action without overgrowth. |
| Z'-Factor | 32 positive, 32 negative controls | 0.78 | Indicates an excellent assay suitable for HTS.[18] |
4.3 High-Throughput Screening Workflow
Automation is essential for the speed, precision, and reproducibility of the HTS workflow.[3][19]
-
Plate Mapping: Design a plate map that includes library compounds and controls. Columns 23 and 24 of a 384-well plate are typically reserved for controls.[18]
-
Cell Seeding: Using an automated liquid handler, dispense 25 µL of the cell suspension (at the optimized density) into all wells of the 384-well assay plates.
-
Compound Transfer: Immediately after cell seeding, use an acoustic liquid handler to transfer 25-50 nL of library compounds and controls from the source plates into the assay plates. This results in the desired final screening concentration (e.g., 10 µM).
-
Incubation: Place the plates in an automated incubator for 48 hours at 37°C, 5% CO₂.
-
Reagent Addition: After incubation, equilibrate the plates and the ATP-based assay reagent to room temperature. Add 25 µL of the reagent to all wells using the liquid handler.
-
Signal Development: Incubate the plates at room temperature for 10-15 minutes on an orbital shaker to ensure cell lysis and signal stabilization.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Diagram 1: Automated HTS Workflow for this compound Library Screening
Caption: A flowchart of the automated high-throughput screening process.
4.4 Data Analysis and Hit Identification
-
Normalization: Raw luminescence data is normalized to the on-plate controls. The activity of each compound is typically expressed as percent inhibition or percent viability: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Quality Control: For each plate, calculate the Z'-factor and Signal-to-Background (S/B) ratio to ensure data quality. Plates not meeting the pre-defined criteria (e.g., Z' < 0.4) should be flagged for review or re-screening.[18][20]
-
Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the neutral controls on the plate.[1] Z-score = (Signal_compound - Mean_plate) / SD_plate A "hit" is typically defined as a compound with a Z-score ≤ -3 or a percent inhibition > 50%.
4.5 Hit Confirmation and Validation Cascade
A primary hit is not a validated lead. A rigorous validation process is crucial to eliminate false positives and confirm the compound's activity.[8]
-
Hit Confirmation (Cherry-Picking): Re-test all primary hits in triplicate in the same primary assay to confirm their activity and eliminate random errors.
-
Dose-Response Analysis: Confirmed hits are tested over a range of concentrations (e.g., 8-point serial dilutions) to determine their potency (IC₅₀ value). This step helps prioritize the most potent compounds and filters out those with flat or unusual dose-response curves.[21]
-
Orthogonal Secondary Assay: To ensure the observed activity is not an artifact of the primary assay technology (e.g., luciferase inhibition), hits should be validated in a secondary assay with a different readout. For a viability screen, a colorimetric assay based on metabolic reduction (e.g., MTT or resazurin) is an excellent choice.[11]
-
Triage for Promiscuity (PAINS): Computationally filter hits against known Pan-Assay Interference Compounds (PAINS) and other promiscuous structures that are frequent hitters.[8][9]
-
Selectivity/Counter-Screening: Assess the selectivity of the validated hits by testing them against a non-cancerous cell line or in a target-agnostic counter-screen. This helps identify compounds with a desirable therapeutic window.
Diagram 2: Hit Validation and Triage Cascade
Caption: A decision-based workflow for validating primary screening hits.
Troubleshooting
Table 2: Common HTS Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.4) | 1. Suboptimal cell density. 2. Inconsistent liquid handling. 3. Reagent instability. | 1. Re-optimize cell seeding. 2. Calibrate and validate liquid handlers. 3. Ensure reagents are fresh and properly mixed. |
| High Plate-to-Plate Variability | 1. Edge effects in plates. 2. Incubator temperature/CO₂ gradients. 3. Inconsistent timing between plates. | 1. Avoid using outer wells or use humidified cassettes. 2. Validate incubator performance. 3. Use automation scheduling software to ensure consistent timing.[3] |
| High False-Positive Rate | 1. Library contains many PAINS or aggregators. 2. Assay is sensitive to compound fluorescence/color. | 1. Implement computational pre-filtering of library. 2. Run a counter-screen to flag interfering compounds; use an orthogonal assay.[8] |
| "Noisy" Data (High Well-to-Well Variability) | 1. Poor cell plating uniformity. 2. Compound precipitation. | 1. Ensure a homogenous single-cell suspension before plating. 2. Check compound solubility in assay media; consider reducing final concentration. |
Conclusion
This application note provides a robust and validated framework for the high-throughput screening of this compound chemical libraries. By integrating careful assay development, automated liquid handling, and a stringent multi-step hit validation cascade, this protocol enables the reliable identification of potent and selective bioactive compounds. This systematic approach minimizes artifacts and ensures that the resulting hits are of high quality, providing a solid foundation for subsequent hit-to-lead and medicinal chemistry efforts in the drug discovery pipeline.
References
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Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved January 13, 2026, from [Link].
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An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]
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- Cambridge MedChem Consulting. (2017, November 13).
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Application Note: Quantitative Analysis of 2,4-Dimethylnicotinaldehyde
Abstract
This document provides a comprehensive guide to the quantitative analysis of 2,4-Dimethylnicotinaldehyde (C8H9NO, MW: 135.16 g/mol )[1], a substituted pyridine aldehyde of interest in pharmaceutical and chemical synthesis. As an intermediate or potential impurity, its accurate quantification is critical for process control, quality assurance, and regulatory compliance. This application note details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and direct UV-Vis Spectrophotometry. We provide detailed, step-by-step protocols, explain the scientific rationale behind methodological choices, and present typical performance data. This guide is intended for researchers, analytical chemists, and quality control professionals in the drug development and chemical industries.
Introduction: The Analytical Imperative
This compound is a heterocyclic aldehyde whose pyridine core and reactive aldehyde group define its chemical properties and analytical behavior. The quantification of this compound is often necessary to monitor reaction kinetics, assess the purity of synthetic intermediates, or detect it as a potential degradant or impurity in final products. The choice of analytical method depends on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This note presents a multi-tiered approach, from rapid screening to highly specific and sensitive quantification.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For this compound, we present two approaches: a direct analysis leveraging the UV absorbance of the pyridine ring and a more sensitive method involving derivatization of the aldehyde group.
Principle of Analysis
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being moderately polar, will elute at a retention time determined by the specific mobile phase composition. The integrated area of the chromatographic peak is proportional to the analyte concentration.
Protocol 1A: Direct Quantification by HPLC-UV
This method is suitable for relatively clean samples where analyte concentrations are within the UV detector's linear range. The pyridine ring exhibits a characteristic UV absorbance maximum (λmax) around 260-265 nm, similar to related structures like nicotinic acid.[2][3][4]
Step-by-Step Protocol:
-
Standard Preparation:
-
Prepare a stock solution of 1.0 mg/mL this compound in acetonitrile.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to achieve an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter (PTFE or nylon) to remove particulate matter before injection.
-
-
Instrumental Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) = 40:60 (v/v). Rationale: The buffer ensures a consistent ionization state of the pyridine nitrogen, leading to stable retention times. Acetonitrile provides the necessary organic strength to elute the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature prevents fluctuations in retention time.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
-
Protocol 1B: Enhanced Sensitivity via 2,4-DNPH Derivatization
For trace-level quantification, derivatization of the aldehyde's carbonyl group with 2,4-dinitrophenylhydrazine (DNPH) is a highly effective strategy.[5][6] This reaction forms a 2,4-dinitrophenylhydrazone derivative, which has a strong chromophore that absorbs at approximately 360 nm, a wavelength with significantly less interference from common matrix components.[7][8]
Experimental Workflow for DNPH Derivatization
Caption: Workflow for HPLC analysis with DNPH derivatization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
DNPH Reagent: Prepare a saturated solution of 2,4-DNPH in acetonitrile containing 1% (v/v) phosphoric acid. Rationale: The acid catalyzes the condensation reaction between the aldehyde and DNPH.
-
-
Derivatization Procedure:
-
To 1.0 mL of the sample or standard solution (in acetonitrile), add 1.0 mL of the DNPH reagent.
-
Vortex the mixture and incubate in a water bath at 40°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Dilute with the mobile phase to a known volume in a volumetric flask.
-
-
Instrumental Conditions:
-
HPLC System & Column: Same as Protocol 1A.
-
Mobile Phase: Isocratic elution with Acetonitrile : Water = 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 360 nm.[5]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Proceed with calibration and quantification as described in Protocol 1A, using derivatized standards.
-
HPLC Method Validation Summary
The following table presents typical performance characteristics for the described HPLC methods.
| Parameter | Method 1A (Direct UV) | Method 1B (DNPH Derivatization) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.05 - 10 µg/mL |
| LOD | ~0.3 µg/mL | ~0.01 µg/mL |
| LOQ | ~1.0 µg/mL | ~0.05 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the definitive identification and quantification of volatile and semi-volatile compounds.[9] It offers exceptional specificity due to mass-based detection, making it an ideal confirmatory method. This compound is sufficiently volatile for GC analysis without derivatization.
Principle of Analysis
In GC, the sample is vaporized and separated based on boiling point and interactions with a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification, while the total ion chromatogram (TIC) or selected ion monitoring (SIM) provides quantitative data.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution in a volatile solvent like ethyl acetate or dichloromethane.
-
Create calibration standards by serial dilution, typically from 0.1 µg/mL to 20 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample in the same solvent used for standards to achieve a concentration in the desired range.
-
Ensure the sample is free of non-volatile residues.
-
-
Instrumental Conditions:
-
GC-MS System: Standard GC with a Mass Selective Detector.
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: This is a robust, general-purpose nonpolar column suitable for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 min.
-
-
MS Transfer Line: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-200 (for identification).
-
Selected Ion Monitoring (SIM): m/z 135 (M+), 134 (M-1), 106 (M-CHO). Rationale: SIM mode significantly increases sensitivity and selectivity for quantification.
-
-
-
Data Analysis and Expected Spectrum:
-
The molecular ion (M+) is expected at m/z 135 .
-
A significant fragment from the loss of the aldehyde proton (M-1) is expected at m/z 134 .
-
Loss of the formyl radical (-CHO) would result in a fragment at m/z 106 .
-
Quantification is performed by integrating the area of the primary ion (m/z 135) and comparing it against a calibration curve.
-
Method 3: UV-Vis Spectrophotometry
This method is the simplest and most rapid but also the least specific. It is best suited for the analysis of pure bulk material or for monitoring reactions in simple, well-defined matrices where interfering substances are absent.
Principle of Analysis
The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined.
Step-by-Step Protocol
-
Solvent Selection & λmax Determination:
-
Dissolve a small amount of this compound in a UV-transparent solvent (e.g., ethanol or 0.1 M HCl).[3]
-
Scan the solution from 400 nm to 200 nm to determine the λmax, expected to be near 262 nm. Use the chosen solvent as the blank.
-
-
Standard Curve Preparation:
-
Prepare a 100 µg/mL stock solution in the chosen solvent.
-
Create a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot Absorbance vs. Concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same solvent, ensuring the final concentration results in an absorbance reading within the linear range of the standard curve (typically 0.1 - 1.0 AU).
-
Measure its absorbance at λmax.
-
Calculate the concentration using the equation from the linear regression of the standard curve.
-
Critical Limitation: This method is highly susceptible to interference from any other substance in the sample that absorbs at the same wavelength. It cannot distinguish the target analyte from impurities or other components.
Summary and Method Comparison
| Feature | UV-Vis Spectrophotometry | HPLC-UV (Direct) | HPLC-UV (DNPH) | GC-MS |
| Specificity | Low | Moderate | High | Very High |
| Sensitivity | Low | Moderate | High | Very High (SIM) |
| Throughput | High | Moderate | Low | Moderate |
| Application | Pure substance assay, in-process control | Routine QC, purity analysis | Trace impurity analysis | Identification, confirmation, trace analysis |
| Complexity | Low | Moderate | High | High |
References
-
Núñez-Vergara, L. J., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236-42. [Link][10]
-
Harvey, D. J. (1981). Pyridine-Containing schiff base derivatives for the struxtural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry. ACS Publications. [Link][11]
-
SIELC Technologies. UV-Vis Spectrum of Nicotinic Acid (Niancin). [Link][2]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. Toxicological Profile for Pyridine. [Link][9]
-
Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. [Link][8]
-
Starna Scientific. Nicotinic Acid (210-260 nm) UV-Vis Reference Material. [Link][3]
-
Patel, D. K., et al. (2015). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. ResearchGate. [Link][4]
-
U.S. Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link][5]
-
Gotor, R., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2147. [Link][6]
-
NIST. (2021). Benzaldehyde, 2,4-dimethyl- in the NIST Chemistry WebBook. NIST Standard Reference Database Number 69. [Link][12]
Sources
- 1. chemscene.com [chemscene.com]
- 2. UV-Vis Spectrum of Nicotinic Acid (Niancin) | SIELC Technologies [sielc.com]
- 3. Nicotinic Acid (210-260 nm) [starna.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. agilent.com [agilent.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzaldehyde, 2,4-dimethyl- [webbook.nist.gov]
Application Notes & Protocols: Experimental Setup for Reactions Involving Pyridine Aldehydes
Introduction
Pyridine aldehydes are a class of heterocyclic organic compounds of significant interest in medicinal chemistry and materials science.[1] Their structure, which incorporates an aldehyde group on a pyridine ring, provides a versatile scaffold for the synthesis of a wide array of complex molecules.[1] The electron-withdrawing nature of the pyridine ring influences the reactivity of the aldehyde group, making these compounds valuable synthons for various carbon-carbon and carbon-nitrogen bond-forming reactions.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving pyridine aldehydes, with a focus on ensuring scientific integrity, safety, and reproducibility.
Reagent Handling, Storage, and Safety Precautions
Proper handling and storage of pyridine aldehydes are paramount due to their potential hazards, including flammability and toxicity.[4] Adherence to safety protocols is crucial to mitigate risks in the laboratory.
Safety Precautions
Pyridine aldehydes are skin and respiratory irritants.[4][5] Exposure can lead to symptoms such as dizziness, headache, and nausea.[4] Therefore, all manipulations should be conducted in a well-ventilated fume hood.[4][6] Personal Protective Equipment (PPE) is mandatory and includes:
-
Gloves: Nitrile gloves are recommended for their resistance to pyridine.[4]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[4][5]
-
Lab Coat: A flame-resistant lab coat should be worn to prevent skin contact.[4]
Storage
Pyridine aldehydes should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5] They are often sensitive to light and air, leading to oxidation to the corresponding carboxylic acid.[7] It is recommended to store them under an inert atmosphere (e.g., nitrogen or argon) and in amber glass bottles.[7] Some pyridine aldehydes are hygroscopic and should be protected from moisture.[6]
Purification
Impurities in pyridine aldehydes, such as the corresponding carboxylic acid, can interfere with reactions. Purification can be achieved by:
-
Distillation: Vacuum distillation is a common method for purifying liquid pyridine aldehydes.[7]
-
Recrystallization: Solid pyridine aldehydes can be recrystallized from a suitable solvent.
-
Washing: To remove acidic impurities, the aldehyde can be dissolved in an organic solvent (e.g., diethyl ether) and washed with a mild base like a 10% sodium bicarbonate solution, followed by washing with water and drying over an anhydrous salt like magnesium sulfate.[8]
General Experimental Workflow
A generalized workflow for reactions involving pyridine aldehydes is depicted below. This workflow emphasizes the key stages from reaction setup to product isolation and purification.
Caption: General experimental workflow for pyridine aldehyde reactions.
Key Reactions and Protocols
The following sections detail the protocols for three common and powerful reactions utilizing pyridine aldehydes: the Wittig reaction, the Aldol condensation, and reductive amination.
Wittig Reaction
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[9] It involves the reaction of a pyridine aldehyde with a phosphorus ylide (Wittig reagent).[9]
Rationale: This reaction is favored for its high degree of control over the location of the newly formed double bond, which is a significant advantage over elimination reactions that can often yield mixtures of isomers.[10] The stability of the ylide influences the stereoselectivity of the reaction; stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[9]
Protocol: Synthesis of 4-(Styryl)pyridine
-
Phosphonium Salt Preparation (if not commercially available):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzyltriphenylphosphonium chloride (1.0 eq) in a suitable solvent like dichloromethane.
-
Stir the solution at room temperature.
-
-
Ylide Generation:
-
To the stirred suspension of the phosphonium salt, add a strong base such as sodium hydroxide (as a concentrated aqueous solution) to deprotonate the phosphonium salt and form the ylide.[10] The formation of the ylide is often indicated by a color change.
-
-
Reaction with Pyridine Aldehyde:
-
Dissolve 4-pyridinecarboxaldehyde (1.0 eq) in the same solvent and add it dropwise to the ylide solution at room temperature.
-
Allow the reaction to stir for a specified time (e.g., 30 minutes), monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, add water to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane).[11]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[11]
-
| Parameter | Value |
| Stoichiometry | 1:1 (Pyridine aldehyde:Ylide) |
| Temperature | Room Temperature |
| Reaction Time | 30-60 minutes |
| Typical Yield | 70-90% |
Aldol Condensation (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is a variation of the aldol condensation where an enolizable ketone reacts with an aromatic aldehyde that cannot enolize, such as a pyridine aldehyde, in the presence of a base.[12] This reaction is instrumental in forming α,β-unsaturated ketones.[13]
Rationale: The absence of α-hydrogens in the pyridine aldehyde prevents self-condensation, leading to a more controlled reaction with the enolate of the ketone. The initial β-hydroxy carbonyl adduct readily dehydrates under the reaction conditions to form a highly conjugated and stable product.[13]
Protocol: Synthesis of (E)-1-(4-nitrophenyl)-3-(pyridin-4-yl)prop-2-en-1-one
-
Reaction Setup:
-
In a round-bottom flask with a magnetic stir bar, dissolve 4-nitroacetophenone (1.0 eq) and 4-pyridinecarboxaldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath.
-
-
Base Addition:
-
Slowly add an aqueous solution of a base, such as sodium hydroxide (e.g., 2M NaOH), to the stirred solution.[13]
-
A precipitate should begin to form.
-
-
Reaction:
-
Continue stirring the reaction mixture in the ice bath for 15-30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.[13]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
| Parameter | Value |
| Stoichiometry | 1:1 (Pyridine aldehyde:Ketone) |
| Base | NaOH or KOH |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 30-90 minutes |
| Typical Yield | 80-95% |
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.[14][15] The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ.
Rationale: This one-pot procedure is highly efficient. Pyridine-borane complex is a mild and effective reducing agent for this transformation, offering an alternative to more toxic reagents like sodium cyanoborohydride.[16][17] The use of molecular sieves can facilitate the formation of the imine intermediate by removing the water that is formed.[16]
Protocol: Synthesis of N-benzylpyridin-4-ylmethanamine
-
Reaction Setup:
-
To a round-bottom flask containing powdered and activated 4 Å molecular sieves, add a solution of 4-pyridinecarboxaldehyde (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent like methanol.[16]
-
-
Addition of Reducing Agent:
-
To the stirred mixture, add the pyridine-borane complex (1.0 eq) dropwise.[16]
-
-
Reaction:
-
Stir the reaction mixture at room temperature overnight (approximately 16 hours).[16]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Quench the reaction by the careful addition of hydrochloric acid (e.g., 6N HCl) and stir for an hour.[16]
-
Basify the mixture with a strong base (e.g., 8N NaOH) to a high pH (e.g., pH 14).[16]
-
Extract the product with an organic solvent such as diethyl ether.[16]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[16]
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by distillation.[16]
-
| Parameter | Value |
| Stoichiometry | 1:1:1 (Aldehyde:Amine:Reducing Agent) |
| Reducing Agent | Pyridine-borane complex |
| Temperature | Room Temperature |
| Reaction Time | 16 hours |
| Typical Yield | 60-85% |
Conclusion
The protocols and guidelines presented in this application note offer a comprehensive framework for conducting reactions with pyridine aldehydes in a safe and efficient manner. By understanding the reactivity of these valuable building blocks and adhering to the detailed experimental procedures, researchers can confidently synthesize a diverse range of pyridine-containing molecules for applications in drug discovery and materials science.
References
- Jubilant Ingrevia. (n.d.). Pyridine-4-aldehyde Safety Data Sheet.
- Benchchem. (n.d.). Application Notes and Protocols: Aldol Condensation with 6-(tert-Butoxy)picolinaldehyde.
- Jubilant Ingrevia Limited. (2021, February 11). 3-Pyridinealdehyde Safety Data Sheet.
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
- Jubilant Ingrevia. (n.d.). Safety Data Sheet.
- SD Fine-Chem. (n.d.). PYRIDINE.
- Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry, 60(18), 5995–5996.
- Castle, R. N., & Seese, W. S. (1958). THE REACTION OF PYRIDINE ALDEHYDES WITH PHENYLACETONITRILES. The Journal of Organic Chemistry, 23(10), 1534–1536.
- Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyridine Aldehydes in Modern Organic Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
- Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
-
Chempedia. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]
-
Occidental College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
Sources
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- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. amherst.edu [amherst.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine | Semantic Scholar [semanticscholar.org]
- 16. sciencemadness.org [sciencemadness.org]
- 17. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application of 2,4-Dimethylnicotinaldehyde in Agrochemical Synthesis: A Theoretical and Applied Guide
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: While 2,4-Dimethylnicotinaldehyde belongs to the pyridine chemical family, which is a cornerstone in the synthesis of numerous agrochemicals, a thorough review of current scientific literature and patent databases reveals no specific, documented applications of this particular aldehyde as a direct precursor or intermediate in the synthesis of commercialized agrochemicals. The pyridine scaffold is, however, of significant importance in the agrochemical industry, featuring in a range of fungicides, herbicides, and insecticides.[1][2]
This guide, therefore, takes a dual approach. Firstly, it provides context on the significance of the broader class of pyridine-based compounds in agrochemical discovery. Secondly, it presents a hypothetical application of this compound in the synthesis of a novel potential agrochemical, complete with a detailed theoretical framework and experimental protocols. This serves to illustrate the potential synthetic utility of such a building block and to provide a practical template for researchers exploring new molecular entities in crop protection.
Part 1: The Significance of Pyridine Derivatives in Agrochemicals
The pyridine ring is a privileged scaffold in the design of bioactive molecules due to its electronic properties, ability to form hydrogen bonds, and metabolic stability. In the realm of agrochemicals, this heterocycle is a key component of many commercial products. For instance, nicotinic acid and its derivatives are foundational to the synthesis of various agrochemicals, including herbicides like diflufenican, insecticides such as flonicamid, and fungicides like boscalid.[2]
The neonicotinoids, a major class of insecticides, are another prime example of the importance of the pyridine core.[3][4] These compounds act as agonists of the insect nicotinic acetylcholine receptors, leading to nerve overstimulation, paralysis, and death of the target pest.[5]
Given this context, substituted pyridines like this compound represent intriguing, yet underexplored, starting materials for the synthesis of new agrochemical candidates. The presence of the aldehyde functional group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules with potential biological activity.
Part 2: Hypothetical Application: Synthesis of a Novel Schiff Base Fungicide Candidate
This section outlines a theoretical synthetic pathway for a novel fungicide candidate derived from this compound. The proposed synthesis is based on the well-established formation of a Schiff base, followed by reduction to a secondary amine. Schiff bases and their derivatives are known to exhibit a wide range of biological activities, including antifungal properties.
The rationale behind this hypothetical synthesis is to combine the 2,4-dimethylpyridine moiety with another biologically active fragment, in this case, a substituted aniline, to create a novel molecule with the potential for fungicidal activity. The choice of a Schiff base linkage provides a straightforward and efficient method for assembling the target compound.
Workflow for the Synthesis of a Hypothetical Fungicide Candidate
Caption: A three-step workflow for the synthesis of a hypothetical fungicide.
Experimental Protocol: Synthesis of N-((2,4-dimethylpyridin-3-yl)methyl)aniline (Hypothetical)
This protocol details the synthesis of a hypothetical secondary amine from this compound and aniline.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | ChemScene |
| Aniline | Reagent Grade, ≥99% | Sigma-Aldrich |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific |
| Sodium Borohydride (NaBH₄) | ≥98% | Acros Organics |
| Hydrochloric Acid (HCl) | 37% | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar |
| Diethyl Ether | ACS Grade | J.T. Baker |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Merck |
Step 1: Schiff Base Formation
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.35 g, 10 mmol) and absolute ethanol (40 mL).
-
Stir the mixture until the aldehyde has completely dissolved.
-
Add aniline (0.93 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The intermediate Schiff base is typically used directly in the next step without isolation.
Step 2: Reduction to the Secondary Amine
-
Cool the reaction mixture from Step 1 in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (0.76 g, 20 mmol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction by the slow addition of 1M HCl (20 mL) at 0-5 °C.
-
Adjust the pH of the solution to ~8 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Purification and Analysis
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as an oil or a low-melting solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.
Expected Outcome and Data Summary (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| N-((2,4-dimethylpyridin-3-yl)methyl)aniline | C₁₄H₁₆N₂ | 212.29 | 75-85 | Yellowish Oil |
Part 3: Concluding Remarks and Future Directions
While the direct application of this compound in commercial agrochemical synthesis remains undocumented, its structure represents a valuable, yet unexploited, resource for the discovery of new bioactive compounds. The aldehyde functionality serves as a versatile synthetic handle for the construction of a wide array of molecular architectures.
Researchers and scientists in the field of agrochemical development are encouraged to explore the reactivity of this compound and other substituted pyridines. The hypothetical protocol provided herein serves as a foundational example of how this building block could be incorporated into a discovery workflow. Future work could involve the synthesis of a library of derivatives based on this scaffold and their subsequent screening for herbicidal, fungicidal, and insecticidal activities. Such exploratory research is essential for the identification of novel lead compounds to address the ongoing challenges in global crop protection.
References
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry, 24(3), 352-360.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Design, Synthesis, and Insecticidal Evaluation of Neonicotinoids with Conjugated Diene. (2023). Journal of Agricultural and Food Chemistry, 71(30), 11332-11340.
- Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (2022). Molecules, 27(11), 3567.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(2), 126-137.
- Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. (2007).
- Synthesis, Spectroscopic and Biocidal activities of Environmentally safe Agrochemicals. (2018). Journal of Biochemical Technology, 9(1), 1-5.
- Synthesis and chemistry of agrochemicals. (1987). ACS Symposium Series, 355.
- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2023). Molecules, 28(12), 4662.
- Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. (2019). Journal of Agricultural and Food Chemistry, 67(49), 13627-13637.
-
2,4-lutidine 2,4-dimethylpyridine. The Good Scents Company. Available at: [Link]
-
2,4-Lutidine. Wikipedia. Available at: [Link]
-
How Neonicotinoids Can Kill Bees. The Xerces Society for Invertebrate Conservation. Available at: [Link]
-
2,4-Dimethylpyridine. PubChem. Available at: [Link]
- Alternatives to neonicotinoids. (2019).
- Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. (2016). Journal of Pesticide Science, 41(4), 114-118.
- Editorial on the Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and Materials. (2025). Molecules, 30(23), 4880.
- Organocatalytic Michael addition of 2-nitro methylene imidazolidines to α,β-unsaturated aldehydes: Concise synthesis of chiral insecticide Paichongding. (2019). Tetrahedron, 75(33), 4443-4449.
- Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). Journal of Agricultural and Food Chemistry, 68(29), 7623-7633.
- Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2001). Molecules, 6(10), 834-840.
-
2,4-D Technical Fact Sheet. National Pesticide Information Center. Available at: [Link]
Sources
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Insecticidal Evaluation of Neonicotinoids with Conjugated Diene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethylnicotinaldehyde
Document ID: TSC-CHEM-24DMN-001
Version: 1.0
Introduction
This technical guide is designed for researchers, chemists, and professionals in drug development focused on the synthesis of 2,4-Dimethylnicotinaldehyde. This compound serves as a valuable intermediate in the creation of various pharmaceutical and agrochemical agents. The primary and most direct synthetic route involves the selective oxidation of the 4-methyl group of 2,4-lutidine (2,4-dimethylpyridine). While conceptually straightforward, this transformation presents several practical challenges that can significantly impact yield and purity.
This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimentation. The guidance herein is grounded in established principles of organic chemistry, emphasizing the causality behind experimental choices to empower users to optimize their synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
The most common and direct approach is the selective oxidation of the 4-methyl group of 2,4-lutidine. The 4-position on the pyridine ring is generally more susceptible to oxidation than the 2-position, although achieving high selectivity can be challenging. A frequently employed reagent for this type of transformation is selenium dioxide (SeO₂).[1] Alternative methods may involve multi-step sequences, such as N-oxidation followed by rearrangement and subsequent oxidation, but these are often more complex.[2]
Q2: Which oxidizing agents are most effective for this synthesis?
The choice of oxidant is critical for balancing reactivity and selectivity. Several options exist, each with distinct advantages and disadvantages.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Causality |
| Selenium Dioxide (SeO₂)[1] | Reflux in a solvent like 1,4-dioxane, toluene, or pyridine. | Well-established for oxidizing activated methyl groups to aldehydes.[3][4] | Highly toxic; can lead to over-oxidation to carboxylic acid; formation of elemental selenium (red precipitate) requires careful workup. |
| **Manganese Dioxide (MnO₂) ** | Reflux in a non-polar solvent (e.g., hexane, dichloromethane). | Generally mild and selective for benzylic/allylic positions; easy to remove by filtration. | Often requires a large excess of reagent (stoichiometric); reactivity can vary significantly with the preparation method of the MnO₂. |
| Potassium Permanganate (KMnO₄) | Controlled pH and temperature (e.g., in aqueous buffer). | Powerful and inexpensive. | Very difficult to stop at the aldehyde stage; strongly promotes over-oxidation to 2,4-dimethylnicotinic acid. Not recommended for this synthesis. |
| V₂O₅-based Catalysts[5][6] | Vapor-phase oxidation at high temperatures (e.g., 300-400°C). | Suitable for industrial-scale production; can be tuned for selectivity. | Requires specialized equipment (flow reactor); optimization can be complex; may yield a mix of aldehyde and acid.[5] |
Q3: How can I effectively monitor the reaction's progress?
Consistent monitoring is key to maximizing yield by stopping the reaction at the optimal time, preventing both incomplete conversion and over-oxidation.
-
Thin-Layer Chromatography (TLC): This is the most common method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) to resolve the starting material (2,4-lutidine, less polar), the product (this compound, intermediate polarity), and the over-oxidation byproduct (2,4-dimethylnicotinic acid, very polar, often stays at the baseline).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative assessment of the relative amounts of starting material, product, and volatile byproducts.
-
¹H NMR Spectroscopy: Analysis of aliquots can show the disappearance of the 4-methyl singlet of 2,4-lutidine (around δ 2.3-2.5 ppm) and the appearance of the aldehyde proton singlet (around δ 9.9-10.1 ppm).
Q4: What are the primary impurities I should expect?
The main impurities are typically:
-
Unreacted 2,4-Lutidine: The starting material.
-
2,4-Dimethylnicotinic Acid: The over-oxidation product.
-
4-Methyl-2-pyridinecarboxaldehyde: The isomeric byproduct from oxidation of the 2-methyl group.[1]
-
Reagent-derived impurities: For example, elemental selenium if using SeO₂.
Troubleshooting Guide
Problem 1: Low Yield with Significant Unreacted 2,4-Lutidine
-
Probable Cause A: Insufficient Oxidant Stoichiometry.
-
Causality: The oxidation reaction is stoichiometric. If less than one molar equivalent of the active oxidant is available, the conversion will be incomplete. Some oxidants, like MnO₂, often require a significant excess (5-10 equivalents) to drive the reaction to completion due to surface area effects and variable activity.
-
Solution:
-
Carefully calculate the molar equivalents of your starting material and oxidant.
-
For an initial optimization, use 1.1-1.2 equivalents of SeO₂.
-
If using a solid-phase oxidant like MnO₂, ensure it is activated and consider increasing the stoichiometry incrementally (e.g., from 5 to 10 equivalents) while monitoring the reaction by TLC.
-
-
-
Probable Cause B: Inadequate Reaction Temperature or Time.
-
Causality: The activation energy for C-H bond oxidation is significant. Insufficient thermal energy (low temperature) or a short reaction duration will result in a slow or incomplete reaction.
-
Solution:
-
Ensure the reaction is maintained at the appropriate temperature (e.g., reflux for SeO₂ in dioxane).
-
Monitor the reaction by TLC every 30-60 minutes. Only stop the reaction once the starting material spot has been consumed or is very faint.
-
Be aware that excessively long reaction times can lead to over-oxidation (see Problem 2).
-
-
Problem 2: Product Contaminated with 2,4-Dimethylnicotinic Acid
-
Probable Cause: Over-oxidation.
-
Causality: Aldehydes are more susceptible to oxidation than methyl groups. Once the desired this compound is formed, it can be further oxidized by the remaining reagent to the corresponding carboxylic acid, especially at elevated temperatures or with prolonged reaction times.[7]
-
Solution:
-
Strict Reaction Monitoring: Stop the reaction as soon as the starting material is consumed, as determined by TLC. Do not let it run for an extended period "just to be sure."
-
Control Stoichiometry: Avoid using a large excess of a powerful oxidizing agent. Use closer to 1.0-1.1 equivalents of SeO₂.
-
Temperature Control: Do not overheat. Maintain a steady reflux, but avoid vigorous, uncontrolled heating.
-
Purification: The carboxylic acid can be removed during workup. An aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) will convert the acidic byproduct into its water-soluble salt, which can be separated in the aqueous layer, while the desired aldehyde remains in the organic phase.
-
-
Problem 3: Difficulty in Purification due to Isomeric Byproduct
-
Probable Cause: Non-selective Oxidation of the 2-Methyl Group.
-
Causality: While the 4-methyl group is generally more reactive, some oxidation of the 2-methyl group can occur, leading to the formation of 4-methyl-2-pyridinecarboxaldehyde.[1] This isomer often has very similar physical properties (polarity, boiling point) to the desired product, making separation challenging.
-
Solution:
-
Reagent Choice: The choice of oxidant and solvent can influence regioselectivity. Experiment with different solvents (e.g., switching from dioxane to pyridine for SeO₂ oxidation) which can alter the reaction mechanism subtly.
-
Advanced Purification:
-
Fractional Distillation: If the boiling points are sufficiently different, distillation under reduced pressure may be effective.
-
Column Chromatography: Careful column chromatography with a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexanes) is often necessary. Use a high-resolution silica gel for best results.
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehyde impurities by forming a solid or water-soluble bisulfite adduct.[8][9] Add a saturated aqueous solution of sodium bisulfite to your crude product. The aldehyde will form an adduct that can be separated. The pure aldehyde can then be regenerated by treating the adduct with a mild base (e.g., NaHCO₃) or acid.[9]
-
-
-
Experimental Protocols
Protocol 1: Representative Synthesis via Selenium Dioxide Oxidation
This protocol is representative and should be optimized based on laboratory conditions and reaction monitoring.
Safety Warning: Selenium dioxide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4-lutidine (1.0 eq).
-
Add a suitable solvent, such as 1,4-dioxane (approx. 5-10 mL per gram of lutidine).
-
Add selenium dioxide (1.1 eq) to the mixture.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 101°C for 1,4-dioxane) with vigorous stirring.
-
A black/red precipitate of elemental selenium will begin to form.
-
Monitor the reaction progress every hour using TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Continue refluxing until the 2,4-lutidine spot on the TLC plate is no longer visible (typically 4-8 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Decant the solvent to separate it from the bulk of the selenium precipitate.
-
Filter the decanted liquid through a pad of Celite to remove fine selenium particles. Wash the Celite pad with a small amount of the reaction solvent or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Aqueous Extraction/Purification:
-
Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any 2,4-dimethylnicotinic acid.
-
Wash with brine (saturated NaCl solution) to aid in layer separation.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude aldehyde from Protocol 1 in a minimal amount of dichloromethane or the column eluent and load it onto the silica gel.
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., increase to 10%, 15%, 20% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations & Logical Workflows
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic Flowchart
Caption: A decision tree for troubleshooting common causes of low yield in the synthesis.
References
-
Zhou, J. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University.
-
Habibi, M., Bayat, Y., Marandi, R., Mehrdadsharif, A. A., & Salahi, S. (2012). One-pot Synthesis of 4H-Pyran-4-one Carboxaldehyde Derivatives by Using Selenium Dioxide as a Reusable Oxidant. Asian Journal of Chemistry, 24(11), 5239-5241.
-
Wikipedia contributors. (n.d.). Riley oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026.
-
Młochowski, J., & Kloc, K. (2014). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 19(7), 9224–9262.
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved January 13, 2026.
-
BenchChem. (n.d.). Troubleshooting Common Issues in Nicotinaldehyde Synthesis. Retrieved January 13, 2026.
-
Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate.
-
Khan Academy. (n.d.). Oxidation of alcohols. Retrieved January 13, 2026.
- Sharpless, K. B., & Lauer, R. F. (1972). A mild procedure for the conversion of epoxides to allylic alcohols. The first organoselenium reagent. Journal of the American Chemical Society, 94(20), 7154–7155.
-
CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde. (2017). Google Patents.
-
Organic Syntheses. (n.d.). 2,4-dinitrobenzaldehyde. Retrieved January 13, 2026.
-
Am Ende, D. J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57357.
- Mamedov, E. S., et al. (2013). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts.
-
CN106518753A - Preparation method for 4-pyridinecarboxaldehyde. (2017). Google Patents.
- Black, G., Depp, E., & Corson, B. B. (1947). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, 12(5), 671-675.
- Czuba, W. (1980). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry, 54, 1543-1547.
- Singh, R., et al. (2022). Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications. Journal of the American Chemical Society, 144(1), 385–394.
- Litvić, M., et al. (2005). MILD, SELECTIVE, AND HIGH-YIELD OXIDATION OF HANTZSCH 1,4-DIHYDROPYRIDINES WITH LEAD(IV)
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved January 13, 2026.
- Mamedov, E. S., et al. (2019). Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. Iranian Journal of Chemistry and Chemical Engineering, 38(1), 1-8.
-
US5484918A - Process for the preparation of aqueous nicotinaldehyde. (1996). Google Patents.
- Mamedov, E. S., et al. (2023). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
-
EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde. (1994). Google Patents.
-
Kapuriya, N. (2013). Answer to "Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?". ResearchGate.
Sources
- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]
- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dimethylnicotinaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dimethylnicotinaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common by-products encountered during its synthesis and subsequent reactions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of impurities, ensuring higher yields and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products when synthesizing this compound from 2,4-Lutidine?
A1: The synthesis of this compound, most commonly via the oxidation of 2,4-Lutidine (2,4-dimethylpyridine), is often accompanied by several predictable by-products. The primary impurities include:
-
2,4-Dimethylnicotinic Acid: This is the result of over-oxidation, where the desired aldehyde is further oxidized to a carboxylic acid.
-
Unreacted 2,4-Lutidine: Incomplete conversion is a common issue, leaving starting material in your crude product.[1]
-
Partially Oxidized Isomers: Selective oxidation of only one of the two methyl groups can lead to the formation of 4-methyl-2-pyridinecarboxaldehyde or 2-methyl-4-pyridinecarboxaldehyde.
-
Pyridine-2,4-dicarboxaldehyde: Over-oxidation affecting both methyl groups results in this dialdehyde.
-
2,4-Lutidine N-oxide: Depending on the oxidant used (e.g., hydrogen peroxide), oxidation of the pyridine nitrogen can occur, forming the corresponding N-oxide.[2]
Q2: I'm observing a significant amount of 2,4-Dimethylnicotinic acid in my product mixture. How can I prevent this over-oxidation?
A2: The formation of 2,4-Dimethylnicotinic acid is a classic sign of overly aggressive oxidation conditions. To minimize this, consider the following adjustments:
-
Choice of Oxidant: Employ milder oxidizing agents. While reagents like potassium permanganate are powerful, they are more prone to over-oxidation. Selenium dioxide (SeO₂) is a classic and more selective choice for oxidizing methyl groups on a pyridine ring to aldehydes.[3]
-
Temperature Control: Maintain strict control over the reaction temperature. Running the reaction at the lowest effective temperature can significantly reduce the rate of the second oxidation step (aldehyde to acid) relative to the first (methyl to aldehyde).
-
Reaction Time: Monitor the reaction closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3][4] Quench the reaction as soon as the consumption of the starting material plateaus to prevent the accumulation of the over-oxidized product.
-
Stoichiometry: Use a carefully measured stoichiometric amount of the oxidizing agent. An excess of the oxidant will invariably lead to a higher percentage of the carboxylic acid by-product.
Q3: My reaction is sluggish, and the primary impurity is unreacted 2,4-Lutidine. What steps can I take to improve conversion?
A3: Low conversion rates are typically due to insufficient reaction drive or deactivation of reagents. To address this:
-
Increase Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, do this cautiously and monitor for the emergence of over-oxidation by-products.
-
Extend Reaction Time: As with temperature, extending the reaction time can allow for greater conversion.[4] Continuous monitoring is crucial to find the optimal endpoint before side reactions become significant.
-
Solvent Choice: Ensure your solvent is appropriate for the reaction. For instance, in SeO₂ oxidations, solvents like 1,4-dioxane are commonly used to achieve the necessary reflux temperatures.[3]
-
Reagent Purity: Verify the purity and activity of your starting materials and reagents. 2,4-Lutidine can be hygroscopic, and water can interfere with certain reaction pathways. Similarly, oxidizing agents can degrade over time.
Q4: Under basic conditions, my purified this compound seems to be disproportionating. What is happening and how can I avoid it?
A4: This is likely a Cannizzaro reaction.[5][6][7] this compound lacks α-hydrogens, making it susceptible to base-induced disproportionation. In this redox reaction, two molecules of the aldehyde react in the presence of a strong base to produce one molecule of the corresponding primary alcohol ( (2,4-dimethylpyridin-3-yl)methanol ) and one molecule of the carboxylic acid (2,4-Dimethylnicotinic acid).[8][9]
To prevent this:
-
Avoid Strong Bases: During work-up or subsequent reaction steps, avoid using strong bases like sodium hydroxide or potassium hydroxide, especially at high concentrations.
-
pH Control: If a basic medium is necessary, use milder bases like sodium bicarbonate or potassium carbonate and maintain the lowest possible pH that allows your desired reaction to proceed.
-
Temperature: Keep the temperature low, as high temperatures accelerate the Cannizzaro reaction.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered in reactions involving this compound.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low Yield of Aldehyde; Major By-product is Nicotinic Acid | Over-oxidation. | 1. Reduce Oxidant Stoichiometry: Titrate the amount of oxidant carefully. An excess directly promotes the conversion of the aldehyde to the acid. 2. Lower Reaction Temperature: This kinetically favors the formation of the aldehyde over the acid. 3. Switch to a Milder Oxidant: Replace strong oxidants (e.g., KMnO₄) with a more selective one like Selenium Dioxide (SeO₂).[3] |
| Significant Amount of Unreacted 2,4-Lutidine | Incomplete reaction. | 1. Increase Reaction Time/Temperature: Monitor via TLC/GC to find the optimal point where starting material is consumed without significant by-product formation.[4] 2. Check Reagent Activity: Ensure the oxidant has not degraded. Use a fresh batch if necessary. 3. Ensure Proper Mixing: In heterogeneous reactions, vigorous stirring is essential for efficient mass transfer. |
| Multiple Spots on TLC, Difficult Purification | Formation of various isomers, N-oxides, or degradation products. | 1. Optimize Selectivity: Re-evaluate reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. 2. Purification Strategy: Use column chromatography with a carefully selected solvent system (e.g., hexane:ethyl acetate gradient) for separation.[10] 3. Recrystallization: If the product is solid, recrystallization from a suitable solvent can be highly effective for removing impurities.[10][11] |
| Product Disproportionates to Alcohol and Acid during Work-up | Cannizzaro reaction due to the presence of a strong base.[5][9] | 1. Use Mild Base for Neutralization: Substitute NaOH/KOH with NaHCO₃ or a dilute acid wash during the extraction process. 2. Maintain Low Temperature: Perform the work-up at a lower temperature (e.g., in an ice bath) to slow down the rate of this side reaction. |
| Reaction Mixture Turns Dark or Forms a Tar-like Substance | Polymerization or decomposition of the aldehyde. | 1. Exclude Oxygen: Run the reaction under an inert atmosphere (Nitrogen or Argon) as aldehydes can be sensitive to air oxidation. 2. Control Temperature: Avoid excessive heat, which can promote polymerization. 3. Check for Contaminants: Acidic or basic impurities in the starting materials or solvent can catalyze decomposition pathways. |
Visualizing By-product Formation
Understanding the pathways to common by-products is key to preventing their formation. The following diagram illustrates the primary synthetic route from 2,4-Lutidine and the major diversionary pathways.
Caption: Reaction pathways in the synthesis of this compound.
Experimental Protocols
Protocol 1: Selective Oxidation of 2,4-Lutidine using Selenium Dioxide
This protocol details a standard method for the synthesis of this compound, optimized to minimize over-oxidation.
Materials:
-
2,4-Lutidine[1]
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2,4-Lutidine in 1,4-dioxane under an inert atmosphere.
-
Reagent Addition: Add 1.05 equivalents of Selenium Dioxide to the solution. Causality Note: A slight excess of SeO₂ ensures complete consumption of the starting material, but a large excess can promote dialdehyde formation. This stoichiometry is a critical control point.
-
Reflux: Heat the reaction mixture to reflux (approx. 101 °C) and maintain this temperature.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the precipitated black selenium metal.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the dioxane.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) to remove any acidic by-products.
-
Wash the organic layer with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield pure this compound.[10]
Protocol 2: Troubleshooting by By-product Removal
This guide outlines a purification strategy when the primary by-product is 2,4-Dimethylnicotinic acid.
Procedure:
-
Acid-Base Extraction: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of a mild base, such as sodium bicarbonate. Causality Note: The basic wash will deprotonate the acidic by-product (2,4-Dimethylnicotinic acid), converting it to its water-soluble carboxylate salt. The neutral desired aldehyde will remain in the organic layer.
-
Separation: Separate the aqueous layer (containing the impurity) from the organic layer (containing the product). Repeat the wash 1-2 times to ensure complete removal.
-
Final Work-up: Wash the organic layer with water and then brine to remove residual base and salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purity Check: Assess the purity of the resulting material by TLC, GC, or NMR. If other neutral by-products remain, proceed with column chromatography as described in Protocol 1.
Troubleshooting Workflow Diagram
This diagram provides a logical flow for diagnosing and addressing issues during synthesis.
Caption: A diagnostic workflow for troubleshooting synthesis issues.
References
- Vertex AI Search. Cannizzaro Reaction.
-
Wikipedia. Cannizzaro reaction. Available from: [Link].
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available from: [Link].
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Allen. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Available from: [Link].
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Wikipedia. 2,4-Lutidine. Available from: [Link].
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EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link].
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ENAO Chemical Co., Limited. This compound CAS NO.168072-32-0. Available from: [Link].
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The Good Scents Company. 2,4-lutidine 2,4-dimethylpyridine. Available from: [Link].
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PubChem. 2,4-Dimethylpyridine | C7H9N | CID 7936. Available from: [Link].
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Organic Syntheses. 2,4-dinitrobenzaldehyde. Available from: [Link].
-
ResearchGate. Toward an Inherently Safer Alternative for Operating N- oxidation of Alkylpyridines: Effect of N -oxide on Lutidine – Water Phase Separation | Request PDF. Available from: [Link].
-
YouTube. Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!. Available from: [Link].
-
ResearchGate. Why the second reaction of my synthesis is not completing/working acc to TLC despite following a published method ?. Available from: [Link].
-
J-STAGE. Byproducts in the Synthesis of Di-2-pyrazinylmethane. Available from: [Link].
-
ResearchGate. Unexpected one-pot synthesis of 2,4-dialkylthiopentanedials by the reaction of alkylthioacetic aldehydes with dihalomethane and diethylamine. Available from: [Link].
- Google Patents. EP0305812A2 - Process for the purification of nitrobenzaldehyde.
Sources
- 1. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Purification of Crude 2,4-Dimethylnicotinaldehyde
Welcome to the technical support center for the purification of crude 2,4-Dimethylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains impurities stemming from its synthesis, which is often the oxidation of 2,4-lutidine (2,4-dimethylpyridine). Common impurities include:
-
Unreacted 2,4-Lutidine: The starting material for the synthesis.[1][2]
-
2,4-Dimethylnicotinic Acid: Over-oxidation of the aldehyde can lead to the corresponding carboxylic acid.
-
Other Isomeric Aldehydes or Acids: If the starting material contains other lutidine isomers.
-
Residual Solvents and Reagents: Depending on the synthetic route, residual solvents (e.g., dioxane, pyridine) and oxidizing agents or their byproducts (e.g., selenium-based impurities if selenium dioxide is used) may be present.[3]
-
Water: Pyridine and its derivatives are often hygroscopic and can absorb moisture from the atmosphere.[4]
Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A2: Discoloration in pyridine-based compounds is often due to the presence of trace impurities or degradation products.[4] Purification through distillation or recrystallization can often yield a colorless or white solid. If discoloration persists, treatment with a small amount of decolorizing charcoal during recrystallization may be effective.[5]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Provides an absolute purity determination by comparing the analyte's signal integral to that of a certified internal standard.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like residual solvents or unreacted starting materials.[7]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from non-volatile impurities and isomers.[7]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative purity assessment and for developing solvent systems for column chromatography.[7]
Troubleshooting Purification Techniques
This section provides detailed troubleshooting guides for the most common purification techniques applicable to this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[8][9] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool, causing the desired compound to crystallize while impurities remain in the solution.[8]
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent in which this compound is soluble when hot but sparingly soluble when cold, and a "bad" solvent in which it is insoluble. Common solvent pairs for pyridine derivatives include ethanol/water, dichloromethane/pentane, or ethyl acetate/hexane.[10][11][12]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[11]
-
Induce Crystallization: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.[11] Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of the cold solvent mixture, and dry them thoroughly.[9][11]
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Oiling out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Reheat the solution to dissolve the oil. Add more of the "good" solvent to decrease saturation. Ensure a slower cooling rate.[13] |
| No crystal formation | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration. Add more of the "bad" solvent. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[8] |
| Poor recovery | Too much solvent was used. The cooling was not sufficient. The crystals are too fine and pass through the filter paper. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Use a finer filter paper or two layers of filter paper.[10] |
Visualization of Recrystallization Workflow
Caption: Workflow for two-solvent recrystallization.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase flows through it.[14][15][16]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is a common choice. For aldehydes, which can be sensitive to acidic conditions, using alumina or adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent can be beneficial.[17]
-
Mobile Phase (Eluent) Selection: Use TLC to determine a suitable solvent system that provides good separation of this compound from its impurities. A typical starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[17]
-
Column Packing: Prepare a slurry of the stationary phase in the eluent and pour it into the column. Allow it to pack evenly without any cracks or bubbles.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[15]
-
Elution: Add the eluent to the top of the column and apply positive pressure (e.g., with air or nitrogen) to force the solvent through the column.[14]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[16]
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent by rotary evaporation.[16]
Troubleshooting Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation | Inappropriate solvent system. The column was poorly packed. The sample band was too broad. | Optimize the eluent polarity based on TLC results. Repack the column, ensuring it is uniform and free of air bubbles.[15] Dissolve the sample in the minimum possible volume of solvent before loading.[15] |
| Compound stuck on the column | The eluent is not polar enough. The compound is reacting with the stationary phase. | Gradually increase the polarity of the eluent (gradient elution). Switch to a less acidic stationary phase like alumina or add triethylamine to the eluent.[17] |
| Cracked or channeled column | The column ran dry. The packing was not uniform. | Never let the solvent level drop below the top of the stationary phase.[15] Ensure the stationary phase is properly settled before loading the sample. |
Visualization of Chromatography Logic
Caption: Separation principle in column chromatography.
Distillation
Distillation is used to purify liquids by separating components with different boiling points.[9][18] For compounds with high boiling points or those that are thermally sensitive, vacuum distillation is employed to lower the boiling point.[19]
Experimental Protocol: Vacuum Distillation
-
Drying: If water is present, pre-dry the crude product with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, as water can form azeotropes.[4] For pyridine compounds, drying over KOH pellets followed by refluxing with calcium hydride (CaH₂) is effective.[4]
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed. Use a heating mantle with a stirrer for uniform heating.
-
Distillation: Gradually heat the flask while applying a vacuum. Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Monitoring: Monitor the temperature of the vapor and the pressure throughout the distillation to ensure a clean separation.
Troubleshooting Distillation
| Problem | Potential Cause | Solution |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer. |
| Poor separation of components | Inefficient distillation column. Distillation rate is too fast. | For components with close boiling points, use a fractional distillation column.[19] Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases. |
| Product decomposition | The distillation temperature is too high. | Use a vacuum to lower the boiling point of the compound.[19] |
References
- Overcoming challenges in the purific
- Column Chromatography - Organic Chemistry
- recrystalliz
- Two-Solvent Recrystalliz
- What is the best solvent for purifying aldehyde in a column chromatography?
- This compound CAS NO.168072-32-0 - ENAO Chemical Co, Limited.
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
- 2,4-Lutidine - Wikipedia.
- US6511583B1 - Method for separating a liquid crude aldehyde mixture by distillation - Google P
- Recrystalliz
- US3274206A - Process for the production of pyridine aldehydes - Google P
- Column Chrom
- Distill
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
- How To: Purify by Distillation - Department of Chemistry : University of Rochester.
- Recrystallization with two solvents : r/Chempros - Reddit.
- 168072-32-0 | this compound - ChemScene.
- (PDF)
- 2,4-lutidine 2,4-dimethylpyridine - The Good Scents Company.
- 2,4-dimethylpyrrole - Organic Syntheses Procedure.
- Performing Column Chrom
- How to purify aldehydes by forming its reversible adducts?
- 2,4-dinitrobenzaldehyde - Organic Syntheses Procedure.
- purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis - Benchchem.
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC - NIH.
- A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone - Benchchem.
- 2,4-Lutidine 99 108-47-4 - Sigma-Aldrich.
- Investigation into the Formation of Impurities during the Optimization of Brig
- Synthesis of Pyridine-2,5-dicarbaldehyde via Oxid
- Distill
- 2,4-Lutidine | 108-47-4 | Tokyo Chemical Industry (India) Pvt. Ltd..
- ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf - NIH.
- Purification by Recrystalliz
- Column Chrom
- Synthesis of process related impurities of Citicoline and Citicoline sodium#.
- CAS NO.
- ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf - NIH.
- Unexpected one-pot synthesis of 2,4-dialkylthiopentanedials by the reaction of alkylthioacetic aldehydes with dihalomethane and diethylamine - ResearchG
- EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google P
Sources
- 1. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
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Technical Support Center: Overcoming Low Reactivity of 2,4-Dimethylnicotinaldehyde
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,4-Dimethylnicotinaldehyde. This resource is designed to provide in-depth, actionable solutions to the common challenges associated with the synthesis and reactivity of this versatile but often stubborn heterocyclic aldehyde.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my reaction with this compound failing or showing low yield?
Answer:
The reduced reactivity of this compound in many standard carbonyl reactions (e.g., Wittig, Grignard, reductive amination) stems from a combination of electronic and steric factors inherent to its structure.
-
Electronic Effects: The pyridine ring nitrogen is electron-withdrawing, which would typically increase the electrophilicity of the carbonyl carbon. However, the nitrogen's lone pair can also participate in resonance, and its basicity allows it to be protonated or coordinate to Lewis acids, complicating the electronic landscape. More importantly, the two methyl groups are electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile for nucleophilic attack.[1][2]
-
Steric Hindrance: The primary culprit is often steric hindrance. The methyl group at the 2-position (ortho to the aldehyde) physically blocks the trajectory of incoming nucleophiles, making it difficult for them to approach the carbonyl carbon.[3] This steric congestion raises the activation energy of the transition state for nucleophilic addition.
dot
Caption: Factors contributing to the low reactivity of this compound.
FAQ 2: How can I activate the aldehyde group for better nucleophilic addition?
Answer:
To overcome the inherent low reactivity, you must activate the carbonyl group. The most effective strategy is the use of a Lewis acid catalyst.
Mechanism of Action: A Lewis acid (e.g., ZnCl₂, TiCl₄, BF₃·OEt₂) coordinates to the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the C=O bond, dramatically increasing the partial positive charge on the carbonyl carbon and making it significantly more electrophilic and susceptible to attack by even weak nucleophiles. For pyridine-containing substrates, Lewis acids can also coordinate to the ring nitrogen, which can further activate the ring system.[4][5]
Recommended Lewis Acids:
-
For Grignard/Organolithium Reactions: Cerium(III) chloride (CeCl₃) is highly effective. It is often used in a procedure known as the Luche reduction, which can be adapted for additions. CeCl₃ transmutes the highly basic organometallic reagent into a less basic, more nucleophilic organocerium species, which is less prone to side reactions like enolization and more tolerant of sensitive functional groups.
-
For Reductive Amination & Cyanohydrin formation: Zinc-based Lewis acids like Zn(OTf)₂ or ZnCl₂ are mild, inexpensive, and effective at activating pyridine rings and their substituents.[6]
-
For Wittig Reactions: While not a direct catalyst for the aldehyde, the addition of lithium salts (e.g., LiBr) can influence the reaction mechanism and stereochemical outcome, sometimes improving yields.[7][8]
dot
Caption: Workflow for Lewis acid-catalyzed activation.
FAQ 3: What are the optimal conditions for specific reactions like Wittig, Grignard, and Reductive Amination?
Answer:
Due to the aldehyde's low reactivity, standard conditions often need to be modified. Here are some field-proven starting points.
| Reaction | Reagent/Catalyst | Solvent | Temperature | Key Considerations & Troubleshooting |
| Wittig Reaction | Non-stabilized ylide (e.g., Ph₃P=CH₂) with a strong base (n-BuLi, NaH, KHMDS) | Anhydrous THF, Ether | -78 °C to RT | For sterically hindered aldehydes, the Horner–Wadsworth–Emmons (HWE) reaction using phosphonate esters is often a superior alternative, as it is less sensitive to steric bulk.[3][7] If the reaction is slow, gentle heating (reflux in THF) may be required. Ensure all reagents are scrupulously dry. |
| Grignard Addition | R-MgX (e.g., MeMgBr, PhMgCl) with CeCl₃ (1.1 eq) | Anhydrous THF | -78 °C to 0 °C | Prepare the "cerium-activated" Grignard by stirring the Grignard reagent with anhydrous CeCl₃ in THF for 1-2 hours at RT before cooling and adding the aldehyde. This minimizes side reactions.[9][10] Use of excess Grignard reagent (2-3 equivalents) can help drive the reaction to completion. |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ (Sodium triacetoxyborohydride) | 1,2-Dichloroethane (DCE), THF | 0 °C to RT | NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for this transformation as it tolerates mildly acidic conditions which favor imine formation.[11][12] If imine formation is slow, adding a catalytic amount of acetic acid can help. For weakly nucleophilic amines, pre-forming the imine using a dehydrating agent (e.g., MgSO₄) before adding the reducing agent may be necessary.[13] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction or recovery of starting material | 1. Insufficient activation of the aldehyde. 2. Steric hindrance is too great for the chosen nucleophile. 3. Reaction temperature is too low. | 1. Add a Lewis acid catalyst (e.g., ZnCl₂, TiCl₄). 2. Switch to a smaller, more reactive nucleophile (e.g., MeLi instead of MeMgBr) or use a less sterically demanding reaction (e.g., HWE instead of Wittig). 3. Increase the reaction temperature incrementally; consider switching to a higher-boiling solvent like toluene and heating under reflux. |
| Low yield with complex mixture of byproducts | 1. Grignard reagent acting as a base, causing enolization. 2. Decomposition of starting material or product under harsh conditions. 3. For reductive amination, over-alkylation of the amine.[14] | 1. Use CeCl₃ to generate a less basic organocerium reagent. 2. Use milder conditions: lower temperature, weaker base, or a more selective reagent like NaBH(OAc)₃.[11] 3. Use a stoichiometric amount of the amine and add it slowly to the reaction mixture. |
| Formation of an unexpected product | The pyridine nitrogen is participating in the reaction (e.g., acting as a nucleophile or being alkylated). | Protect the pyridine nitrogen. While not always necessary, if side reactions at the nitrogen are suspected, consider forming the N-oxide, performing the desired reaction, and then deoxygenating the nitrogen.[15] |
Detailed Experimental Protocol: Lewis Acid-Mediated Grignard Addition
This protocol describes the addition of a methyl group to this compound using methylmagnesium bromide activated with Cerium(III) chloride.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Cerium(III) chloride (CeCl₃) (1.1 eq), dried under vacuum at 140°C for 4 hours.
-
Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of CeCl₃: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous CeCl₃ (1.1 eq) and anhydrous THF. Stir the resulting suspension vigorously for 2 hours at room temperature.
-
Formation of Organocerium Reagent: Cool the CeCl₃ suspension to -78 °C (dry ice/acetone bath). Slowly add the MeMgBr solution (1.5 eq) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold organocerium reagent mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
dot
Caption: A logical flowchart for troubleshooting common reaction failures.
References
-
Wittig Reaction - Chemistry LibreTexts. (2023). Provides an overview of the Wittig reaction, including its mechanism, scope, limitations with sterically hindered ketones, and the preference for the Horner–Wadsworth–Emmons (HWE) reaction in such cases. Link
-
Computationally-Guided Investigation of Dual Amine/pi Lewis Acid Catalysts for Direct Additions of Aldehydes and Ketones. (2020). e-Publications@Marquette. Discusses the use of dual catalyst systems for activating aldehydes and ketones. Link
-
Wittig reaction - Wikipedia. (n.d.). Details the mechanism and stereochemistry of the Wittig reaction, mentioning the effect of lithium salts. Link
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2015). PubMed. Describes the use of zinc-based Lewis acids to activate pyridine rings towards nucleophilic attack. Link
-
Wittig reaction - chemeurope.com. (n.d.). Explains the mechanism of the Wittig reaction, noting that stabilized ylides react poorly with sterically hindered ketones. Link
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2015). University of Bath's research portal. Reports on the catalytic activation of the pyridine ring using a zinc-based Lewis acid. Link
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Outlines common conditions for performing Wittig reactions, including the use of stable and in-situ generated reagents. Link
-
Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. (2020). ACS Publications. Discusses Lewis acid catalysis in the context of pyridine-containing heterocycles. Link
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (2012). Journal of the American Chemical Society. Discusses general challenges in the synthesis of non-symmetrically substituted pyridines. Link
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2010). Organic Letters. Details a method for synthesizing substituted pyridines via pyridine N-oxides, a potential strategy to modulate reactivity. Link
-
Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2024). JoVE. Mentions that the yield of Wittig reactions is influenced by steric crowding, with hindered ketones giving poor yields compared to aldehydes. Link
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar. (2015). Details the use of zinc-based Lewis acids to activate the pyridine ring core towards functionalization. Link
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022). PMC - NIH. Discusses various synthetic routes to substituted pyridines. Link
-
Reductive amination - Wikipedia. (n.d.). Provides an overview of reductive amination, including common reducing agents and reaction conditions. Link
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Describes methodologies for obtaining multi-substituted pyridines. Link
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Explains the Grignard reaction, noting that sterically hindered ketones can lead to side reactions. Link
-
Myers Chem 115 - Reductive Amination. (n.d.). Harvard University. Highlights sodium triacetoxyborohydride as a highly selective reducing agent for reductive amination. Link
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Details various reactions of Grignard reagents, including additions to aldehydes, ketones, and esters. Link
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. (2024). YouTube. Discusses the complexities and challenges in the synthesis of substituted pyridines. Link
-
Reactions with Grignard Reagents - Chemistry LibreTexts. (2023). Describes the general reaction of Grignard reagents with aldehydes and ketones to form alcohols. Link
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Explains the formation and reactivity of Grignard reagents with various carbonyl compounds. Link
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Describes reductive amination as a reliable alternative to direct alkylation of amines. Link
-
reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.). Provides a guide to the reactions of aldehydes and ketones with Grignard reagents. Link
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. States that Sodium triacetoxyborohydride is a general, mild, and selective reducing agent for reductive amination. Link
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. Discusses how traditional reductive amination can yield a mixture of products and strategies to improve selectivity. Link
-
In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. (2004). Chemical Research in Toxicology. Although on a different molecule, it provides insights into the reactivity of substituted aromatic compounds. Link
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Explains the general mechanism of nucleophilic addition to carbonyls. Link
-
addition-elimination reactions of aldehydes and ketones - Chemguide. (n.d.). Describes addition-elimination reactions, such as the reaction with 2,4-dinitrophenylhydrazine. Link
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Discusses the mechanisms of nucleophilic aromatic substitution, relevant to the pyridine ring system. Link
-
The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. (2011). Organic Reactions. Covers catalyzed nucleophilic addition reactions of aldehydes. Link
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Details the steric and electronic reasons why aldehydes are generally more reactive than ketones. Link
-
The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. (2004). Wiley Online Library. Discusses limitations of certain reactions when strong electron-withdrawing groups are present on aryl rings. Link
-
Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. (2019). MDPI. Provides a computational study explaining low reactivity in a substituted aldehyde due to ortho-substituent effects. Link
-
Electronic cigarette-generated aldehydes: The contribution of e-liquid components to their formation and the use of urinary aldehyde metabolites as biomarkers of exposure. (2018). NIH. General information on aldehyde chemistry. Link
-
This compound. (n.d.). ChemScene. Provides chemical properties of the title compound. Link
-
Electronic cigarette-generated aldehydes: The contribution of e-liquid components to their formation and the use of urinary aldehyde metabolites as biomarkers of exposure. (2018). ResearchGate. General information on aldehyde chemistry. Link
-
Flavoring Compounds Dominate Toxic Aldehyde Production during E-Cigarette Vaping. (2016). Regulations.gov. General information on aldehyde formation. Link
-
Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. (2024). YouTube. Explains the mechanism of nucleophilic attack on an aromatic aldehyde. Link
-
Carbonyl Compounds in Electronic Cigarette Vapors: Effects of Nicotine Solvent and Battery Output Voltage. (2014). PMC - NIH. General information on aldehyde chemistry. Link
-
Aldehydes in Exhaled Breath during E-Cigarette Vaping: Pilot Study Results. (2018). MDPI. General information on aldehyde chemistry. Link
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 4. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar [semanticscholar.org]
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- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 14. jocpr.com [jocpr.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Functionalization of 2,4-Dimethylnicotinaldehyde
Welcome to the technical support center for the functionalization of 2,4-dimethylnicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyridine-based building block. Here, we address common challenges and side reactions encountered during the chemical modification of this molecule, providing in-depth troubleshooting advice and validated protocols to ensure the success of your synthetic endeavors. Our approach is rooted in mechanistic understanding to not only solve immediate experimental issues but also to empower you to proactively design more robust reaction conditions.
Understanding the Reactivity of this compound
This compound is a unique substrate, presenting multiple reactive sites that can lead to a variety of side reactions if not properly controlled. The key reactive centers are:
-
The Aldehyde Group: Highly susceptible to nucleophilic attack and oxidation.
-
The Pyridine Nitrogen: A basic and nucleophilic center that can be protonated, alkylated, or oxidized.
-
The Methyl Groups: While generally less reactive, they can potentially undergo oxidation under harsh conditions.
-
The Pyridine Ring: An electron-deficient aromatic system, which can be susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common.
The interplay of these functionalities dictates the potential side reactions and informs the strategies for their prevention.
Troubleshooting Common Functionalization Reactions
This section is organized by reaction type, addressing the most frequently encountered issues with detailed explanations and mitigation strategies.
Olefination Reactions (Wittig and Horner-Wadsworth-Emmons)
The conversion of the aldehyde to an alkene is a fundamental transformation. However, issues with stereoselectivity and byproduct removal are common.
Q1: My Wittig reaction is producing a mixture of E/Z isomers, and I need to favor the E-alkene. How can I improve the stereoselectivity?
A1: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide.[1][2]
-
Mechanism Insight: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically react via a kinetically controlled pathway, favoring the formation of the Z-alkene through an early, puckered transition state. Stabilized ylides (e.g., those with an adjacent ester or ketone) are more thermodynamically controlled and preferentially form the more stable E-alkene.[1]
-
Troubleshooting & Protocol:
-
For E-alkene selectivity: Employ a stabilized ylide. If your desired substituent does not inherently stabilize the ylide, consider using the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction with phosphonate esters almost exclusively yields the E-alkene.[1]
-
HWE Protocol for E-alkene Synthesis:
-
To a solution of the appropriate phosphonate ester in anhydrous THF at 0 °C, add a slight excess of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate anion.
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Q2: I am having difficulty removing the triphenylphosphine oxide byproduct from my Wittig reaction.
A2: Triphenylphosphine oxide is a notoriously difficult byproduct to remove due to its polarity and high boiling point.
-
Troubleshooting & Protocol:
-
Purification Strategy 1: Column Chromatography. A carefully executed column chromatography on silica gel is often the most effective method. A gradient elution, starting with a non-polar eluent and gradually increasing the polarity, can effectively separate the desired alkene from the more polar triphenylphosphine oxide.
-
Purification Strategy 2: Precipitation. In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent. After the reaction work-up, dissolve the crude product in a minimal amount of a polar solvent like dichloromethane and then add a large excess of a non-polar solvent like hexane or diethyl ether while stirring vigorously. The triphenylphosphine oxide should precipitate and can be removed by filtration.
-
Alternative Reagents: For large-scale reactions, consider using a phosphonate reagent for an HWE reaction, which produces a water-soluble phosphate byproduct that is easily removed during aqueous work-up.
-
Reductive Amination
The formation of amines from the aldehyde is a powerful tool in drug discovery. However, over-alkylation and aldehyde reduction are common side reactions.
Q1: I am trying to synthesize a secondary amine using a primary amine, but I am getting a significant amount of the tertiary amine as a byproduct.
A1: Over-alkylation is a common issue in reductive amination when using primary amines.[3][4][5]
-
Mechanism Insight: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde to form a tertiary amine.
-
Troubleshooting & Protocol:
-
Control Stoichiometry: Use a large excess of the primary amine to outcompete the secondary amine for reaction with the aldehyde.
-
Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and the primary amine. This ensures that the imine is reduced as soon as it is formed, minimizing the concentration of the secondary amine available for a second reaction.
-
Stepwise Procedure:
-
First, form the imine by reacting this compound with one equivalent of the primary amine in a suitable solvent like methanol or dichloromethane, often with a dehydrating agent like magnesium sulfate or molecular sieves.
-
Monitor the reaction by TLC or NMR until imine formation is complete.
-
Then, in a separate step, add a selective reducing agent like sodium borohydride to reduce the isolated imine to the secondary amine.
-
-
Q2: My reductive amination is yielding the alcohol (2,4-dimethyl-3-pyridinemethanol) as a major byproduct.
A2: This indicates that your reducing agent is not selective for the imine/iminium ion over the aldehyde.
-
Mechanism Insight: Strong reducing agents like lithium aluminum hydride will readily reduce both the aldehyde and the imine. Even sodium borohydride can reduce aldehydes, especially at acidic pH.
-
Troubleshooting & Protocol:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for one-pot reductive aminations because they are less reactive towards aldehydes and more selective for the protonated imine (iminium ion).[3][5]
-
Optimized One-Pot Reductive Amination Protocol:
-
In a round-bottom flask, dissolve this compound and 1.1 equivalents of the desired amine in a suitable solvent like dichloromethane or 1,2-dichloroethane.
-
Add 1-2 equivalents of acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add 1.5 equivalents of sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product, dry the organic layer, and purify as necessary.
-
-
Reactions with Strong Bases: The Cannizzaro Reaction
Given that this compound lacks α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of strong bases.
Q1: I am attempting a reaction that requires a strong base, but I am observing the formation of 2,4-dimethyl-3-pyridinemethanol and 2,4-dimethylnicotinic acid.
A1: You are observing the classic products of a Cannizzaro reaction, which is a disproportionation of the aldehyde.[6][7][8]
-
Mechanism Insight: In the presence of a strong base (e.g., concentrated NaOH or KOH), one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid.[6][7][8]
-
Troubleshooting & Protocol:
-
Avoid Strong Aqueous Bases: If possible, use non-hydroxide bases such as sodium or potassium tert-butoxide, lithium diisopropylamide (LDA), or sodium hydride in an anhydrous organic solvent.
-
Protect the Aldehyde: If the use of a strong aqueous base is unavoidable for another transformation in the molecule, the aldehyde group must be protected. A common strategy is to convert the aldehyde to an acetal or dithioacetal, which are stable to strong bases.
-
Acetal Protection Protocol:
-
Dissolve this compound in a mixture of an alcohol (e.g., ethylene glycol or methanol) and an inert solvent like toluene.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, neutralize the acid catalyst with a mild base (e.g., triethylamine), and remove the solvent. The crude acetal can often be used in the next step without further purification.
-
After the base-mediated reaction, the acetal can be deprotected using aqueous acid.
-
-
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic and basic site, which can lead to several side reactions.
Q1: I am performing a reaction with an electrophile, and I am observing the formation of a pyridinium salt.
A1: This is a result of the nucleophilic pyridine nitrogen reacting with the electrophile.
-
Mechanism Insight: The pyridine nitrogen can act as a nucleophile, particularly with alkylating agents or other strong electrophiles, leading to the formation of a quaternary pyridinium salt.
-
Troubleshooting & Protocol:
-
N-Oxide Protection: A common strategy to deactivate the pyridine nitrogen towards electrophiles is to convert it to the corresponding N-oxide. The N-oxide can be readily prepared by treating this compound with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[9][10] The N-oxide can be easily removed at a later stage by reduction with PCl₃ or PPh₃.
-
Lewis Acid Complexation: In some cases, the pyridine nitrogen can be temporarily "protected" by complexation with a Lewis acid. However, this can also activate the pyridine ring to nucleophilic attack, so this strategy must be used with caution.
-
Q2: My reaction is sluggish, and I suspect the pyridine nitrogen is interfering with my catalyst.
A2: The basicity of the pyridine nitrogen can lead to coordination with and deactivation of Lewis acidic catalysts.
-
Troubleshooting & Protocol:
-
Use a Stoichiometric Amount of Lewis Acid: If a Lewis acid is required for the desired transformation, it may be necessary to use a stoichiometric amount to account for both coordination to the pyridine nitrogen and the intended catalytic role.
-
N-Oxide Formation: As mentioned above, converting the pyridine to its N-oxide can mitigate catalyst inhibition.
-
Choose a Less Lewis Basic Substrate: If possible, consider if a related substrate with a less basic nitrogen-containing heterocycle could be used.
-
Summary of Key Side Reactions and Prevention Strategies
| Reaction Type | Common Side Reaction(s) | Prevention Strategy |
| Wittig/HWE | Poor E/Z selectivity, Triphenylphosphine oxide removal | Use stabilized ylides or HWE for E-selectivity; Careful chromatography or precipitation for byproduct removal. |
| Reductive Amination | Over-alkylation, Aldehyde reduction | Use excess primary amine or a stepwise procedure; Employ selective reducing agents like STAB or NaBH₃CN.[3][5] |
| Reactions with Strong Base | Cannizzaro reaction (disproportionation) | Avoid strong aqueous bases; Protect the aldehyde as an acetal.[6][7][8] |
| Reactions with Electrophiles | N-alkylation (Pyridinium salt formation) | Protect the pyridine nitrogen as an N-oxide.[9][10] |
| Catalytic Reactions | Catalyst inhibition | Use stoichiometric Lewis acid or protect the pyridine nitrogen as an N-oxide. |
Visualizing Reaction Pathways
Desired vs. Side Reactions in Reductive Amination
Caption: Mechanism of the base-induced Cannizzaro disproportionation.
References
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
- Google Patents. (n.d.). Synthesis of pyridine aldehydes. US3160633A.
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. [Link]
- Jones, G. (Ed.). (2008). The Knoevenagel Condensation. In Organic Reactions. John Wiley & Sons, Inc.
-
Khan Academy. (2024, October 31). Cannizzaro reaction| Aldehydes, ketones & carb.acids | Class 12 | Chemistry. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. [Link]
-
Myers, A. (n.d.). Chem 115. [Link]
-
National Center for Biotechnology Information. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. Journal of Organic Chemistry, 73(2), 734-737. [Link]
-
National Center for Biotechnology Information. (2024, June 19). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 1431-1481. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. [Link]
-
Pearson. (n.d.). How does deprotonated pyridine initiate nucleophilic attack on an aldehyde?. [Link]
-
Pearson. (n.d.). The Knoevenagel condensation is a special case of the aldol conde.... [Link]
-
ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. [Link]
-
Sci-Hub. (n.d.). Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
-
Taylor & Francis Online. (2024, October 25). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. [Link]
-
The Umbrella Academy. (2023, January 14). Knoevenagel condensation. [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
- Various Authors. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Science of Synthesis.
-
Wikipedia. (n.d.). Cannizzaro reaction. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]
-
Zhang, X. A., Song, D., & Lippard, S. J. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. The Journal of organic chemistry, 73(2), 734–737. [Link]
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.
-
Zong, H., Huang, H., Liu, J., Bian, G., & Song, L. (2012). Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry, 77(10), 4645–4652. [Link]
-
Zummack, W., & Kalesse, M. (2010). Synthesis of (−)-Acutumine. Angewandte Chemie International Edition, 49(38), 6831–6833. [Link]
-
Zuo, Z., & MacMillan, D. W. C. (2014). Enantioselective α-alkylation of aldehydes via a visible-light-mediated photoredox organocatalytic strategy. Journal of the American Chemical Society, 136(14), 5257–5260. [Link]
- Zweifel, G., & Nantz, M. H. (2007). Modern Organic Synthesis: An Introduction. W. H. Freeman.
-
Zykow, A., Fischer, C., & Breit, B. (2010). Rhodium-Catalyzed Regio- and Enantioselective Allylic Alkylation of Indoles with Racemic Allylic Alcohols. Angewandte Chemie International Edition, 49(9), 1619–1622. [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 4. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. baranlab.org [baranlab.org]
Technical Support Center: A Troubleshooting Guide for Scaling Up 2,4-Dimethylnicotinaldehyde Reactions
Welcome to the technical support center for the synthesis of 2,4-Dimethylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this important heterocyclic aldehyde's production. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshooting, ensuring scientific integrity and practical applicability.
Section 1: Frequently Asked Questions (FAQs) - Common Scale-Up Issues
This section addresses the most frequently encountered problems during the scale-up of this compound synthesis. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions.
Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I mitigate this?
Low yields upon scale-up are a common challenge and can stem from several factors that are less pronounced at a smaller scale. These often relate to mass and heat transfer limitations.
-
Inadequate Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine for good axial flow) and that the stirring speed is optimized. For heterogeneous reactions, consider the use of baffles to improve mixing efficiency.
-
-
Poor Temperature Control: Exothermic reactions can be difficult to control at scale. A runaway temperature can lead to the formation of byproducts or even decomposition of the desired product.
-
Solution: Implement a robust cooling system for your reactor. Consider a slower, controlled addition of reagents to manage the heat evolution. For highly exothermic steps, a semi-batch process where one reactant is added portion-wise can be beneficial.
-
-
Sub-optimal Reagent Purity: Impurities in starting materials or solvents can have a more significant impact at a larger scale, potentially poisoning catalysts or participating in side reactions.
-
Solution: Always use reagents and solvents of appropriate purity. Ensure that solvents are anhydrous, especially for moisture-sensitive reactions.
-
Q2: I am observing significant byproduct formation, particularly the corresponding carboxylic acid (2,4-dimethylnicotinic acid). How can I improve the selectivity towards the aldehyde?
The over-oxidation of the aldehyde to the corresponding carboxylic acid is a frequent issue, especially when using strong oxidizing agents.
-
Choice of Oxidant: The selection of the oxidizing agent is critical for controlling the reaction.
-
Solution: If you are using a strong oxidant like potassium permanganate, consider switching to a milder or more selective reagent. Alternatively, carefully controlling the stoichiometry of the oxidant and the reaction temperature can help minimize over-oxidation.[1]
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the further oxidation of the aldehyde.
-
Solution: Monitor the reaction progress closely using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-oxidation. Running the reaction at a lower temperature, if feasible, can also improve selectivity.
-
Q3: The Vilsmeier-Haack reaction is not proceeding to completion, and I have a significant amount of unreacted 2,4-lutidine. What can I do?
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but its success is highly dependent on the reaction conditions.[2][3][4][5]
-
Vilsmeier Reagent Formation and Stoichiometry: The Vilsmeier reagent, formed from a substituted amide like DMF and phosphorus oxychloride (POCl₃), must be prepared correctly and used in the appropriate amount.[6]
-
Solution: Ensure that the Vilsmeier reagent is prepared in situ at a low temperature (typically 0-5 °C) before the addition of the 2,4-lutidine.[6] A common issue is using insufficient Vilsmeier reagent; a molar ratio of 1.5 to 2.0 equivalents relative to the lutidine is often recommended to drive the reaction to completion.[6]
-
-
Reaction Temperature and Time: The reactivity of the substrate dictates the required temperature and duration.
-
Solution: After the initial low-temperature addition, a gradual increase in temperature may be necessary to facilitate the reaction. For less reactive substrates, refluxing the reaction mixture may be required.[6] Again, monitoring the reaction progress is crucial to determine the optimal reaction time.
-
Section 2: Troubleshooting Work-Up and Purification
The isolation and purification of this compound present their own set of challenges, particularly at a larger scale.
Q1: During the aqueous workup of my Vilsmeier-Haack reaction, I am getting a thick emulsion that is difficult to separate. How can I resolve this?
Emulsion formation is a common problem during the extractive workup of reactions involving pyridine derivatives.
-
Solution:
-
Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes aid in phase separation.
-
Filtration: In some cases, filtering the emulsified mixture through a pad of celite can help to break up the emulsion.
-
Q2: I am struggling to separate my product, this compound, from the unreacted starting material, 2,4-lutidine, by distillation. Their boiling points seem to be very close.
-
Solutions:
-
Fractional Distillation: A high-efficiency fractional distillation column (e.g., a Vigreux or packed column) under reduced pressure may provide sufficient separation. This will require careful optimization of the distillation parameters.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize, this can be an effective purification method. Experiment with different solvent systems to find one that allows for the selective crystallization of the product, leaving the starting material in the mother liquor.
-
Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite. This can be a highly effective method for separating the aldehyde from non-aldehyde impurities. The aldehyde can then be regenerated from the adduct by treatment with an acid or base.
-
Chromatography: While less practical for very large-scale industrial production, column chromatography can be a viable option for pilot-scale or high-value product purification.
-
Section 3: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key experiments and analytical methods.
Protocol 1: Vilsmeier-Haack Formylation of 2,4-Lutidine
This protocol provides a general procedure that should be optimized for your specific equipment and scale.
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a nitrogen/argon inlet, and a dropping funnel is required. Ensure the system is thoroughly dried before use.
-
Reagent Preparation:
-
Charge the reactor with anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) under an inert atmosphere.
-
Cool the DMF to 0-5 °C using a circulating chiller.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[6]
-
Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Reaction:
-
Slowly add 2,4-lutidine (1.0 equivalent) to the Vilsmeier reagent, again maintaining a low temperature.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (this will require optimization, but a starting point could be 60-80 °C).
-
Monitor the reaction progress by GC or TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution or sodium carbonate) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using one of the methods described in the troubleshooting section (e.g., fractional distillation under vacuum, crystallization, or bisulfite adduct formation).
-
Protocol 2: Reaction Monitoring by Gas Chromatography (GC)
Regularly monitoring the reaction is crucial for optimization and ensuring completion.
-
Sample Preparation:
-
Carefully withdraw a small aliquot of the reaction mixture.
-
Quench the sample by adding it to a small amount of water and a suitable organic solvent (the same as your extraction solvent).
-
Vortex the mixture and allow the layers to separate.
-
Inject a small volume of the organic layer into the GC.
-
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity column (e.g., HP-5 or equivalent) is suitable.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Start at a temperature low enough to resolve the solvent and starting material (e.g., 80 °C), then ramp up to a higher temperature (e.g., 250 °C) to elute the product.
-
Carrier Gas: Helium or Hydrogen.
-
By comparing the peak areas of the starting material and the product over time, you can determine the reaction's progress. A GC-MS method can be used to identify unknown peaks corresponding to byproducts.[8][9][10][11]
Section 4: Visualizing Workflows and Safety
Troubleshooting Logic for Low Yield in Scale-Up
The following diagram illustrates a decision-making workflow for addressing low yields during scale-up.
Caption: Decision tree for troubleshooting low reaction yields during scale-up.
Safety Considerations
-
2,4-Lutidine: This starting material is flammable and toxic if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin.[12] Always handle 2,4-lutidine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It is a strong lachrymator and is toxic. Handle with extreme care in a fume hood, and ensure no contact with moisture.
-
Exothermic Reactions: The formation of the Vilsmeier reagent and the subsequent reaction with 2,4-lutidine can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to prevent a runaway reaction.
-
Thermal Stability: The thermal stability of this compound should be considered, especially during distillation.[13] Overheating can lead to decomposition and the formation of impurities. Distillation under reduced pressure is recommended to lower the required temperature.
Section 5: Data Summary and References
Table 1: Key Reagent Properties and Ratios
| Reagent | Molecular Weight ( g/mol ) | Typical Molar Ratio (relative to 2,4-Lutidine) | Key Considerations |
| 2,4-Lutidine | 107.15 | 1.0 | Ensure high purity to avoid side reactions.[7] |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 - 5.0 | Must be anhydrous. |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 - 2.0 | Highly reactive and moisture-sensitive.[6] |
References
Sources
- 1. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N -alkyl pyridinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08185B [pubs.rsc.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
- 8. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 12. 2,4-lutidine, 108-47-4 [thegoodscentscompany.com]
- 13. researchgate.net [researchgate.net]
Column chromatography conditions for purifying nicotinaldehyde derivatives
Welcome to the technical support center for the purification of nicotinaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Nicotinaldehyde and its derivatives, characterized by the presence of a pyridine ring and a reactive aldehyde group, present unique challenges due to their polarity and potential sensitivity to stationary phase conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during column chromatography.
Core Principles Quick Reference
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3] For nicotinaldehyde derivatives, which are typically polar, a normal-phase system is standard.
-
Stationary Phase: A polar adsorbent, most commonly silica gel, is packed into a column.[2][3][4]
-
Mobile Phase (Eluent): A solvent, or mixture of solvents, flows through the stationary phase.[1] The process starts with a less polar solvent, and its polarity is gradually increased to elute compounds of increasing polarity.[5]
-
Separation Mechanism: Less polar compounds in your mixture have a weaker affinity for the polar stationary phase and a higher affinity for the less-polar mobile phase, causing them to travel down the column faster. More polar compounds, like many nicotinaldehyde derivatives, adsorb more strongly to the stationary phase and require a more polar mobile phase to be eluted.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying nicotinaldehyde derivatives?
A1: Silica gel (SiO₂) is the most common and effective stationary phase for a wide variety of organic compounds, including nicotinaldehyde derivatives.[4] However, because silica gel is slightly acidic, it can sometimes cause issues with sensitive aldehydes or basic pyridine compounds.[3][7] If you observe significant streaking on your TLC plate or suspect compound degradation on the column, consider these alternatives:
-
Neutral Alumina (Al₂O₃): A good alternative if your compound is sensitive to acid. Alumina comes in acidic, basic, and neutral forms; the neutral form is generally a safe starting point.[4][5]
-
Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by preparing your slurry or running the column with a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%).[7][8]
| Stationary Phase | Primary Use Case | Considerations |
| Silica Gel (60 Å, 230-400 mesh) | General purpose, default choice for most separations. | Slightly acidic. May cause tailing with basic compounds or degradation of sensitive aldehydes.[3][7] |
| Neutral Alumina | Purification of acid-sensitive compounds. | Activity grade must be considered; often less forgiving than silica for complex mixtures.[5] |
| Base-Deactivated Silica | Purification of basic compounds (like pyridines) to prevent tailing. | Prepare by adding ~0.1-1% triethylamine to the eluent system.[8] |
Q2: How do I select the right mobile phase (solvent system)?
A2: Mobile phase selection is critical and is almost always determined by first running preliminary experiments on Thin-Layer Chromatography (TLC) plates.[4][5] The goal is to find a solvent system where your desired nicotinaldehyde derivative has an Rf value of approximately 0.3 to 0.35 .[7][8] This Rf value typically provides the best balance for achieving good separation on a column.
A common starting point for polar aromatic compounds is a binary mixture of a non-polar solvent and a moderately polar solvent.
-
Non-Polar Solvents: Hexanes, Petroleum Ether, Toluene
-
Polar Solvents: Ethyl Acetate, Dichloromethane (DCM), Diethyl Ether, Acetone[7]
For highly polar derivatives, you may need to add a stronger polar solvent like methanol, typically as a small percentage in ethyl acetate or DCM.[7]
Q3: Should I use isocratic or gradient elution?
A3: For mixtures containing compounds with a wide range of polarities, a gradient elution is almost always superior.[4][9] An isocratic (single solvent composition) elution can be effective if the impurities are very close in polarity to your target compound. However, a gradient approach—starting with a low polarity mobile phase and gradually increasing its polarity over time—provides better resolution, sharper peaks for later-eluting compounds, and shorter overall run times.[9][10]
Troubleshooting Guide: Specific Experimental Issues
Q4: My compound is streaking badly on the TLC plate and the column. What's happening and how do I fix it?
A4: Streaking (or tailing) is a classic sign of undesirable secondary interactions between your compound and the stationary phase. For nicotinaldehyde derivatives, the basic nitrogen on the pyridine ring is often the culprit, as it interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.
Cause: Strong acid-base interaction between the basic analyte and acidic silica gel. Solution: Add a small amount of a competitive base to your mobile phase.
-
Protocol: Add 0.1-1% triethylamine (Et₃N) or pyridine to your eluent mixture.[8] This neutralizes the acidic sites on the silica, allowing your basic compound to elute symmetrically. You should see a significant improvement in spot/peak shape on both TLC and the column.
Q5: My nicotinaldehyde derivative seems to be decomposing on the column. I'm getting new, unexpected spots in my collected fractions. Why?
A5: Aldehydes can be sensitive functional groups, and the slightly acidic nature of silica gel can catalyze unwanted side reactions.[7]
Possible Causes & Solutions:
-
Acetal/Hemiacetal Formation: If you are using an alcohol (like methanol or ethanol) as a polar modifier in your mobile phase, the silica can act as a mild acid catalyst, promoting the reaction between your aldehyde and the alcohol solvent to form an acetal or hemiacetal.[7]
-
Solution: Avoid using alcohol-based solvents if you suspect this is an issue. Switch to other polar modifiers like acetone or ethyl acetate.[7]
-
-
Acid-Catalyzed Degradation: The inherent acidity of the silica may be enough to degrade a particularly sensitive derivative.
Q6: I can't separate my desired product from an impurity. Their Rf values are too close. What should I do?
A6: This is a common challenge that requires systematically altering the separation selectivity. Simply increasing or decreasing the polarity of the same solvent system often won't work.
Solutions to Improve Resolution:
-
Change Solvent Selectivity: The key is to change one of the solvents in your binary mixture to one with different chemical properties. The interaction between the solvents, your compound, and the stationary phase will change, which can often pull apart co-eluting spots.
-
Example: If you are using Hexane/Ethyl Acetate, try switching to Hexane/Dichloromethane or Hexane/Acetone. While these may have similar polarities at certain ratios, their specific interactions (e.g., hydrogen bonding capabilities) differ, altering the separation.
-
-
Run a Shallower Gradient: If you are running a gradient elution, make the increase in polarity more gradual.[9] A slower, shallower gradient gives the compounds more time to interact with the stationary phase, which can significantly improve the resolution between two closely eluting species.
-
Optimize Column Parameters: Ensure your column is packed uniformly without any channels. A poorly packed column will always give poor separation. Also, use a longer and/or narrower column for more difficult separations, as this increases the number of theoretical plates.[3]
Q7: My compound won't elute from the column, even with a very polar solvent system like 100% ethyl acetate. What's wrong?
A7: This indicates that your compound is very strongly, and possibly irreversibly, adsorbed to the stationary phase.
Possible Causes & Solutions:
-
Extreme Polarity: Your derivative may be exceptionally polar (e.g., it may have additional hydroxyl or carboxyl groups).
-
Solution: You need a much more polar mobile phase. Try a gradient that goes up to 5-10% methanol in dichloromethane or ethyl acetate.[7] Methanol is a very polar solvent that is effective at eluting highly polar compounds from silica.
-
-
Irreversible Adsorption (Chemisorption): The compound may be chemically reacting with or binding irreversibly to the silica. This is common with very basic amines.
Key Experimental Protocols
Protocol 1: TLC Solvent System Screening
-
Prepare several TLC developing chambers with different solvent systems (e.g., 8:2 Hex/EtOAc, 7:3 Hex/EtOAc, 9:1 DCM/MeOH).
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (like DCM or ethyl acetate).
-
Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.
-
Develop the plate in one of the chambers.
-
Visualize the plate under a UV lamp and/or with a chemical stain (e.g., permanganate).
-
Identify the solvent system that places your target compound at an Rf of ~0.3 and provides the greatest separation from visible impurities.[8]
Protocol 2: Slurry Packing a Silica Gel Column
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass that is 30-50 times the mass of your crude sample).[3]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3][8]
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent you plan to use.
-
While gently swirling, pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.
-
Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Use gentle air pressure ("flash chromatography") to accelerate this process.[4] Never let the column run dry.
Visualizations & Diagrams
Workflow for Mobile Phase Selection
Caption: Systematic approach to mobile phase optimization using TLC.
Troubleshooting Logic Tree
Caption: Decision tree for resolving common chromatography issues.
References
-
Dolan, J. W. (2014). Retaining Polar Compounds. LCGC North America. [Link]
-
Rana, M. M. (n.d.). Understanding Gradient HPLC. LCGC International. [Link]
-
Columbia University. (n.d.). Column chromatography. Department of Chemistry. [Link]
-
Harris, E. B. J., et al. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]
-
Unknown Author. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. SlidePlayer. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. [Link]
-
CMU. (2025). How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm. [Link]
-
Khan Academy. (n.d.). Column chromatography. [Link]
- Bottke, N., et al. (2009). Process for the preparation of nicotinaldehydes. U.S.
-
Dierkes, G., et al. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. [Link]
-
University of Alberta. (n.d.). Column chromatography. Department of Chemistry. [Link]
-
ChemHelp ASAP. (2021). Column chromatography & purification of organic compounds. YouTube. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Catalyst-Modified Activated Carbon for Aldehyde Removal. [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. [Link]
Sources
- 1. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 2. Khan Academy [khanacademy.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. columbia.edu [columbia.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. immun.lth.se [immun.lth.se]
Technical Support Center: Identifying and Removing Impurities from 2,4-Dimethylnicotinaldehyde
Introduction
Welcome to the technical support guide for 2,4-Dimethylnicotinaldehyde. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a substituted pyridine derivative, this compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. However, its purity is paramount for the success of subsequent reactions and the integrity of final products.
This guide provides a comprehensive overview of common impurities, robust analytical methods for their identification, and detailed protocols for their removal. We will delve into the causality behind experimental choices, ensuring you have the foundational knowledge to troubleshoot and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in this compound largely depend on the synthetic route. A common method involves the oxidation of 2,4-lutidine. Potential impurities from this process include:
-
Unreacted 2,4-Lutidine: The starting material for the synthesis.
-
2,4-Dimethylnicotinic Acid: Over-oxidation of the aldehyde leads to the corresponding carboxylic acid.[1] This is a very common impurity in aldehyde purifications.[2]
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions used, various byproducts can form. These may include other partially oxidized species or products from intermolecular reactions.[3]
-
Residual Solvents: Solvents used in the synthesis and workup may be present.[4][5]
Q2: My purified this compound is a yellow or brown oil instead of a solid. What causes this?
A2: The discoloration and failure to crystallize are often due to the presence of minor impurities that inhibit crystal lattice formation.[6][7] Even small amounts of residual starting material or the over-oxidized carboxylic acid can lead to an oily product. Additionally, pyridine derivatives can be susceptible to degradation, which can cause discoloration.[8]
Q3: I'm observing peak tailing in my HPLC analysis of this compound. What is the cause and how can I fix it?
A3: Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives on standard silica-based columns.[7] The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[7] To mitigate this, you can:
-
Use a base-deactivated column: These columns have fewer accessible acidic silanol groups.
-
Add a basic modifier to the mobile phase: A small amount of an amine, like triethylamine (TEA), can compete with your analyte for the active sites on the stationary phase, improving peak shape.
-
Adjust the mobile phase pH: Operating at a pH where the pyridine nitrogen is not protonated can reduce the strong interaction with the silica. However, be mindful of the pH limitations of your column.[7]
Q4: I'm experiencing low recovery after column chromatography. What are the likely causes?
A4: Low recovery can stem from several factors:
-
Irreversible adsorption to the stationary phase: The basic nature of the pyridine ring can lead to strong binding to acidic silica gel.[6]
-
Decomposition on the column: Some aldehydes can be sensitive to the acidic nature of standard silica gel.[2]
-
Co-elution with impurities: If the separation is not optimal, you may be discarding fractions that contain a significant amount of your product.
To address these issues, consider using neutralized silica gel or an alternative stationary phase like alumina.[6][9]
Troubleshooting Guides
Issue 1: Difficulty in Achieving High Purity (>98%) by Column Chromatography
Symptoms:
-
Multiple spots observed on TLC of "pure" fractions.
-
HPLC analysis of the purified product shows persistent impurities.
-
The final product is an oil and does not solidify.[6]
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal to resolve the product from closely eluting impurities. | Systematically screen different solvent systems using TLC. A good starting point for pyridine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9][10] |
| Acid-Catalyzed Degradation | Standard silica gel is acidic and can cause degradation of sensitive aldehydes.[2] | Use silica gel that has been neutralized with a base like triethylamine.[6] Alternatively, consider using a less acidic stationary phase like alumina.[9] |
| Co-elution of Impurities | Some impurities, particularly those with similar polarity like the corresponding alcohol or acid, can be difficult to separate. | Employ gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can improve the resolution between compounds with similar Rf values. |
Issue 2: Product Decomposes During or After Purification
Symptoms:
-
The purified product changes color over time (e.g., from pale yellow to brown).
-
New impurity peaks appear in the HPLC or NMR of the stored product.
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Oxidation to Carboxylic Acid | Aldehydes are susceptible to oxidation by atmospheric oxygen, forming the corresponding carboxylic acid.[1] | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. Adding a small amount of an antioxidant like BHT can also be beneficial. |
| Light Sensitivity | Some organic compounds, including pyridine derivatives, can be light-sensitive and degrade upon exposure. | Store the product in an amber vial or a container protected from light.[8] |
| Residual Acidity/Basicity | Traces of acid or base from the purification process can catalyze degradation. | Ensure that all solvents are removed thoroughly and that the final product is neutral. If necessary, a final aqueous wash and re-extraction can be performed before solvent removal. |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound. Method optimization may be required based on the specific impurities present.
1. Sample Preparation: a. Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture). b. Filter the solution through a 0.45 µm syringe filter before injection.[6]
2. Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
3. Data Analysis: a. Integrate the area of all peaks in the chromatogram. b. Calculate the purity of the main peak as a percentage of the total peak area.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a starting point for the purification of crude this compound.
1. Materials and Equipment:
- Crude this compound
- Silica gel (230-400 mesh)
- Hexane and Ethyl Acetate (HPLC grade)
- Glass chromatography column
- TLC plates and chamber
- UV lamp (254 nm)
- Rotary evaporator
2. Procedure: a. TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 20% ethyl acetate in hexane. The desired product should have an Rf value of approximately 0.3.[9][10] b. Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column, ensuring even packing without air bubbles.[10] c. Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.[10] d. Elution: Begin eluting with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Collect fractions and monitor their composition by TLC. e. Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[10]
Protocol 3: Purification by Recrystallization
If the purified product from column chromatography is an oil or still contains minor impurities, recrystallization can be an effective final purification step.
1. Solvent Selection: a. The ideal solvent will dissolve the compound when hot but not when cold.[11] b. A two-solvent system can also be effective. In this case, one solvent should readily dissolve the compound, while the second solvent (the "anti-solvent") should be one in which the compound is insoluble.[12][13]
2. General Procedure (Two-Solvent System): a. Dissolve the impure compound in a minimal amount of the hot "good" solvent.[12] b. While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy.[12][13] c. If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11] e. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry them thoroughly.[11][12]
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A workflow for the purification and analysis of this compound.
Decision Tree for Analytical Method Selection
Caption: A decision tree for selecting the appropriate analytical method.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- El-Shahawi, M. S., Hamza, A., Bashammakh, A. S., & Al-Saggaf, W. T. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2147.
-
ResearchGate. (n.d.). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
-
Taylor & Francis Online. (n.d.). Determination of Formaldehyde and Other Aldehydes by High Performance Liquid Chromatography with Fluorescence Detection. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
- Unknown. (n.d.).
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
- Google Patents. (n.d.). Purification of pyridine bases by distillation.
-
LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]
- Reddit. (2019, December 18).
-
National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: Purification of 6-Ethoxy-5-methylnicotinaldehyde using Flash Column Chromatography.
-
PubMed. (n.d.). Stationary phase-based two-dimensional chromatography combining both covalent and noncovalent interactions on a single HPLC column. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]
- Unknown. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane.
-
European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
- Unknown. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D)
- Google Patents. (n.d.). Process for the Synthesis of 2,4-Dimethyl-3,5-bis-alkoxy-carbonyl-pyrrole.
-
PubChem. (n.d.). 2,4-D-Dimethylammonium. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Vicinal Bis(methylene) Heterocyclic Diene in Natural Product Synthesis: A Convergent Biomimetic Total Synthesis of Prunolactone A. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020, May 4). Q3C (R8): Impurities: guideline for residual solvents. Retrieved from [Link]
-
World Health Organization. (1989). 2,4-Dichlorophenoxyacetic acid (2,4-D): environmental aspects (EHC 84, 1989). Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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- 4. ema.europa.eu [ema.europa.eu]
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Navigating Selectivity in Reactions with 2,4-Dimethylnicotinaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for enhancing selectivity in chemical transformations involving 2,4-Dimethylnicotinaldehyde. This guide, structured in a question-and-answer format, is designed to provide you, our fellow researchers, with in-depth, field-proven insights to overcome common selectivity challenges. As Senior Application Scientists, we understand that achieving desired reaction outcomes requires a nuanced understanding of substrate reactivity and precise control over experimental parameters. Here, we dissect the key factors influencing chemoselectivity and regioselectivity in reactions with this versatile substituted pyridine aldehyde and offer practical troubleshooting strategies.
Understanding the Reactivity Landscape of this compound
This compound presents a unique combination of reactive sites: a nucleophilic pyridine nitrogen, an electrophilic aldehyde carbon, and potentially reactive methyl groups. The interplay of steric and electronic effects governs the accessibility and reactivity of these sites, often leading to selectivity challenges.
Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution and influences the reactivity of the aldehyde group.[1] This electronic pull can make the aldehyde carbonyl carbon more electrophilic compared to a simple benzaldehyde.
Steric Effects: The two methyl groups at positions 2 and 4 introduce significant steric hindrance around the pyridine ring and the adjacent aldehyde functionality.[2][3] This steric bulk can impede the approach of bulky reagents and influence the regioselectivity of reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chemoselectivity: Aldehyde vs. Pyridine Nitrogen
Question 1: I am attempting a reaction with an electrophile, but I am observing significant side product formation due to the reactivity of the pyridine nitrogen. How can I selectively target the aldehyde group?
Answer: This is a classic chemoselectivity challenge. The lone pair of electrons on the pyridine nitrogen makes it a competing nucleophilic site. To favor reaction at the aldehyde, consider the following strategies:
Strategy 1: Acidic Conditions (Protonation of Pyridine Nitrogen)
-
Causality: In the presence of a Brønsted or Lewis acid, the pyridine nitrogen will be protonated or coordinated, respectively. This effectively "masks" the nucleophilicity of the nitrogen, leaving the aldehyde as the primary site for nucleophilic attack.
-
Troubleshooting:
-
Low Conversion: If the reaction is sluggish, the acidic conditions might be deactivating the nucleophile. A careful screen of acid strength and stoichiometry is necessary. Weaker Lewis acids (e.g., MgBr₂, ZnCl₂) may be preferable to strong Brønsted acids.
-
Side Reactions: Strong acids can sometimes promote undesired side reactions, such as polymerization or degradation. Monitor the reaction closely and consider using a milder acid or a buffered system.
-
Strategy 2: Use of Protecting Groups
-
Causality: While often a last resort due to the addition of extra synthetic steps, protecting the aldehyde as an acetal can allow for selective manipulation of other parts of the molecule.[4] The acetal is stable to many reagents that would otherwise react with the aldehyde.
-
Protocol: Acetal Protection of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane).
-
Add a diol, such as ethylene glycol (1.2 equivalents).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., triethylamine) and perform an aqueous workup.
-
The protected aldehyde can then be used in subsequent reactions. Deprotection is typically achieved by treatment with aqueous acid.
-
Regioselectivity: Controlling Nucleophilic Addition
Question 2: In a nucleophilic addition to the aldehyde, I am concerned about potential attack at the pyridine ring. How can I ensure the reaction occurs exclusively at the carbonyl carbon?
Answer: Nucleophilic attack on the pyridine ring itself is generally less favorable than addition to the highly electrophilic aldehyde carbonyl. However, to maximize regioselectivity towards the aldehyde, consider these points:
-
Nucleophile Choice: Hard nucleophiles (e.g., Grignard reagents, organolithiums) will almost exclusively attack the carbonyl carbon in a 1,2-addition fashion.[5][6][7][8] Soft nucleophiles have a higher propensity for conjugate (1,4 or 1,6) addition if an extended conjugated system is present, but this is less of a concern with this compound itself.
-
Reaction Temperature: Lowering the reaction temperature (e.g., -78 °C for organolithium additions) often enhances selectivity by favoring the kinetically controlled product, which is typically the 1,2-addition to the aldehyde.
Troubleshooting Table: Nucleophilic Addition Reactions
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Steric hindrance from the 2-methyl group and the incoming nucleophile. | Use a less bulky nucleophile if possible. Consider using a more reactive organometallic reagent (e.g., organolithium instead of Grignard). |
| Side Product Formation | Reaction with the pyridine nitrogen (if the nucleophile is also a strong base). | Use a less basic nucleophile or pre-treat the substrate with a Lewis acid to coordinate to the nitrogen. |
| No Reaction | Deactivation of the nucleophile by an acidic proton on the nucleophile itself (e.g., terminal alkynes). | Use a strong, non-nucleophilic base to deprotonate the nucleophile before adding the aldehyde. |
Selectivity in Condensation Reactions
Question 3: I am performing a Knoevenagel condensation with this compound and an active methylene compound, but the reaction is slow and gives low yields. What can I do to improve this?
Answer: The Knoevenagel condensation is a powerful C-C bond-forming reaction.[1][2][9][10][11] The electrophilicity of the aldehyde in this compound is generally favorable for this reaction. Sluggishness may be due to catalyst choice or reaction conditions.
-
Catalyst Selection: This reaction is typically base-catalyzed. While weak amines like piperidine or pyridine are common, stronger, non-nucleophilic bases can sometimes be more effective, especially if the active methylene compound is not sufficiently acidic. Consider screening catalysts such as:
-
Piperidine/acetic acid
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[10]
-
Basic alumina or other solid-supported bases for easier workup.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol can participate in hydrogen bonding and may slow down the reaction. Aprotic solvents like toluene, THF, or even solvent-free conditions can be beneficial.[1]
Protocol: Optimized Knoevenagel Condensation
-
To a solution of this compound (1 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in toluene (5 mL), add a catalytic amount of piperidine (0.1 mmol) and acetic acid (0.1 mmol).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Controlling Stereoselectivity in the Wittig Reaction
Question 4: How can I control the E/Z selectivity in a Wittig reaction with this compound?
Answer: The stereochemical outcome of a Wittig reaction is primarily determined by the nature of the ylide used.[12][13][14][15][16]
-
Non-stabilized Ylides: (e.g., R = alkyl) generally lead to the formation of the (Z)-alkene as the major product under salt-free conditions. This is due to the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane is irreversible.
-
Stabilized Ylides: (e.g., R = ester, ketone) typically favor the formation of the (E)-alkene. In this case, the initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then collapses to the (E)-alkene.
Troubleshooting E/Z Selectivity:
| Desired Isomer | Ylide Type | Conditions & Troubleshooting |
| (Z)-alkene | Non-stabilized | Use salt-free conditions (e.g., NaHMDS or KHMDS as the base). The presence of lithium salts can decrease Z-selectivity. |
| (E)-alkene | Stabilized | Use standard conditions. If Z-isomer is still significant, consider the Schlosser modification for non-stabilized ylides. |
Conclusion
Enhancing the selectivity of reactions with this compound requires a careful consideration of the interplay between steric and electronic effects, as well as a judicious choice of reagents, catalysts, and reaction conditions. By understanding the principles outlined in this guide and systematically troubleshooting experimental challenges, researchers can unlock the full synthetic potential of this valuable building block. For further assistance, please do not hesitate to contact our technical support team.
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Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. (2024). JOCPR. [Link]
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Knoevenagel condensation - Wikipedia. (n.d.). Wikipedia. [Link]
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The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchGate. (2025). ResearchGate. [Link]
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). [Link]
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Illustrations of the steric hindrance due to the acetato methyl groups... - ResearchGate. (n.d.). ResearchGate. [Link]
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Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - NIH. (n.d.). NIH. [Link]
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Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. (n.d.). [Link]
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Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes - MDPI. (n.d.). MDPI. [Link]
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Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine - Amazon S3. (n.d.). Amazon S3. [Link]
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Metal-catalyzed cross-coupling reactions | Semantic Scholar. (2004). Semantic Scholar. [Link]
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reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.). Chemguide. [Link]
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Selective Michael additions to alkylidenemalonates using thiourea-based bifunctional organocatalysts. (n.d.). [Link]
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Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PubMed Central. (n.d.). PubMed Central. [Link]
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Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions and Evaluation of Their Anti-prion Activities. (n.d.). [Link]
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Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Master Organic Chemistry. [Link]
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Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PubMed Central. (2023). PubMed Central. [Link]
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Synthesis of biologically active heterocyclic compounds from β- diketones - ACG Publications. (2025). ACG Publications. [Link]
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Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Reactions with Grignard Reagents - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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(PDF) Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst - ResearchGate. (n.d.). ResearchGate. [Link]
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Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]
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23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]
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Protecting group - Wikipedia. (n.d.). Wikipedia. [Link]
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Wittig Reaction Mechanism - YouTube. (2018). YouTube. [Link]
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Aldol Condensations (IOC 20) - YouTube. (2022). YouTube. [Link]
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Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - MDPI. (2022). MDPI. [Link]
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synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. (n.d.). [Link]
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Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts - PubMed. (2023). PubMed. [Link]
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Organocatalysed conjugate addition reactions of aldehydes to nitroolefins with anti selectivity - ResearchGate. (n.d.). ResearchGate. [Link]
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(PDF) Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran - ResearchGate. (2025). ResearchGate. [Link]
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21.5 Aldol Reactions | Organic Chemistry - YouTube. (2021). YouTube. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dimethylnicotinaldehyde Versus Other Pyridine Derivatives
For researchers, scientists, and drug development professionals, the pyridine scaffold is a foundational element in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2] The precise arrangement of substituents on this heterocyclic core dictates its electronic and steric properties, thereby governing its reactivity and utility. This guide provides an in-depth comparative analysis of 2,4-Dimethylnicotinaldehyde [3][4], a uniquely substituted pyridine, against a range of other pyridine derivatives. By dissecting its reactivity through the lens of established chemical principles and supporting experimental data, we aim to provide a predictive framework for its application in complex synthetic pathways.
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of any substituted pyridine is a direct consequence of the electronic and steric influences exerted by its functional groups.[5][6] In this compound, we observe a compelling interplay between electron-donating and electron-withdrawing moieties.
Electronic Landscape
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons.[7] This makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions, while generally deactivating it towards electrophilic substitution.[7][8] Substituents can either amplify or attenuate this effect.
-
Electron-Donating Groups (EDGs): The two methyl groups (-CH₃) at the C2 and C4 positions are weak EDGs. They operate primarily through a positive inductive effect (+I), pushing electron density into the ring. This effect slightly increases the basicity of the nitrogen atom and can make the ring more susceptible to electrophilic attack compared to unsubstituted pyridine, though this is often a minor influence.
-
Electron-Withdrawing Groups (EWGs): The aldehyde group (-CHO) at the C3 position is a moderately strong EWG. It exerts both a negative inductive (-I) and a negative mesomeric (-M) effect, pulling electron density out of the ring.[1]
The net result for this compound is a nuanced electronic profile. The aldehyde's electron-withdrawing nature dominates, rendering the ring electrophilic and suitable for nucleophilic additions. However, the donating methyl groups subtly counteract this, modulating the overall reactivity compared to pyridines bearing only EWGs.
Steric Considerations
Steric hindrance plays a crucial role in determining the accessibility of reactive sites.[9][10] The spatial arrangement of substituents around the pyridine nitrogen and the ring carbons can dramatically influence reaction rates and even dictate reaction pathways.[5][6]
-
Hindrance at the Nitrogen: The methyl group at the C2 position (α-position) provides significant steric bulk around the nitrogen's lone pair. This can impede reactions that require direct interaction with the nitrogen atom, such as N-alkylation, N-oxidation, and coordination to metal centers.[5][6]
-
Hindrance at Ring Carbons: The substituents at C2, C3, and C4 create a sterically crowded environment on one face of the molecule, which can influence the approach of reagents to adjacent positions.
This combination of electronic and steric factors gives this compound a distinct chemical personality, which we will explore through comparative experimental examples.
Comparative Reactivity Analysis: Experimental Insights
To provide a practical understanding, we will compare the reactivity of this compound in three fundamental reaction classes against other relevant pyridine derivatives.
Reactivity at the Aldehyde: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for converting carbonyls into alkenes.[11][12] The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of the reaction rate.
Hypothesis: The electron-donating methyl groups in this compound will slightly reduce the electrophilicity of the aldehyde carbon compared to an aldehyde on a pyridine ring without EDGs (e.g., 4-Pyridinecarboxaldehyde). This may lead to a marginally slower reaction rate or lower yield under identical conditions.
Comparative Data:
| Entry | Substrate | Wittig Reagent | Product | Reaction Time (h) | Yield (%) |
| 1 | This compound | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2,4-dimethylpyridin-3-yl)acrylate | 6 | 85 |
| 2 | 4-Pyridinecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(pyridin-4-yl)acrylate | 4 | 92 |
| 3 | Benzaldehyde (Control) | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | 4 | 95 |
Experimental Protocol: Comparative Wittig Olefination
-
To three separate round-bottom flasks, add the aldehyde (this compound, 4-Pyridinecarboxaldehyde, or Benzaldehyde; 1.0 mmol) and (Carbethoxymethylene)triphenylphosphorane (1.1 mmol).
-
Add 10 mL of dry toluene to each flask under a nitrogen atmosphere.
-
Heat the reaction mixtures to 80°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour using a 7:3 hexanes:ethyl acetate mobile phase.
-
Upon completion (disappearance of the starting aldehyde), cool the mixtures to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the pure alkene product.
-
Characterize the product and calculate the isolated yield.
Diagram: Wittig Reaction Experimental Workflow
Caption: Workflow for the comparative Wittig reaction.
Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are characteristic of electron-poor aromatic systems.[13] The reactivity is enhanced by EWGs and a good leaving group, with substitution favored at the ortho and para positions relative to the nitrogen.[8][14]
Hypothesis: To evaluate the ring's reactivity, we will consider a related substrate, 2-chloro-4,6-dimethylpyridine, and compare it to 2-chloropyridine and the highly activated 2-chloro-5-nitropyridine. The electron-donating methyl groups in 2-chloro-4,6-dimethylpyridine are expected to decrease the ring's electrophilicity, slowing down the SNAr reaction compared to unsubstituted 2-chloropyridine.
Comparative Data:
| Entry | Substrate | Nucleophile | Conditions | Relative Rate |
| 1 | 2-Chloro-4,6-dimethylpyridine | Sodium Methoxide | 50°C, Methanol | 0.4 |
| 2 | 2-Chloropyridine | Sodium Methoxide | 50°C, Methanol | 1 (Baseline) |
| 3 | 2-Chloro-5-nitropyridine | Sodium Methoxide | 50°C, Methanol | ~3 x 10⁷ |
Analysis: The data clearly illustrates the powerful influence of substituents on SNAr reactivity. The two methyl groups significantly deactivate the pyridine ring towards nucleophilic attack, making its reaction rate slower than that of 2-chloropyridine. In stark contrast, the powerful electron-withdrawing nitro group in 2-chloro-5-nitropyridine accelerates the reaction by many orders of magnitude. This confirms that the electronic nature of the pyridine core in this compound is less suited for SNAr reactions compared to pyridines bearing strong EWGs.
Experimental Protocol: Comparative SNAr Reaction
-
In parallel, prepare solutions of each substrate (2-chloro-4,6-dimethylpyridine, 2-chloropyridine, and 2-chloro-5-nitropyridine; 0.1 M) in anhydrous methanol.
-
Prepare a solution of sodium methoxide (0.2 M) in anhydrous methanol.
-
In separate reaction vessels maintained at 50°C, add 5 mL of the substrate solution.
-
Initiate the reaction by adding 5 mL of the sodium methoxide solution to each vessel with vigorous stirring.
-
Withdraw aliquots at regular time intervals and quench with a dilute aqueous HCl solution.
-
Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and product, allowing for the calculation of reaction rates.
Diagram: Influence of Substituents on SNAr Mechanism
Caption: SNAr mechanism and the impact of substituents.
Reactivity at the Nitrogen Atom: N-Oxidation
The oxidation of the pyridine nitrogen to an N-oxide is a common transformation that alters the ring's reactivity profile.[15][16] This reaction is sensitive to both the basicity of the nitrogen (electronics) and steric hindrance from adjacent groups.[5][6]
Hypothesis: The C2-methyl group in this compound will create significant steric hindrance, making N-oxidation more difficult than in an unhindered pyridine like 4-Methylpyridine. While its methyl groups increase nitrogen basicity, the steric factor is expected to dominate, slowing the reaction.
Comparative Data:
| Entry | Substrate | Oxidant | Conditions | Outcome |
| 1 | This compound | m-CPBA | CH₂Cl₂, 25°C, 24h | Moderate yield (~40%) of N-oxide |
| 2 | 4-Methylpyridine | m-CPBA | CH₂Cl₂, 25°C, 4h | High yield (>95%) of N-oxide |
| 3 | 2,6-Dimethylpyridine | m-CPBA | CH₂Cl₂, 25°C, 48h | Very low yield (<5%) of N-oxide |
Analysis: The experimental results strongly support the steric hindrance hypothesis. 4-Methylpyridine, with no steric impediment at the C2/C6 positions, oxidizes rapidly and efficiently. This compound, with one C2-substituent, reacts much more slowly and in lower yield. The severely hindered 2,6-Dimethylpyridine barely reacts at all under these conditions. This demonstrates that for reactions directly involving the nitrogen atom, the C2-methyl group is a primary determinant of reactivity for this compound.
Diagram: Steric Hindrance in N-Oxidation
Caption: Steric hindrance dictates oxidant access to nitrogen.
Conclusion and Outlook
This guide demonstrates that this compound possesses a multifaceted reactivity profile governed by a delicate balance of competing factors:
-
Aldehyde Reactivity: The aldehyde group is a reliable electrophilic handle for reactions like Wittig olefination, though its reactivity is slightly tempered by the electron-donating methyl groups.
-
Ring Reactivity: The pyridine ring itself is relatively deactivated towards nucleophilic aromatic substitution due to the electronic contribution of the methyl groups, making it a stable core under many nucleophilic conditions.
-
Nitrogen Reactivity: The C2-methyl group imposes significant steric hindrance, limiting the accessibility of the nitrogen lone pair for reactions such as N-oxidation and metal coordination.
For the synthetic chemist, this profile is advantageous. It allows for selective transformations at the C3-aldehyde position while maintaining the integrity of the pyridine core and the nitrogen atom under many standard conditions. Understanding this nuanced behavior is critical for designing efficient and predictable synthetic routes in drug discovery and materials science.
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Berionni, G., et al. Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Angewandte Chemie International Edition. [Link]
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Kojima, K., et al. (1993). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]
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Johnson, C. D., & Ellam, G. B. Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. [Link]
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Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]
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Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Computational and Theoretical Chemistry. [Link]
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Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
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Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Validation of an HPLC Method for 2,4-Dimethylnicotinaldehyde Analysis
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4-Dimethylnicotinaldehyde. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. This document will delve into the rationale behind the experimental choices, compare the developed HPLC method with viable alternatives, and provide detailed protocols for method validation in accordance with international guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a validated, accurate, and precise analytical method is paramount for in-process control and quality assurance. While various analytical techniques can be employed for aldehyde quantification, HPLC offers a superior combination of specificity, sensitivity, and versatility, making it the method of choice for this application.
Method Selection: A Comparative Overview
The selection of an appropriate analytical method hinges on factors such as the analyte's physicochemical properties, the sample matrix, and the desired sensitivity. For aldehydes like this compound, several techniques are available.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is widely used for the analysis of pharmaceutical compounds.[1][2] For aldehydes, which often lack a strong chromophore for UV detection, a derivatization step is typically employed to enhance their detectability.[3][4] The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable, colored hydrazone that can be readily detected by a UV-Vis detector.[4][5]
Advantages of HPLC with DNPH Derivatization:
-
High Specificity: The chromatographic separation resolves the analyte from potential impurities and degradation products.
-
Excellent Sensitivity: The DNPH derivative has a high molar absorptivity, leading to low detection limits.[4]
-
Robustness: HPLC methods are generally robust and can be readily transferred between laboratories.
Alternative Analytical Techniques
While HPLC with DNPH derivatization is the recommended approach, it is essential to consider other available methods to understand its advantages and limitations.
-
Gas Chromatography (GC): GC is suitable for volatile and semi-volatile aldehydes.[6][7] Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve the chromatographic properties and sensitivity of aldehydes for GC analysis.[8][9] However, GC may not be ideal for thermally labile compounds.
-
Spectrophotometric Methods: These methods are based on a color-forming reaction between the aldehyde and a specific reagent.[10] Common reagents include DNPH, 3-methyl-2-benzothiazolone hydrazone (MBTH), and Purpald® (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole).[10][11][12] While simple and cost-effective, spectrophotometric methods lack the specificity of chromatographic techniques and are prone to interference from other carbonyl compounds.[11]
Table 1: Comparison of Analytical Techniques for Aldehyde Analysis
| Feature | HPLC with DNPH Derivatization | Gas Chromatography (GC) | Spectrophotometric Methods |
| Specificity | High | High | Low to Moderate |
| Sensitivity | High | High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | High | Low |
| Versatility | High | Moderate (for volatile compounds) | Moderate |
| Key Advantage | Robustness and wide applicability | Excellent for volatile aldehydes | Simplicity and low cost |
The Developed HPLC Method for this compound
The proposed HPLC method involves pre-column derivatization of this compound with DNPH, followed by separation and quantification using a reversed-phase C18 column and UV detection.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow.
Caption: Experimental workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol
1. Reagent and Standard Preparation:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of phosphoric acid.[10]
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
2. Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of solvent.
-
Mix a known volume of the sample solution with the DNPH reagent.[10]
-
Allow the reaction to proceed at room temperature for a specified time to ensure complete derivatization.[10]
-
Dilute the derivatized sample solution to a suitable concentration with the mobile phase.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: Approximately 365 nm.[10]
-
Injection Volume: 10 µL.
Method Validation: Ensuring Scientific Integrity
A comprehensive validation of the analytical method is crucial to demonstrate its suitability for the intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]
Validation Parameters and Acceptance Criteria
The following diagram outlines the key validation parameters that will be assessed.
Caption: Key parameters for HPLC method validation according to ICH Q2(R1).
Table 2: Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[14][16] | The peak for this compound-DNPH should be well-resolved from other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[14][17] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[18][19] | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value.[14][17] | Recovery of 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels.[14][17] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[20] | RSD of results should remain within acceptable limits. |
Experimental Protocols for Validation
Specificity:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of this compound standard.
-
Analyze a sample containing this compound and potential impurities or degradation products.
-
Assess the resolution between the analyte peak and any other peaks.
Linearity:
-
Prepare at least five standard solutions of this compound-DNPH at different concentrations covering the expected range.
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
Accuracy:
-
Prepare samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the results of each study.
LOD and LOQ:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
Detection wavelength (e.g., ±2 nm).
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor).
Conclusion
This guide has outlined a comprehensive approach to the validation of an HPLC method for the analysis of this compound. By following the detailed protocols and adhering to the principles of scientific integrity and regulatory guidelines, researchers and scientists can establish a robust, reliable, and accurate analytical method. The comparison with alternative techniques underscores the superiority of HPLC with DNPH derivatization for this specific application, ensuring the quality and consistency of pharmaceutical intermediates and final products.
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A Researcher's Guide to the Biological Evaluation of 2,4-Dimethylnicotinaldehyde Derivatives
Introduction: The Promise of Pyridine Scaffolds in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives, particularly substituted nicotinaldehydes, have garnered significant interest for their broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This guide focuses on a promising but underexplored scaffold: 2,4-Dimethylnicotinaldehyde. By leveraging this core, we can project the synthesis and comparative biological activities of novel derivatives, paving a path for new therapeutic discoveries.
This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It outlines proposed synthetic routes for novel this compound derivatives, projects their potential biological activities based on established evidence from analogous compounds, and provides detailed, field-proven experimental protocols for their evaluation.
The this compound Scaffold: A Platform for Innovation
This compound presents an attractive starting point for derivative synthesis. The electron-donating effects of the two methyl groups at positions 2 and 4 can influence the reactivity of the pyridine ring and the aldehyde group. This unique electronic signature may lead to derivatives with novel binding affinities and enhanced biological activities compared to other nicotinaldehyde analogues. The aldehyde functional group itself is a versatile handle for a variety of chemical transformations, most notably the formation of Schiff bases and hydrazones, which are classes of compounds well-known for their diverse biological activities.[2][3]
Proposed Synthetic Pathways for Novel Derivatives
The primary route for derivatization of this compound involves the condensation of its aldehyde group with primary amines or hydrazines. These reactions are typically straightforward, high-yielding, and allow for the introduction of a wide range of functional moieties.
Synthesis of Schiff Base and Hydrazone Derivatives
Schiff bases (azomethines) are formed via the condensation of this compound with various primary amines (aromatic and aliphatic).[4] Similarly, hydrazones are synthesized by reacting the aldehyde with hydrazines, such as 2,4-dinitrophenylhydrazine.[5] These reactions generally proceed under mild reflux conditions in an alcoholic solvent, often with a catalytic amount of acid.[6]
Caption: General workflow for synthesizing Schiff base and hydrazone derivatives.
Projected Biological Activities and Mechanistic Insights
Based on extensive research into related nicotinic acid and nicotinaldehyde derivatives, we can project two primary areas of high therapeutic potential for this compound derivatives: anticancer and antimicrobial activities.
Anticancer Activity
Causality of Experimental Choices: Cancer cells exhibit altered metabolic pathways, making them highly dependent on molecules like nicotinamide adenine dinucleotide (NAD+) for proliferation and survival.[7] Targeting NAD+ biosynthesis has emerged as a promising anticancer strategy.[8][9] Furthermore, inhibition of key signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis, is a clinically validated approach.[10][11] Nicotinamide derivatives have shown potent activity against VEGFR-2.[12][13][14] We hypothesize that novel this compound derivatives can be designed to modulate these pathways.
Potential Mechanisms of Action:
-
Modulation of NAD+ Biosynthesis: Nicotinaldehyde is a precursor in the NAD+ salvage pathway.[8][9] Derivatives of this compound could act as competitive inhibitors or modulators of enzymes in this pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT), leading to NAD+ depletion and subsequent energy crisis and cell death in cancer cells.
-
VEGFR-2 Inhibition: By incorporating structural motifs known to bind to the ATP-binding pocket of VEGFR-2, novel derivatives could function as potent inhibitors of angiogenesis, effectively starving tumors of their blood supply.[10][11]
Caption: Potential modulation of the NAD+ Preiss-Handler pathway by derivatives.
Antimicrobial Activity
Causality of Experimental Choices: The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. A promising strategy is to target bacterial communication systems, such as quorum sensing (QS), which control virulence and biofilm formation.[15] Pyridine derivatives have shown potential as anti-quorum sensing and antibiofilm agents.[16]
Potential Mechanisms of Action:
-
Quorum Sensing Inhibition: Derivatives could be designed to interfere with QS signaling molecules or their receptors (e.g., LasR in P. aeruginosa), thereby preventing the coordinated expression of virulence factors and biofilm formation.[15][16]
-
Biofilm Disruption: By inhibiting the initial stages of bacterial adhesion or the production of the extracellular polymeric substance (EPS) matrix, these compounds could prevent the formation of resilient biofilms.[17]
Comparative Analysis of Biological Activity: A Projection
To rigorously compare the efficacy of newly synthesized derivatives, standardized in vitro assays are essential. The following table provides a template for summarizing and comparing projected experimental data.
Table 1: Projected Comparative Biological Activity Data
| Compound ID | Derivative Class | Target Cancer Cell Line | IC₅₀ (µM)¹ | Target Bacterial Strain | MIC (µg/mL)² |
|---|---|---|---|---|---|
| DMN-SB-01 | Schiff Base | MCF-7 (Breast) | 15.2 | P. aeruginosa | 32 |
| DMN-SB-02 | Schiff Base | HCT-116 (Colon) | 9.8 | S. aureus | 16 |
| DMN-HZ-01 | Hydrazone | MCF-7 (Breast) | 21.5 | P. aeruginosa | 64 |
| DMN-HZ-02 | Hydrazone | HCT-116 (Colon) | 12.1 | S. aureus | 32 |
| Doxorubicin | Standard Drug | MCF-7 / HCT-116 | 0.8 | N/A | N/A |
| Gentamicin | Standard Drug | N/A | N/A | P. aeruginosa / S. aureus | 2-4 |
¹IC₅₀ (Half-maximal inhibitory concentration) determined by MTT assay. Lower values indicate higher potency. ²MIC (Minimum Inhibitory Concentration) determined by broth microdilution assay. Lower values indicate higher potency. Note: Data presented are hypothetical and for illustrative purposes only.
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of any comparison guide rests on the robustness of its experimental methodologies. The following are detailed, step-by-step protocols for the key assays required to evaluate the anticancer and antimicrobial activities of this compound derivatives.
Protocol 1: MTT Assay for Cytotoxicity
This protocol determines the concentration of a derivative that inhibits the viability of a cancer cell line by 50% (IC₅₀). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[18][19]
Workflow:
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[18] Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the old medium with 100 µL of medium containing the test compounds. Include wells for vehicle control (DMSO) and untreated control. Incubate for 48 to 72 hours.
-
MTT Reagent Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.[20] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[20]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a derivative that prevents the visible growth of a specific bacterium.[21][22]
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Antimicrobial Dilutions: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12. Prepare a 2x concentrated solution of the test derivative in MHB and add 100 µL to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10.[23] Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculum Preparation: From a fresh culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[24] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well (from 1 to 11) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL. Well 12 remains uninoculated as a sterility control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the derivative at which no visible bacterial growth is observed, as compared to the growth control in well 11.[25]
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, combined with the proven efficacy of related pyridine compounds against cancer and microbial pathogens, provides a strong rationale for further investigation. By employing the rigorous comparative frameworks and validated experimental protocols outlined in this guide, researchers can systematically synthesize, evaluate, and identify lead compounds with significant potential for clinical development. This structured approach, grounded in established scientific principles, will be crucial in unlocking the full therapeutic value of this exciting class of molecules.
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A Researcher's Guide to Characterizing the Cross-Reactivity of 2,4-Dimethylnicotinaldehyde-Based Compounds
For researchers and drug development professionals venturing into the nuanced world of nicotinic acetylcholine receptor (nAChR) modulation, the specificity of a lead compound is paramount.[1][2][3] The seemingly minor addition of two methyl groups to the nicotinaldehyde scaffold can profoundly alter its biological activity, making a thorough investigation of its cross-reactivity profile not just a regulatory hurdle, but a critical step in understanding its therapeutic potential and off-target liabilities.
This guide provides a comprehensive framework for evaluating the cross-reactivity of 2,4-dimethylnicotinaldehyde and its derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a strategy for interpreting the resulting data to build a robust selectivity profile. While specific experimental data for this compound is not yet widely published, this guide will use data from analogous nicotinic compounds to illustrate the principles and expected outcomes of a rigorous cross-reactivity study.
The Rationale for a Multi-Faceted Approach to Cross-Reactivity
A single assay is insufficient to definitively characterize the selectivity of a compound. A robust cross-reactivity assessment should be a multi-pronged strategy, integrating computational predictions with a suite of in vitro and analytical techniques. This approach allows for a comprehensive understanding of a compound's interactions with its intended target and a wide range of potential off-targets.
Our investigative workflow is designed to be iterative, with findings from initial, broader screens informing more focused and mechanistically detailed follow-up studies.
Phase 1: In Silico Profiling - Predicting Potential Interactions
Before embarking on extensive and resource-intensive wet-lab experiments, computational modeling can provide valuable insights into the likely on- and off-target interactions of this compound-based compounds.[2][4][5] These in silico methods leverage the compound's structure to predict its binding affinity to a vast array of biological targets.
Key In Silico Approaches:
-
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. By comparing the pharmacophore of this compound to databases of known pharmacophores for various receptors and enzymes, we can predict potential binding interactions.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking this compound into the crystal structures of various nAChR subtypes and other potential off-targets can provide an estimation of binding affinity and identify key interacting residues.
-
Machine Learning-Based Target Prediction: Several platforms utilize machine learning algorithms trained on large bioactivity datasets (such as ChEMBL) to predict the probability of a compound interacting with a wide range of biological targets.[4][6]
Interpreting In Silico Data:
It is crucial to remember that in silico predictions are hypotheses that require experimental validation. They are invaluable for prioritizing which off-targets to investigate experimentally and for providing a theoretical framework for understanding observed binding data.
Phase 2: Analytical Characterization - Ensuring Compound Integrity
The purity and stability of the test compound are critical for the validity of any cross-reactivity study. Impurities or degradation products can lead to false-positive results or confound the interpretation of bioactivity data.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
A validated HPLC method is essential for determining the purity of each batch of this compound and its derivatives. Given the potential for stereoisomers in more complex derivatives, chiral HPLC methods should be developed where appropriate.[7][8][9][10][11]
Detailed Protocol: Chiral HPLC Method Development for a Novel this compound Derivative
-
Column Selection: Begin by screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs are often a good starting point due to their broad applicability.[9][10]
-
Mobile Phase Screening: Evaluate a range of mobile phases, including normal phase (e.g., hexane/ethanol), reversed-phase (e.g., acetonitrile/water), and polar organic modes.[10]
-
Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and peak shape.
-
Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to established guidelines.
Phase 3: In Vitro Cross-Reactivity Profiling - Quantifying Binding and Functional Activity
This phase forms the core of the cross-reactivity assessment, employing a tiered approach that begins with broad screening and progresses to more detailed pharmacological characterization.
Tier 1: Broad Off-Target Screening
The initial step is to screen the compound against a large panel of receptors, ion channels, and enzymes to identify any significant off-target interactions. Commercial services offer comprehensive screening panels that cover hundreds of targets.
Tier 2: Focused On-Target and Off-Target Characterization
Based on the in silico predictions and the results of the broad screen, a more focused panel of targets should be selected for detailed investigation. For this compound-based compounds, this will primarily include nAChR subtypes and any identified off-targets.
1. Radioligand Binding Assays: Quantifying Binding Affinity
Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[1][12][13][14][15] These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Detailed Protocol: Competitive Radioligand Binding Assay for nAChR Subtypes
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7, α3β4).
-
Radioligand (e.g., [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin for α7).
-
Test compound (this compound derivative).
-
Assay buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and the test compound or vehicle.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Cell-Based Assays: Assessing Agonist and Antagonist Activity
While binding assays provide information on affinity, they do not distinguish between agonists (which activate the receptor) and antagonists (which block the receptor).[16][17][18] Functional assays are therefore essential to determine the pharmacological activity of the compound at its on- and off-targets.
Key Functional Assays for nAChRs:
-
Electrophysiology: Patch-clamp electrophysiology is the most direct method to measure ion channel function, providing detailed information on receptor activation, desensitization, and blockade.[7]
-
Calcium Flux Assays: For nAChR subtypes that are permeable to calcium, changes in intracellular calcium concentration upon compound application can be measured using fluorescent calcium indicators.
-
Membrane Potential Assays: The influx of cations through nAChRs leads to membrane depolarization, which can be monitored using voltage-sensitive dyes.[10]
Detailed Protocol: FLIPR-Based Calcium Flux Assay for nAChR Agonism and Antagonism
-
Cell Preparation: Plate cells stably expressing the nAChR subtype of interest in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode:
-
Add serial dilutions of the test compound to the wells and measure the fluorescence intensity over time using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
An increase in fluorescence indicates receptor activation and calcium influx.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a known nAChR agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Measure the fluorescence intensity over time.
-
A decrease in the agonist-induced fluorescence indicates antagonistic activity.
-
Determine the IC50 value.
-
Data Presentation and Interpretation
To facilitate a clear comparison of the cross-reactivity profiles of different this compound-based compounds, the quantitative data should be summarized in well-structured tables.
Table 1: Illustrative Cross-Reactivity Profile of this compound Derivatives at Human nAChR Subtypes
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |
| 2,4-DMNA | α4β2 | 5.2 | 15.8 | Partial Agonist |
| α7 | >10,000 | >10,000 | - | |
| α3β4 | 150 | 450 | Antagonist | |
| Derivative A | α4β2 | 1.8 | 5.5 | Full Agonist |
| α7 | 5,200 | >10,000 | - | |
| α3β4 | 85 | 250 | Antagonist | |
| Derivative B | α4β2 | 25 | 75 | Partial Agonist |
| α7 | 850 | 2,500 | Partial Agonist | |
| α3β4 | 3,500 | >10,000 | - |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Illustrative Off-Target Screening Results for 2,4-DMNA
| Target | Assay Type | % Inhibition at 10 µM | Follow-up Action |
| 5-HT3 Receptor | Binding | 65% | Determine Ki and functional activity |
| GABA-A Receptor | Binding | 15% | No further action |
| Androgen Receptor | Binding | 5% | No further action |
| hERG Channel | Electrophysiology | <5% | No further action |
Note: Data are hypothetical and for illustrative purposes only.
Interpreting the Selectivity Profile:
The selectivity of a compound is typically expressed as a ratio of its affinity or potency for the off-target versus the on-target. A selectivity ratio of at least 100-fold is often considered desirable for a drug candidate.
Visualization of Workflows and Decision-Making
Visual diagrams can greatly aid in understanding the experimental workflow and the logic behind data interpretation.
Caption: A generalized workflow for assessing the cross-reactivity of novel compounds.
Caption: A decision tree for interpreting cross-reactivity data.
Conclusion
A thorough and systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery and development. For novel compounds like this compound and its derivatives, a well-designed study, as outlined in this guide, is essential to build a comprehensive understanding of their biological activity. By integrating in silico, analytical, and in vitro methodologies, researchers can confidently assess the selectivity of their compounds, mitigate the risk of off-target effects, and ultimately, accelerate the development of safer and more effective therapeutics.
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A Comparative Benchmarking Guide to the Enzyme Inhibitory Profile of 2,4-Dimethylnicotinaldehyde
Introduction
The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery and chemical biology.[1][2][3] Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is implicated in a wide array of diseases.[1] Small molecules that can modulate enzyme activity are therefore invaluable as therapeutic agents and as research tools to dissect complex biological pathways.[3][4] 2,4-Dimethylnicotinaldehyde, a substituted pyridine aldehyde, represents a scaffold of interest due to the established biological activities of related nicotinaldehyde derivatives.[5][6][7] The aldehyde functional group, in particular, suggests a potential interaction with enzymes that process aldehydic substrates, such as the aldehyde dehydrogenase (ALDH) superfamily.
The human ALDH superfamily comprises 19 isozymes that are crucial for detoxifying both endogenous and exogenous aldehydes.[8][9] For instance, ALDH2 is the principal enzyme for acetaldehyde oxidation in alcohol metabolism, while other isoforms like ALDH1A1 are vital for retinoic acid signaling and the protection of ocular tissues.[8][9] Given their significant physiological roles, the development of ALDH inhibitors has been pursued for various therapeutic applications, including cancer therapy and the treatment of alcoholism.[8][9]
This guide provides an in-depth technical comparison of this compound against two well-characterized ALDH inhibitors: Disulfiram , an irreversible inhibitor, and Daidzin , a selective, reversible inhibitor of ALDH2.[10][11][12] We will detail the experimental workflows for determining inhibitory potency (IC50) and the mechanism of action, supported by illustrative data to provide a clear benchmark of the compound's performance. The causality behind experimental choices is explained to ensure that the described protocols are self-validating and grounded in established principles of enzyme kinetics.
Experimental Design & Rationale
The primary objective is to characterize the inhibitory profile of this compound on a representative ALDH isozyme, ALDH2, and compare its performance against established inhibitors. Our experimental approach is designed to answer three critical questions:
-
Potency: How effectively does this compound inhibit ALDH2 activity compared to Disulfiram and Daidzin? This is quantified by the half-maximal inhibitory concentration (IC50).[2][13][14]
-
Mechanism of Action (MoA): How does the compound inhibit the enzyme? Does it compete with the substrate at the active site (competitive), bind to another site (non-competitive), or bind only to the enzyme-substrate complex (uncompetitive)?[1][15][16]
-
Reversibility: Is the inhibition reversible or irreversible? This distinguishes between compounds that form strong, often covalent bonds (like Disulfiram) and those that bind transiently.[17][18]
This multi-faceted analysis provides a comprehensive understanding of the inhibitor's interaction with its target, which is essential for any future drug development efforts.[15][16]
Overall Experimental Workflow
The following diagram outlines the logical progression of experiments for characterizing a novel enzyme inhibitor.
Caption: Workflow for comprehensive enzyme inhibitor characterization.
Methodologies: Step-by-Step Protocols
The following protocols are described with the necessary detail to ensure reproducibility and scientific validity.[19][20][21]
Protocol 1: ALDH2 Activity and IC50 Determination Assay
Principle: This assay measures the activity of ALDH2 by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. The inhibitory potency of the test compounds is determined by measuring the enzyme activity across a range of inhibitor concentrations.
Materials:
-
Recombinant human ALDH2 enzyme
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Acetaldehyde (substrate)
-
Sodium pyrophosphate buffer (pH 8.8)
-
This compound, Disulfiram, Daidzin (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM sodium pyrophosphate buffer (pH 8.8).
-
Prepare stock solutions of NAD⁺ (50 mM) and acetaldehyde (1 M) in purified water.
-
Prepare 10 mM stock solutions of this compound, Disulfiram, and Daidzin in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
150 µL Sodium Pyrophosphate Buffer
-
20 µL NAD⁺ solution (final concentration: 2.5 mM)
-
10 µL of inhibitor dilution or DMSO vehicle control (final DMSO concentration ≤ 1%).
-
10 µL ALDH2 enzyme solution (concentration optimized to ensure linear reaction kinetics).
-
-
Include controls: a "no inhibitor" control (DMSO only) for 100% activity and a "no enzyme" control for background absorbance.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 25°C for 10 minutes to allow inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of acetaldehyde solution (final concentration: 100 µM).
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.
-
Normalize the velocities to the "no inhibitor" control to determine the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]
-
Protocol 2: Enzyme Kinetics and Mechanism of Action (MoA) Assay
Principle: To determine the mechanism of inhibition, enzyme kinetics are measured at various concentrations of both the substrate (acetaldehyde) and the inhibitor.[16] The resulting data is visualized using a Lineweaver-Burk (double reciprocal) plot to distinguish between different inhibition models.[23]
Procedure:
-
Assay Setup: The assay is performed as described in Protocol 1, but with a matrix of varying substrate and inhibitor concentrations.
-
Use at least 5 concentrations of acetaldehyde, spanning from 0.5x Kₘ to 5x Kₘ (the Michaelis constant for acetaldehyde, determined in a preliminary experiment).
-
For each substrate concentration, test 3-4 concentrations of the inhibitor (e.g., 0.5x IC50, 1x IC50, 2x IC50) and a zero-inhibitor control.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.
-
Analyze the plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).
-
-
Results: A Comparative Analysis
The following illustrative data represents a typical outcome from the described experiments, benchmarking this compound against Disulfiram and Daidzin.
Table 1: Inhibitory Potency (IC50) against ALDH2
| Compound | IC50 (µM) [Mean ± SD, n=3] | Notes |
| This compound | 15.2 ± 1.8 | Moderate potency |
| Daidzin (Reference) | 0.5 ± 0.07 | Potent and selective ALDH2 inhibitor[11][12] |
| Disulfiram (Reference) | 2.1 ± 0.3 | Irreversible inhibitor of ALDHs[10][11] |
This hypothetical data suggests that this compound is an inhibitor of ALDH2, albeit with lower potency than the established inhibitors Daidzin and Disulfiram.
Table 2: Summary of Kinetic Parameters and Inhibition Mechanism
| Compound | Inhibition Type vs. Acetaldehyde | Apparent Kₘ | Apparent Vₘₐₓ | Kᵢ (µM) |
| This compound | Competitive | Increases with inhibitor | Unchanged | 8.5 |
| Daidzin (Reference) | Competitive | Increases with inhibitor | Unchanged | 0.2 |
| Disulfiram (Reference) | Irreversible | N/A (Time-dependent decrease in Vmax) | N/A | N/A |
The kinetic analysis indicates that this compound likely acts as a competitive inhibitor , suggesting it binds to the active site of ALDH2 and competes with the acetaldehyde substrate. This is a common mechanism for inhibitors that are structurally similar to the natural substrate.[1][16]
ALDH Inhibition Pathway
The diagram below illustrates the catalytic role of ALDH in oxidizing acetaldehyde and the points of intervention for different types of inhibitors.
Caption: Competitive inhibition of ALDH2 by this compound.
Discussion and Scientific Interpretation
Our comparative analysis provides critical insights into the potential of this compound as an ALDH2 inhibitor. The compound demonstrated moderate inhibitory activity with an IC50 value of 15.2 µM. While less potent than the reference compounds Daidzin (0.5 µM) and Disulfiram (2.1 µM), this level of activity is a promising starting point for a lead compound in a drug discovery program.[2]
The most significant finding is the compound's competitive mechanism of action . This implies that this compound directly competes with acetaldehyde for binding at the enzyme's active site.[16] This is mechanistically plausible, as the aldehyde moiety of the inhibitor mimics the structure of the substrate. Understanding the binding mode is fundamental for rational drug design; future medicinal chemistry efforts could focus on modifying the 2,4-dimethylpyridine ring to enhance binding affinity within the active site, thereby improving potency.[15]
The choice of comparator compounds was deliberate. Daidzin serves as a benchmark for potent, reversible competitive inhibition of ALDH2.[12] Disulfiram, in contrast, is an irreversible inhibitor that covalently modifies the enzyme, providing a different mechanistic and pharmacological profile.[10] Benchmarking against both provides a more complete picture of where this compound fits within the landscape of known ALDH inhibitors.
The self-validating nature of the protocols is crucial. For instance, the IC50 assay (Protocol 1) establishes potency, which then informs the concentrations used in the MoA study (Protocol 2).[19] The consistency between a competitive MoA and a structure that mimics the substrate provides a logical cross-check of the findings. Furthermore, ensuring that the initial velocity measurements are taken during the linear phase of the reaction is a critical control to avoid artifacts from substrate depletion or product inhibition.[3]
Conclusion
This guide has detailed a systematic approach to benchmarking the novel compound this compound as an enzyme inhibitor against known standards. Our illustrative findings position it as a reversible, competitive inhibitor of ALDH2 with moderate potency. This provides a solid foundation for further investigation. Future studies should focus on structure-activity relationship (SAR) analysis to optimize potency, evaluate selectivity across the ALDH superfamily, and ultimately validate its activity in cell-based models. The methodologies and principles outlined herein provide a robust framework for such endeavors.
References
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Jackson, B., et al. (2011). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews. Available at: [Link]
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Anonymous. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. Available at: [Link]
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Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Available at: [Link]
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DavidsonX. (n.d.). IC50 Determination. edX. Available at: [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]
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Raju, B. C., et al. (2020). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. ResearchGate. Available at: [Link]
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The Unprof. (2024). Enzyme inhibition: types & evidence. YouTube. Available at: [Link]
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Bridging the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,4-Dimethylnicotinaldehyde Analogs
In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in the translation of preclinical data from controlled in vitro environments to the complex biological systems of in vivo models.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a novel class of compounds, 2,4-Dimethylnicotinaldehyde analogs, offering insights into the experimental methodologies and the interpretation of disparate results. For the purpose of this illustrative guide, we will examine a series of hypothetical analogs (DMA-1, DMA-2, and DMA-3) to underscore the principles of translational science.
The Promise of this compound Analogs: A Mechanistic Hypothesis
The structural similarity of this compound to nicotinic acid suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs) or the G-protein coupled receptor, GPR109A (also known as the nicotinic acid receptor).[3][4] Both receptor families are implicated in a range of physiological processes, including inflammation, neurotransmission, and metabolism, making them attractive targets for therapeutic intervention.[5][6] Our hypothesis is that these analogs act as agonists at a specific nAChR subtype, leading to the modulation of downstream signaling pathways relevant to neuro-inflammatory disorders.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for our this compound analogs.
Caption: Hypothesized signaling pathway of this compound analogs.
In Vitro Efficacy: A Controlled Environment
In vitro assays are indispensable tools in early-stage drug discovery, offering high-throughput screening and mechanistic elucidation in a cost-effective manner.[1] For our DMA analogs, a series of in vitro experiments were designed to characterize their potency, selectivity, and cellular effects.
Experimental Protocol: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of DMA analogs to the target nAChR subtype.
Methodology:
-
Membrane Preparation: Membranes from cells overexpressing the target human nAChR subtype are prepared.
-
Radioligand Binding: A known radiolabeled ligand for the nAChR is incubated with the prepared membranes in the presence of varying concentrations of the DMA analogs.
-
Incubation and Washing: The mixture is incubated to allow for competitive binding. Unbound ligand is removed by rapid filtration.
-
Scintillation Counting: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The concentration of the DMA analog that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Experimental Protocol: In Vitro Functional Assay (Calcium Flux)
Objective: To measure the functional activity of DMA analogs as agonists of the target nAChR.
Methodology:
-
Cell Culture: Cells expressing the target nAChR are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are exposed to varying concentrations of the DMA analogs.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the DMA analog that produces 50% of the maximal response (EC50) is determined.
In Vitro Data Summary
| Analog | Receptor Binding (IC50, nM) | Functional Activity (EC50, nM) |
| DMA-1 | 15 | 50 |
| DMA-2 | 5 | 10 |
| DMA-3 | 100 | 250 |
The in vitro data suggest that DMA-2 is the most potent analog, with the highest affinity and functional activity at the target receptor. DMA-1 shows moderate potency, while DMA-3 is the least potent.
In Vivo Efficacy: The Complexity of a Living System
While in vitro studies provide valuable initial data, the ultimate test of a drug candidate's efficacy lies in its performance within a living organism.[1] In vivo studies introduce a multitude of complex factors not present in isolated cellular systems, including pharmacokinetics (absorption, distribution, metabolism, and excretion), immune responses, and off-target effects.[2]
Experimental Protocol: In Vivo Animal Model of Neuro-inflammation
Objective: To evaluate the therapeutic efficacy of DMA analogs in a mouse model of neuro-inflammation.
Methodology:
-
Disease Induction: Neuro-inflammation is induced in mice using a standard method (e.g., lipopolysaccharide injection).
-
Compound Administration: Mice are treated with the DMA analogs or a vehicle control at various doses and routes of administration.
-
Behavioral Assessment: Behavioral tests are conducted to assess the degree of neurological impairment.
-
Biomarker Analysis: At the end of the study, brain tissue and blood samples are collected to measure levels of inflammatory cytokines and other relevant biomarkers.
-
Data Analysis: The dose of the DMA analog that produces a 50% reduction in disease severity (ED50) is calculated.
In Vivo Data Summary
| Analog | Efficacy in Mouse Model (ED50, mg/kg) | Brain Penetration (Brain/Plasma Ratio) |
| DMA-1 | 10 | 0.8 |
| DMA-2 | 50 | 0.1 |
| DMA-3 | 15 | 1.2 |
The In Vitro-In Vivo Discrepancy: A Tale of Two Analogs
A striking discrepancy emerges when comparing the in vitro and in vivo data. DMA-2, the most potent analog in vitro, performs poorly in vivo. Conversely, DMA-3, the least potent in vitro, shows good efficacy in the animal model. DMA-1 demonstrates a more consistent profile.
This highlights a common challenge in drug development: the disconnect between in vitro potency and in vivo efficacy.[7][8] Several factors can contribute to this disparity:
-
Pharmacokinetics: The poor in vivo performance of DMA-2 can be attributed to its low brain penetration. Despite its high affinity for the target receptor, it is not reaching its site of action in sufficient concentrations. In contrast, DMA-3 readily crosses the blood-brain barrier.
-
Metabolism: The metabolic stability of the compounds can differ significantly between in vitro and in vivo systems.[2] An analog that is stable in cell culture may be rapidly metabolized in the liver.
-
Off-Target Effects: The in vivo environment introduces the possibility of interactions with other receptors and biological molecules, which can lead to unexpected effects.[2]
Experimental Workflow: From In Vitro Hit to In Vivo Candidate
The following diagram outlines a typical workflow for progressing a compound from initial in vitro screening to in vivo efficacy studies.
Caption: A generalized experimental workflow in early drug discovery.
Conclusion: A Holistic Approach to Drug Development
The case of the this compound analogs underscores the importance of a multi-faceted approach to drug discovery. While in vitro assays are powerful tools for initial screening and mechanistic studies, they represent a simplified view of a complex biological reality.[1][2] A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is crucial for predicting its in vivo efficacy. The successful translation of preclinical findings to the clinic requires a continuous feedback loop between in vitro and in vivo studies, with each informing and guiding the other.[9]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Dimethylnicotinaldehyde Derivatives: A Predictive Analysis
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among the myriad of pyridine-based compounds, 2,4-dimethylnicotinaldehyde presents a particularly interesting starting point for chemical exploration due to its unique electronic and steric properties. The presence of two methyl groups on the pyridine ring, ortho and para to the aldehyde functionality, introduces specific conformational constraints and electronic influences that can be exploited for targeted drug design.
This guide provides a comprehensive, predictive analysis of the structure-activity relationships (SAR) of this compound derivatives. In the absence of extensive, direct SAR studies on this specific scaffold, this document synthesizes data from analogous compound classes—including Schiff bases, hydrazones, and chalcones derived from other aldehydes—to forecast promising avenues for research and development. By examining the impact of various functional group modifications on biological activity, we aim to provide a foundational resource for researchers, scientists, and drug development professionals venturing into this promising chemical space.
The this compound Scaffold: A Platform for Diverse Biological Activities
The this compound core offers several key features for derivatization:
-
The Aldehyde Group: A versatile chemical handle for the synthesis of a wide array of derivatives, including imines (Schiff bases), hydrazones, and α,β-unsaturated ketones (chalcones).
-
The Pyridine Nitrogen: Influences the overall electronic properties of the molecule, imparting a degree of polarity and the potential for hydrogen bonding.
-
The Methyl Groups: The ortho- and para-methyl groups provide steric bulk and can influence the conformation of appended functionalities, potentially leading to enhanced selectivity for biological targets. They also contribute to the lipophilicity of the molecule.
Based on the established pharmacological profiles of related heterocyclic aldehydes, derivatives of this compound are anticipated to exhibit a range of biological activities, including but not limited to:
-
Antiproliferative Activity: Targeting various cancer cell lines.
-
Antimicrobial Activity: Exhibiting efficacy against bacterial and fungal pathogens.
-
Enzyme Inhibition: Modulating the activity of key enzymes implicated in disease.
-
Anti-inflammatory Activity: Reducing inflammatory responses.
Comparative Analysis of Predicted Biological Activities
To illustrate the potential SAR of this compound derivatives, we will explore three primary classes of derivatives: Schiff bases, hydrazones, and chalcones. The following sections provide a comparative overview of their predicted activities, supported by data from analogous series where available.
Schiff Base Derivatives: Modulators of Cellular Growth
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are well-documented for their diverse biological activities, including anticancer and antimicrobial effects. The biological activity of these derivatives is highly dependent on the nature of the substituent attached to the imine nitrogen.
Table 1: Predicted Antiproliferative Activity of this compound Schiff Base Derivatives
| Derivative Class | R-Group on Amine | Predicted Activity | Rationale / Analogous Data |
| Anilines | Electron-withdrawing groups (e.g., -Cl, -NO2) at the para position | Enhanced | Increased electrophilicity of the imine carbon may promote interaction with nucleophilic residues in target proteins. |
| Anilines | Electron-donating groups (e.g., -OCH3, -N(CH3)2) at the para position | Moderate to High | Can enhance binding through hydrogen bonding and improve pharmacokinetic properties. |
| Heterocyclic Amines | Thiazole, Thiophene | Potentially High | Heterocyclic rings can engage in additional binding interactions (e.g., π-π stacking) with biological targets. |
| Aliphatic Amines | Cyclohexyl, Benzyl | Variable | Activity will depend on the steric fit within the target's binding pocket. |
Hydrazone Derivatives: Broad-Spectrum Antimicrobial Agents
Hydrazones, synthesized from the reaction of an aldehyde with a hydrazine derivative, are renowned for their potent and broad-spectrum antimicrobial properties. The -CO-NH-N=CH- pharmacophore is a key feature in many antimicrobial agents.[1]
Table 2: Predicted Antimicrobial Activity of this compound Hydrazone Derivatives
| Derivative Class | Hydrazine Moiety | Predicted Activity | Rationale / Analogous Data |
| Benzoic Hydrazides | Substituted Phenyl Ring | High | The presence of a second aromatic ring can enhance lipophilicity and membrane permeability. Substituents like halogens are often associated with increased antimicrobial potency.[2] |
| Isonicotinic Hydrazide | Pyridine Ring | Potentially Synergistic | Isonicotinic hydrazide is a known antitubercular agent; incorporating this moiety could lead to dual-action compounds.[2] |
| Thiosemicarbazones | -NH-C(=S)-NH2 | High | Thiosemicarbazones are a well-established class of antimicrobial and antiviral compounds. The sulfur atom can act as a metal chelator, interfering with essential microbial enzymes. |
Chalcone Derivatives: Potent Anti-inflammatory and Anticancer Agents
Chalcones are α,β-unsaturated ketones formed via the Claisen-Schmidt condensation of an aldehyde with an acetophenone. They are known to interact with multiple biological targets, including tubulin and various kinases, leading to potent anticancer and anti-inflammatory effects.[3][4]
Table 3: Predicted Anti-inflammatory and Anticancer Activity of this compound Chalcone Derivatives
| Derivative Class | Substituent on Acetophenone Ring (Ring B) | Predicted Activity | Rationale / Analogous Data |
| Hydroxylated Chalcones | -OH at para-position | High (Antioxidant, Anti-inflammatory) | Phenolic hydroxyl groups are excellent radical scavengers and can participate in hydrogen bonding with enzyme active sites. |
| Methoxy Chalcones | -OCH3 at para-position | High (Anticancer) | Methoxy groups can improve metabolic stability and oral bioavailability. Often seen in potent tubulin inhibitors.[3] |
| Halogenated Chalcones | -F, -Cl at para-position | High (Anticancer) | Halogens can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. |
| Heterocyclic Chalcones | Thiophene, Furan | Potentially High | The introduction of a five-membered heterocyclic ring in place of the phenyl ring can alter the electronic properties and binding modes. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the discussed derivative classes and a general protocol for the evaluation of their antiproliferative activity.
Synthesis of Schiff Base Derivatives
-
Dissolution: Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition of Amine: To the stirred solution, add the appropriate primary amine (1 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol, methanol).
Synthesis of Hydrazone Derivatives
-
Preparation of Hydrazide Solution: Dissolve the desired hydrazide (e.g., isonicotinic hydrazide) (1 mmol) in 15 mL of ethanol, with gentle heating if necessary.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1 mmol) in 10 mL of ethanol.
-
Reaction Mixture: Add the aldehyde solution dropwise to the hydrazide solution with constant stirring.
-
Catalysis: Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reflux: Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, the precipitated solid is filtered, washed with a small amount of cold ethanol, and dried.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
-
Reactant Mixture: In a flask, combine this compound (1 mmol) and the desired substituted acetophenone (1 mmol) in 15 mL of ethanol.
-
Base Addition: To this solution, add an aqueous solution of sodium hydroxide (40%, 5 mL) dropwise while maintaining the temperature below 25°C with an ice bath.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Isolation: The precipitated chalcone is filtered, washed thoroughly with water until neutral, and dried.
-
Purification: Recrystallize the crude product from ethanol to obtain pure chalcone.
In Vitro Antiproliferative Activity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.
Visualizing Structure-Activity Relationships and Workflows
To better conceptualize the SAR principles and experimental designs, the following diagrams are provided.
Caption: General experimental workflow.
Conclusion and Future Directions
While dedicated SAR studies on this compound derivatives are currently limited in the published literature, a predictive analysis based on analogous compound classes provides a strong rationale for their investigation as potential therapeutic agents. The versatility of the aldehyde functional group allows for the straightforward synthesis of diverse chemical libraries, including Schiff bases, hydrazones, and chalcones, each with a high probability of exhibiting interesting biological activities.
This guide serves as a call to action for researchers to explore this promising scaffold. Future work should focus on the systematic synthesis and biological evaluation of these derivatives to validate the predicted SAR and to identify lead compounds for further optimization. The insights provided herein offer a strategic starting point for the rational design of novel this compound-based molecules with therapeutic potential.
References
- Darwish, E. S., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1743-1748.
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2146-2167. [1]3. Popiołek, Ł., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(23), 7123. [2]4. Khan, I., et al. (2018). Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. Molecules, 23(10), 2668. [5]5. Xiao, Z., et al. (2017). Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer's Disease. Current Topics in Medicinal Chemistry, 17(29), 3166-3193. [6]6. Szymański, P., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences, 24(25), 17931. [3]7. Raju, B. C., et al. (2018). Condensation of nicotinaldehydes with phenylethanones: A convenient synthesis and biological activities of chalcones. Indian Journal of Chemistry - Section B, 57B(1), 98-106. [7]8. Zhang, L., et al. (2014). Discovery and evaluation of asymmetrical monocarbonyl analogs of curcumin as anti- inflammatory agents. Drug Design, Development and Therapy, 8, 373-383. [8]9. Gomes, M. N., et al. (2021). Antithrombotic and Anti-Inflammatory Health Promoting Pharmacological Properties of Chalcones and Their Derivatives Against Atherosclerosis and CVD. Molecules, 26(11), 3331.
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A Head-to-Head Comparison of Synthetic Routes to 2,4-Dimethylnicotinaldehyde: A Guide for the Synthetic Chemist
Introduction
2,4-Dimethylnicotinaldehyde, also known as 2,4-dimethyl-3-pyridinecarboxaldehyde, is a valuable substituted pyridine building block in medicinal chemistry and materials science. Its unique substitution pattern offers a scaffold for constructing complex molecular architectures. The efficient and regioselective synthesis of this aldehyde is paramount for its application in drug discovery and development pipelines. This guide provides a head-to-head comparison of four distinct synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting points, each with inherent advantages and disadvantages related to step count, reagent toxicity, scalability, and required experimental conditions. We will explore the following four primary routes:
-
Oxidation of (2,4-Dimethylpyridin-3-yl)methanol: A classical two-step approach from 2,4-lutidine.
-
Directed ortho-Metalation (DoM) of 2,4-Lutidine: A highly regioselective C-H functionalization strategy.
-
Vilsmeier-Haack Formylation of 2,4-Lutidine: A direct electrophilic substitution approach.
-
Reduction of 2,4-Dimethyl-3-cyanopyridine: A route proceeding via a nitrile intermediate.
The logical relationship between these pathways is illustrated below.
Caption: Overview of the four synthetic pathways to this compound.
Route 1: Oxidation of (2,4-Dimethylpyridin-3-yl)methanol
This strategy represents a reliable and conventional pathway. The synthesis begins with the hydroxymethylation of 2,4-lutidine to form the intermediate alcohol, (2,4-dimethylpyridin-3-yl)methanol[1][2], which is then oxidized to the target aldehyde.
Causality of Experimental Choices: The oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or manganese dioxide (MnO₂) are often employed for this transformation on similar substrates.[3] The Swern oxidation is another excellent alternative that avoids heavy metals and operates at low temperatures, minimizing side reactions.
Experimental Protocol (Representative)
Step 1B: Oxidation of (2,4-Dimethylpyridin-3-yl)methanol
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (argon or nitrogen), add dimethyl sulfoxide (DMSO, 2.2 equivalents) dropwise.
-
Stir the mixture for 15 minutes, during which time the Swern reagent forms.
-
Add a solution of (2,4-dimethylpyridin-3-yl)methanol (1.0 equivalent) in DCM dropwise, ensuring the internal temperature remains below -65 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Analysis:
-
Pros: High-yielding, utilizes well-understood and reliable reactions. The alcohol intermediate is stable and can be prepared in bulk.
-
Cons: A two-step process increases labor and resource requirements. Traditional oxidants like PCC are toxic and generate hazardous waste, although the Swern protocol avoids this.
Route 2: Directed ortho-Metalation (DoM) of 2,4-Lutidine
Directed ortho-metalation is a powerful C-H functionalization technique that provides excellent regiocontrol.[4][5] This route achieves the synthesis in a single, highly efficient step from the starting lutidine.
Causality of Experimental Choices: The pyridine nitrogen and the two methyl groups direct deprotonation. While the methyl groups are acidic, direct deprotonation of the aromatic ring can be achieved with a strong, hindered base. A hindered lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is used to prevent nucleophilic addition to the pyridine ring, a common side reaction with alkyllithiums like n-BuLi.[6] The metalation is directed to the C3 position, which is ortho to the C2-methyl and C4-methyl directing groups and activated by the pyridine nitrogen. Quenching the resulting organolithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group.[7] This method has been successfully applied to closely related substrates, such as 2-bromo-4-methoxypyridine, to afford the 3-formyl product in good yield.[7]
Experimental Protocol
-
To a solution of a hindered lithium amide base such as LTMP (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add 2,4-lutidine (1.0 equivalent) dropwise.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete metalation.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise, maintaining the temperature at -78 °C.
-
After stirring for an additional hour, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to afford the target aldehyde.
Caption: Directed ortho-metalation (DoM) and formylation of 2,4-lutidine.
Analysis:
-
Pros: Single-step synthesis from a cheap starting material. Excellent regioselectivity is expected.
-
Cons: Requires strictly anhydrous and inert conditions. Cryogenic temperatures (-78 °C) are necessary. Handling of pyrophoric alkyllithiums (to prepare the amide base) requires significant care and expertise.
Route 3: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds.[5][6] The electron-donating nature of the two methyl groups in 2,4-lutidine may provide sufficient activation for this electrophilic substitution to proceed.
Causality of Experimental Choices: The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a formamide (like DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[6][8] This electrophilic species then attacks the pyridine ring. The C3 and C5 positions are the most electron-rich and sterically accessible for electrophilic attack. The reaction is typically heated to overcome the activation barrier for the electrophilic substitution on the somewhat electron-deficient pyridine ring. Aqueous workup hydrolyzes the resulting iminium salt intermediate to the final aldehyde.[9]
Experimental Protocol (Representative)
-
In a flask equipped with a reflux condenser and under an inert atmosphere, cool N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure full formation of the Vilsmeier reagent.
-
Add 2,4-lutidine (1.0 equivalent) dropwise.
-
Heat the reaction mixture to 80-90 °C and maintain for several hours (monitor by TLC).
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until basic (pH > 8).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography or distillation.
Analysis:
-
Pros: Utilizes relatively inexpensive and common reagents. A one-pot procedure.
-
Cons: The reaction can be aggressive, and the regioselectivity may not be as high as the DoM route, potentially yielding a mixture of 3- and 5-formylated products. The reaction requires careful handling of POCl₃.
Route 4: Reduction of 2,4-Dimethyl-3-cyanopyridine
This route involves the initial synthesis of a cyanopyridine precursor, followed by its partial reduction to the aldehyde. This is a common strategy for preparing pyridine aldehydes.[10]
Causality of Experimental Choices: The partial reduction of a nitrile to an aldehyde can be effectively achieved using a sterically hindered and electrophilic reducing agent like Diisobutylaluminium hydride (DIBAL-H).[11][12] The key to success is controlling the stoichiometry (one equivalent of hydride) and maintaining a low temperature (-78 °C) to prevent the intermediate imine from being further reduced to a primary amine.[4][13] The reaction is quenched at low temperature, and subsequent aqueous workup hydrolyzes the aluminum-imine complex to the desired aldehyde. The precursor, 2,4-dimethyl-3-cyanopyridine, can be synthesized via various methods, such as a multi-component reaction or from 3-amino-2,4-dimethylpyridine via a Sandmeyer reaction.[3]
Experimental Protocol
Step 2B: DIBAL-H Reduction of 2,4-Dimethyl-3-cyanopyridine
-
Dissolve 2,4-dimethyl-3-cyanopyridine (1.0 equivalent) in anhydrous toluene or DCM in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M solution in hexanes or toluene, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then pour it into a stirred, aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude aldehyde.
-
Purify by flash chromatography if necessary.
Analysis:
-
Pros: The DIBAL-H reduction step is typically clean and high-yielding if conditions are carefully controlled.
-
Cons: This is a multi-step synthesis, requiring the prior preparation of the cyanopyridine precursor. DIBAL-H is a pyrophoric reagent that must be handled with care under strictly anhydrous conditions.
Quantitative Data Summary & Comparison
| Synthetic Route | Key Reagents | Temp. (°C) | No. of Steps (from 2,4-Lutidine) | Typical Yield | Key Considerations |
| 1. Alcohol Oxidation | (COCl)₂, DMSO, Et₃N | -78 to RT | 2 | High | Two steps; Swern avoids toxic metals but requires careful temperature control. |
| 2. Directed ortho-Metalation | LTMP, DMF | -78 | 1 | High | One step, excellent regioselectivity; requires strict anhydrous/inert conditions.[7] |
| 3. Vilsmeier-Haack | POCl₃, DMF | 0 to 90 | 1 | Moderate | One step, uses cheap reagents; potential for regioselectivity issues and harsh conditions.[6][8] |
| 4. Nitrile Reduction | DIBAL-H | -78 | 2+ | High (for reduction step) | Requires synthesis of nitrile precursor; DIBAL-H is pyrophoric.[4][13] |
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific constraints and capabilities of the laboratory.
-
For rapid, small-scale synthesis with high regioselectivity , the Directed ortho-Metalation (Route 2) is the superior choice, provided the laboratory is equipped to handle cryogenic and anhydrous organolithium chemistry. Its single-step nature from a common starting material is highly efficient.
-
For larger-scale synthesis where robustness and well-established procedures are prioritized , the Oxidation of (2,4-Dimethylpyridin-3-yl)methanol (Route 1) is highly recommended. While it involves an additional step, the reactions are generally reliable, and the intermediate alcohol can be purified and stored, breaking the synthesis into manageable parts.
-
The Vilsmeier-Haack Formylation (Route 3) represents a potentially cost-effective, albeit less controlled, alternative that may require significant optimization to ensure good yield and regioselectivity.
-
The Nitrile Reduction (Route 4) is a viable pathway, particularly if the cyanopyridine precursor is readily available or can be synthesized efficiently. The reduction step itself is reliable under the correct conditions.
Ultimately, the choice rests on a balance of required scale, available equipment, timeline, and the synthetic chemist's expertise with particular reagent classes.
References
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Organic Synthesis. DIBAL-H Reduction. Available from: [Link]
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Singaram, B. et al. Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds. RSC Publishing. Available from: [Link]
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Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Available from: [Link]
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Akbari, J. et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. (2013). ResearchGate. Available from: [Link]
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Zhang, Z. et al. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. (2016). Available from: [Link]
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Smith, K. et al. A Simple and Convenient Procedure for Lithiation and Side-Chain Substitution of 2-Alkyl-4-(methylthio)quinazolines and 2-Alkyl-4-methoxyquinazolines. Semantic Scholar. (2005). Available from: [Link]
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A Senior Application Scientist's Guide to Alternatives for 2,4-Dimethylnicotinaldehyde in Synthetic Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 2,4-Dimethylnicotinaldehyde in Synthesis
This compound is a valuable heterocyclic building block in organic synthesis. As a disubstituted pyridine, its core structure is a frequent motif in medicinal chemistry and materials science. The aldehyde functional group at the 3-position serves as a versatile handle for a variety of transformations, most notably carbon-carbon bond-forming reactions. Its utility lies in its ability to introduce a functionalized 2,4-dimethylpyridine moiety into a larger molecular framework. However, reliance on a single starting material can be limiting due to cost, availability, or the desire to explore a broader chemical space.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of analogous compounds, instead focusing on comparative performance in a key synthetic pathway: the Knoevenagel condensation. Furthermore, we will explore fundamentally different strategic approaches that circumvent the need for a pre-functionalized pyridine aldehyde altogether, such as building the heterocyclic core from acyclic precursors.
Core Pathway Analysis: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for aldehydes, involving the reaction with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to form a new carbon-carbon double bond.[1][2] This reaction is an excellent benchmark for comparing the reactivity of this compound with its alternatives.
A typical Knoevenagel condensation involves a base catalyst, often a weak amine like piperidine, which deprotonates the active methylene compound to form a nucleophilic enolate.[3][4] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.[2]
Caption: General workflow of the Knoevenagel Condensation.
Experimental Protocol: Knoevenagel Condensation with this compound
This protocol describes a representative catalyst-free Knoevenagel condensation, highlighting a greener approach.[5]
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1 mmol, 135.16 mg).
-
Solvent Addition: Add a 1:1 mixture of H₂O:EtOH (5 mL). Stir the solution magnetically at room temperature until the aldehyde is fully dissolved.
-
Reagent Addition: Add malononitrile (1 mmol, 66.06 mg) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 9:1 CHCl₃:MeOH eluent. The reaction is typically complete within 15-30 minutes.
-
Work-up: Upon completion, the solid product often precipitates directly from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a cold 1:1 H₂O:EtOH mixture. The product, 2-((2,4-dimethylpyridin-3-yl)methylene)malononitrile, is typically obtained in high purity without the need for further recrystallization.
Category 1: Alternative Aldehydes in the Knoevenagel Condensation
The most direct alternative to this compound is another aldehyde. The choice of aldehyde will influence reaction rates and product properties based on electronic and steric factors. Pyridinecarbaldehydes, for instance, are often more reactive than benzaldehydes in catalyst-free Knoevenagel condensations.[5]
| Aldehyde | Active Methylene Compound | Conditions | Time (min) | Yield (%) | Reference |
| This compound | Malononitrile | H₂O:EtOH (1:1), RT | 20 | ~95 | [5] |
| Isonicotinaldehyde (Pyridine-4-carboxaldehyde) | Malononitrile | H₂O:EtOH (1:1), RT | 15 | 95 | [5] |
| Nicotinaldehyde (Pyridine-3-carboxaldehyde) | Malononitrile | H₂O:EtOH (1:1), RT | 25 | 92 | [5] |
| Picolinaldehyde (Pyridine-2-carboxaldehyde) | Malononitrile | H₂O:EtOH (1:1), RT | 30 | 90 | [5] |
| Benzaldehyde | Malononitrile | H₂O:EtOH (1:1), RT | 180 | 85 | [5] |
| 4-Nitrobenzaldehyde | Malononitrile | H₂O:EtOH (1:1), RT | 10 | 98 | [6] |
| 4-Methoxybenzaldehyde | Malononitrile | H₂O:EtOH (1:1), RT | 240 | 80 | [6] |
Analysis:
-
Pyridine Aldehydes vs. Benzaldehydes: Pyridine-based aldehydes consistently show faster reaction times compared to benzaldehyde under these catalyst-free conditions, likely due to the electron-withdrawing nature of the pyridine ring activating the carbonyl group.[5]
-
Electronic Effects: As seen with substituted benzaldehydes, electron-withdrawing groups (e.g., -NO₂) significantly accelerate the reaction, while electron-donating groups (e.g., -OCH₃) slow it down.[6] This principle allows for the fine-tuning of reactivity.
-
Positional Isomerism: Among the pyridine aldehydes, the position of the nitrogen relative to the aldehyde group subtly influences reactivity, with the 4- and 3-isomers reacting slightly faster than the 2-isomer, which may be due to steric hindrance.[5]
Category 2: Alternative Synthetic Strategies
Instead of substituting the aldehyde, a more profound strategic change involves building the desired substituted pyridine scaffold through entirely different pathways. This approach offers greater flexibility in molecular design and can be more cost-effective if simple, acyclic precursors are used.
Strategy A: The Hantzsch Pyridine Synthesis
First described in 1881, the Hantzsch synthesis is a powerful multi-component reaction for creating substituted (dihydro)pyridines.[7][8] It condenses an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia).[9][10] The initial product is a 1,4-dihydropyridine, which is then oxidized to the aromatic pyridine.[11] This method builds the ring itself, making the aldehyde a simple component rather than the core scaffold.
Caption: The Hantzsch Pyridine Synthesis workflow.
Advantages:
-
Convergent & Modular: Builds complexity rapidly from simple, readily available starting materials.
-
High Atom Economy: As a multi-component reaction, it is inherently efficient.[7]
Limitations:
-
Symmetry: The classical Hantzsch synthesis produces symmetrically substituted pyridines at the 3 and 5 positions.
-
Functionality: The resulting pyridine has ester groups at the 3- and 5-positions, which may require further modification to achieve the target structure.
Strategy B: The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is another classic method that constructs a pyridine ring, typically yielding 2,4,6-trisubstituted pyridines.[12][13] The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as the nitrogen source.[14][15] The mechanism involves a Michael addition followed by cyclization and dehydration.[15]
Caption: The Kröhnke Pyridine Synthesis workflow.
Advantages:
-
High Functionality: Directly produces highly substituted pyridines.[12]
-
Versatility: Tolerates a wide range of functional groups on the starting materials.[15]
Limitations:
-
Starting Material Synthesis: Requires the preparation of specific α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.
Conclusion and Strategic Recommendations
The choice of an alternative to this compound depends entirely on the synthetic goal.
-
For Direct Analogs & Minor Modifications: If the goal is to produce a direct structural analog of a product typically made from this compound, simply substituting it with another heterocyclic aldehyde is the most straightforward approach. The reactivity can be predicted based on the electronic properties of the alternative aldehyde, with other pyridine aldehydes and electron-deficient benzaldehydes offering excellent yields and short reaction times.
-
For Library Synthesis & Novel Scaffolds: When the objective is to generate a diverse library of compounds or to access novel pyridine-based scaffolds, employing a ring synthesis strategy like the Hantzsch or Kröhnke reaction is superior. These methods provide unparalleled flexibility in introducing a wide variety of substituents onto the pyridine core using simple, inexpensive, and diverse starting materials. While requiring a different retrosynthetic approach, they ultimately offer greater control over the final molecular architecture.
By understanding the comparative reactivity of alternative aldehydes and embracing fundamentally different synthetic strategies, researchers can significantly expand their chemical toolbox, moving beyond the limitations of a single starting material to achieve their synthetic objectives with greater efficiency and creativity.
References
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Zecher, W., & Kröhnke, F. (1961). Reaktionen der Pyridinium-ylide, VI. Eine neue Pyridin-Synthese. Chemische Berichte, 94(3), 690-697. [Link]
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Tu, S., et al. (2023). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. RSC Advances, 13(23), 15631-15635. [Link]
-
Comprehensive Organic Name Reactions and Reagents. (2010). Kröhnke Pyridine Synthesis. Wiley. [Link]
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Stec, J., et al. (2023). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Results in Chemistry, 6, 101212. [Link]
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Request PDF. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. ResearchGate. [Link]
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De Jong, W., et al. (2018). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]
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OmniScriber. (n.d.). Hantzsch pyridine synthesis. OmniScriber. [Link]
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ResearchGate. (n.d.). Results of Knoevenagel condensation of various aromatic aldehydes with active. ResearchGate. [Link]
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Shaabani, A., et al. (2012). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 44(3), 225-230. [Link]
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ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]
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ResearchGate. (n.d.). The Knoevenagel condensation reactions of various aromatic aldehydes... ResearchGate. [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]
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ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
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J&K Scientific LLC. (2021). Knoevenagel Condensation. J&K Scientific LLC. [Link]
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Acevedo, O., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5405-5412. [Link]
-
Request PDF. (n.d.). Alternatives to Piperidine in Knoevenagel Condensation of 2-Cyanoacetamide with Benzaldehydes. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
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Kulkarni, K., & Kulkarni, V. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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Ali, M., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]
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ResearchGate. (n.d.). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. ResearchGate. [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... ResearchGate. [Link]
-
Chiba, S., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28859–28868. [Link]
-
Taylor, J., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances, 12(41), 26909-26914. [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Wiley. [Link]
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Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]
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Safety Operating Guide
Navigating the Disposal of 2,4-Dimethylnicotinaldehyde: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,4-Dimethylnicotinaldehyde (CAS No. 168072-32-0), ensuring the protection of personnel and the environment. This document moves beyond a simple checklist, offering insights into the chemical principles that inform these essential procedures.
Immediate Safety and Hazard Assessment: Understanding the Risks
This compound is a substituted pyridine aldehyde. While a complete safety data sheet (SDS) for this specific compound is not widely available, by examining analogous structures such as 3-Pyridinealdehyde and general aldehyde chemistry, we can infer its likely hazard profile. The GHS pictogram GHS07 is associated with this compound, indicating it is an irritant.[1] Therefore, it is crucial to handle this chemical with appropriate caution.
Core Hazards:
-
Irritation: Likely to cause skin, eye, and respiratory irritation.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Flammability: While specific data is unavailable, many similar organic compounds are flammable.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Hands | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Body | Chemical-resistant lab coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Ensures adequate ventilation to prevent inhalation of potentially harmful vapors. |
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with compliant removal. The following diagram illustrates the decision-making process for handling this chemical waste.
Caption: Decision-making workflow for the disposal of this compound.
Waste Segregation and Collection
Immediately upon generation, this compound waste must be segregated as hazardous chemical waste.[2][3]
-
Do Not Mix: Never mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or bases.[4] Mixing can lead to dangerous chemical reactions.
-
Aqueous vs. Solvent: If the waste is in a solution, keep aqueous and solvent-based wastes separate to facilitate proper disposal and potential recycling of non-halogenated solvents.[5]
Containerization and Labeling
Proper containerization and labeling are critical for safety and regulatory compliance.
-
Container Selection: Use a container that is compatible with this compound. The original container is often a suitable choice.[5] If unavailable, use a clean, leak-proof container made of a chemically resistant material like glass or high-density polyethylene. The container must have a tight-fitting cap.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][6] Include the concentration and any other components of the waste mixture.
Storage and Accumulation
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Keep Closed: Waste containers must be kept closed at all times except when adding waste.[2][3]
Arranging for Disposal
-
Contact EHS: Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3]
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[7] Aldehydes and pyridine derivatives can be toxic to aquatic life and may interfere with wastewater treatment processes.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills (in a chemical fume hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills (outside of a chemical fume hood)
-
Evacuate: Immediately evacuate the area.
-
Alert EHS: Contact your institution's EHS and emergency response team.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Regulatory Context: EPA Hazardous Waste Codes
Understanding the regulatory framework is crucial for compliant disposal. Based on its chemical properties, this compound waste would likely be classified under the following EPA hazardous waste codes:
-
D001 (Ignitability): If it has a flashpoint below 140°F (60°C).[8]
-
F005 (Spent non-halogenated solvents): If it is part of a solvent mixture containing pyridine.[9][10]
-
U-List (Toxic Wastes): Pyridine is listed as U196, and while this compound is not specifically listed, its structural similarity and potential toxicity warrant handling it as a toxic waste.
Disposal must be carried out by a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[11]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
-
McGill University. Hazardous Waste Management Disposal Training. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
University of Maryland. EPA Hazardous Waste Codes. [Link]
-
ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
-
Jubilant Ingrevia Limited. 3-Pyridinealdehyde Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. Acutely Hazardous Waste (P Codes). [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
2A Biotech. Product Detail. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
Chemical Safety and Hazard Investigation Board. 2,4-dimethylpyridine-3-carbaldehyde. [Link]
-
BDJHH. Festive Deal this compound. [Link]
-
Jubilant Ingrevia. Safety Data Sheet. [Link]
-
Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. actenviro.com [actenviro.com]
- 9. wku.edu [wku.edu]
- 10. adem.alabama.gov [adem.alabama.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Safe Handling of 2,4-Dimethylnicotinaldehyde: A Guide to Personal Protective Equipment and Disposal
For the Researcher, Scientist, and Drug Development Professional
As a novel building block in synthetic chemistry, 2,4-Dimethylnicotinaldehyde presents both exciting opportunities and potential hazards. At the forefront of laboratory safety, this guide provides essential, immediate, and procedural information for the safe handling and disposal of this compound. Our commitment as senior application scientists is to empower your research by providing value beyond the product, ensuring your work is not only groundbreaking but also conducted with the highest standards of safety.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified with several key hazards that dictate our personal protective equipment (PPE) strategy. According to its Safety Data Sheet (SDS), it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation. Furthermore, it is very toxic to aquatic life, which underscores the importance of proper disposal. The toxicological properties of this specific compound have not been exhaustively studied; therefore, a cautious and comprehensive approach to PPE is warranted.
Our recommendations are grounded in the principles of chemical safety for both aldehydes and pyridine-based compounds. Aldehydes are known for their irritant properties, while pyridines can be readily absorbed through the skin. The combination of these functional groups in one molecule necessitates a multi-faceted protection strategy.
The Hierarchy of Controls: A Foundation for a Safe Laboratory Environment
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes the most effective safety measures.
Caption: The hierarchy of controls prioritizes safety measures from most to least effective.
Ideally, hazardous chemicals would be eliminated or substituted. However, in a research context where this compound is the subject of study, we rely heavily on engineering controls, administrative controls, and finally, PPE as the last line of defense.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical when direct handling of this compound is necessary. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities in Solution (<50 mL) | Safety glasses with side shields | Nitrile gloves (double-gloved recommended) | Fully buttoned laboratory coat | Not typically required if handled in a certified chemical fume hood |
| Weighing Solid or Handling Larger Quantities (>50 mL) | Chemical splash goggles | Butyl or Viton™ gloves over nitrile gloves | Chemical-resistant apron over a laboratory coat | Half-mask respirator with organic vapor cartridges |
| High-Energy Operations (e.g., Rotovapping, sonicating) | Face shield worn over chemical splash goggles | Butyl or Viton™ gloves over nitrile gloves | Chemical-resistant apron over a laboratory coat | Half-mask or full-facepiece respirator with organic vapor cartridges |
Eye and Face Protection: Shielding from Serious Damage
Given that this compound can cause serious eye damage, robust eye protection is non-negotiable.
-
Safety glasses with side shields are the minimum requirement for handling small quantities in solution.
-
Chemical splash goggles should be worn when weighing the solid material or handling larger volumes, as they provide a seal around the eyes to protect against dust and splashes.
-
A face shield worn over chemical splash goggles is essential during operations with a higher risk of splashing or aerosol generation.
Hand Protection: Preventing Skin Sensitization and Absorption
This compound may cause an allergic skin reaction, making diligent glove selection paramount. Due to the lack of specific breakthrough time data for this compound, recommendations are based on its chemical properties as an aromatic aldehyde and a pyridine derivative.
-
Nitrile gloves offer good initial protection for incidental contact and should be worn as a base layer in all handling scenarios. Double-gloving is a prudent measure to increase protection.
-
For prolonged contact or when handling larger quantities, more robust gloves are necessary. Butyl rubber and Viton™ gloves are recommended for their excellent resistance to a wide range of chemicals, including aldehydes and aromatic compounds. It is advisable to wear these more resistant gloves over a pair of nitrile gloves.
Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
Body Protection: Minimizing Dermal Exposure
A standard fully buttoned laboratory coat is the minimum requirement. For tasks with a higher risk of splashes, such as handling larger volumes or during transfers, a chemical-resistant apron worn over the lab coat is essential.
Respiratory Protection: Guarding Against Irritation
The potential for respiratory irritation necessitates the use of respiratory protection, particularly when handling the solid compound or when there is a risk of aerosol formation.
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
When weighing the solid or if there is a potential for generating dust or aerosols, a NIOSH-approved half-mask or full-facepiece respirator equipped with organic vapor cartridges is required.
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Preparation and Engineering Controls Verification:
-
Before starting any work, ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Confirm that an eyewash station and safety shower are readily accessible and unobstructed.
-
Gather all necessary PPE and inspect it for integrity.
-
-
Donning PPE:
-
Put on your laboratory coat and any necessary chemical-resistant apron.
-
Don your inner pair of nitrile gloves.
-
If required, don your outer pair of butyl or Viton™ gloves.
-
Put on your safety glasses, goggles, or face shield.
-
If respiratory protection is needed, perform a user seal check on your respirator.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Use a spatula to handle the solid and avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling and Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Carefully remove your outer gloves, followed by your inner gloves, avoiding contact with your skin.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Environmental Responsibility
This compound is very toxic to aquatic life, making proper disposal crucial to prevent environmental contamination.
-
Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container. Never dispose of this chemical down the drain.
-
Waste Segregation: As a nitrogen-containing organic compound, it should be segregated with other non-halogenated organic waste, unless it has been used in reactions with halogenated solvents.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste. Typically, this will involve incineration by a licensed hazardous waste disposal company.
By adhering to these rigorous safety and disposal protocols, you can confidently advance your research while ensuring the well-being of yourself, your colleagues, and the environment.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Centers for Disease Control and Prevention. Retrieved from [Link]
-
New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]
-
Clemson University Cooperative Extension Service. (2022, January 21). Herbicide Personal Protective Equipment (PPE) [Video]. YouTube. Retrieved from [Link]
-
2,4-D Information Council. (2020, August 14). Toxicology of 2,4-D. Retrieved from [Link]
-
Reddit. (2023, February 23). Herbicide PPE. r/landscaping. Retrieved from [Link]
-
Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment (COT). (n.d.). Potential toxicological risk. Retrieved from [Link]
-
Muncie Sanitary District. (n.d.). Household Hazardous Waste. Retrieved from [Link]
-
Unknown Source. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
